Prednisolone Acetate
Descripción
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJOMUJRLNCICJ-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023502 | |
| Record name | Prednisolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52-21-1 | |
| Record name | Prednisolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | prednisolone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prednisolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREDNISOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B2807733D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Anti-Inflammatory Mechanism of Action of Prednisolone Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prednisolone (B192156) acetate (B1210297) is a synthetic glucocorticoid, a corticosteroid that mimics the action of endogenous cortisol, and is widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy stems from its ability to modulate cellular signaling at the genomic and non-genomic levels, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory factors. This guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory action of prednisolone acetate, focusing on its interaction with key inflammatory pathways. It includes quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: The Glucocorticoid Receptor Pathway
The primary mechanism of this compound is mediated through its binding to the intracellular Glucocorticoid Receptor (GR).[2] As a lipophilic molecule, prednisolone, the active metabolite of this compound, passively diffuses across the cell membrane into the cytoplasm.[2]
2.1 Cytosolic Activation and Nuclear Translocation
In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex, which includes heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSP complex, and dimerizes.[3] This activated GR-ligand complex then translocates into the nucleus, where it functions as a ligand-dependent transcription factor.[1][3]
2.2 Genomic Actions: Transactivation and Transrepression
Within the nucleus, the activated GR dimer modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3] This action upregulates the transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1), interleukin-10 (IL-10), and IκBα (an inhibitor of NF-κB).[4][5]
-
Transrepression: This is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids.[3] The activated GR, often as a monomer, inhibits the transcription of pro-inflammatory genes without directly binding to DNA. Instead, it interacts with and antagonizes other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][6] This interference prevents these factors from binding to their respective DNA response elements and driving the expression of cytokines, chemokines, and adhesion molecules.[4]
Modulation of Key Inflammatory Signaling Pathways
3.1 Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.[7][8]
Prednisolone interferes with this pathway through several mechanisms:
-
Increased IκBα Synthesis: Through GRE-mediated transactivation, the GR increases the transcription of the gene encoding IκBα.[9] The resulting higher levels of IκBα protein enhance the sequestration of NF-κB in the cytoplasm.[9]
-
Direct Interaction: The activated GR can directly bind to NF-κB subunits (e.g., p65), preventing their binding to DNA and recruiting co-repressors.[4]
-
Co-repressor Recruitment: GR recruits histone deacetylase-2 (HDAC2), which removes acetyl groups from histones, leading to chromatin condensation and reduced accessibility of NF-κB target genes.[6]
3.2 Inhibition of the AP-1 Pathway
AP-1 is another critical transcription factor involved in inflammation, composed of proteins from the Jun and Fos families.[10] Similar to NF-κB, the activated GR can physically interact with c-Jun and c-Fos, preventing them from binding to their DNA response elements and initiating transcription of inflammatory genes.[11]
Quantitative Data Summary
The efficacy of prednisolone is concentration-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Receptor Binding and Cellular Activity
| Parameter | Value | Cell/System | Reference |
| Glucocorticoid Receptor Affinity (IC50) | 28 nM | H4-II-C3 HTC cells | [12] |
| Glucocorticoid Receptor Affinity (Kd) | ~17.5-24.6 nM (for Cortisol) | Human Mononuclear Leukocytes | [13] |
| Inhibition of IL-6 (IC50) | ~0.7 x 10-7 M | N/A | [14] |
| Inhibition of NF-κB Nuclear Translocation | Significant at 200 µM | Human Pulmonary Artery Smooth Muscle Cells | [7][15] |
Table 2: Effects on Cytokine Production
| Cytokine | Effect | Model System | Reference |
| TNF-α, IL-6, IL-8, MCP-1 | Dose-dependent inhibition | Human Endotoxemia | [16] |
| IL-10 (Anti-inflammatory) | Dose-dependent enhancement | Human Endotoxemia | [16] |
| IL-12 | Significant inhibition | Human Monocytes | [17] |
| IFN-γ | Decreased production (indirectly) | T-cells co-cultured with treated monocytes | [17] |
| IL-4, IL-5, IL-13 | Significant downregulation | Sputum from patients on mepolizumab | [18] |
Key Experimental Protocols
5.1 Western Blot for IκBα Degradation and NF-κB Translocation
This protocol is used to assess the effect of prednisolone on the core mechanism of NF-κB activation.
-
Objective: To measure the levels of IκBα in the cytoplasm and NF-κB subunits (p65, p50) in cytoplasmic and nuclear fractions.
-
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., macrophages, endothelial cells) and treat with an inflammatory stimulus (e.g., LPS, TNF-α) in the presence or absence of various concentrations of prednisolone for a specified time course (e.g., 0, 15, 30, 60 minutes).[19]
-
Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for IκBα, p65, and p50. Use loading controls like β-actin (cytoplasm) and Lamin B1 (nucleus) to ensure equal loading.[21]
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry. A decrease in cytoplasmic IκBα and a corresponding increase in nuclear p65/p50 indicates NF-κB activation. Prednisolone treatment is expected to inhibit these changes.[21]
-
5.2 NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Objective: To quantify the effect of prednisolone on NF-κB-dependent gene transcription.
-
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., A549, HEK293) with a plasmid containing a luciferase reporter gene driven by a promoter with multiple NF-κB binding sites.[22][23] A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: After 24-48 hours, pre-treat the cells with prednisolone for a defined period (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., TNF-α).[24]
-
Cell Lysis: After the stimulation period (e.g., 6-8 hours), lyse the cells using a specific lysis buffer compatible with the luciferase assay system.[23][24]
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. If a control reporter was used, measure its activity as well.
-
Analysis: Normalize the NF-κB-driven luciferase activity to the control reporter activity. Compare the activity in prednisolone-treated cells to untreated controls to determine the percent inhibition.
-
5.3 Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the GR directly binds to the promoter regions of specific genes.
-
Objective: To identify the in vivo interaction of the prednisolone-activated GR with specific DNA sequences (e.g., GREs in the IκBα promoter).[25]
-
Methodology:
-
Cross-linking: Treat cells with prednisolone to activate GR. Then, treat with formaldehyde (B43269) to cross-link proteins to DNA.[25][26]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.[27]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the GR. Use Protein A/G beads to pull down the antibody-GR-DNA complexes.[25]
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Degrade proteins with proteinase K.[25]
-
DNA Purification: Purify the DNA fragments that were bound by the GR.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to a suspected GRE-containing promoter region to quantify the amount of precipitated DNA. An enrichment compared to a negative control (e.g., IgG antibody) indicates direct binding.[26][28]
-
Conclusion
The anti-inflammatory mechanism of this compound is a multifaceted process centered on the activation of the glucocorticoid receptor. Through genomic actions of transactivation and transrepression, the activated GR effectively reprograms gene expression within inflammatory cells. Its dominant effect is the potent inhibition of pro-inflammatory transcription factors NF-κB and AP-1, which shuts down the production of a wide array of inflammatory mediators. Concurrently, it promotes the synthesis of anti-inflammatory proteins, further resolving the inflammatory state. A thorough understanding of these pathways, supported by quantitative analysis and robust experimental validation, is critical for the continued development and optimization of glucocorticoid-based therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AP-1 subunits converge promiscuously at enhancers to potentiate transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor binding affinity and antiproliferative activity of new antiinflammatory antedrugs: 6-methoxycarbonyl prednisolone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Corticosteroids inhibit IL-12 production in human monocytes and enhance their capacity to induce IL-4 synthesis in CD4+ lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medrxiv.org [medrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. biorxiv.org [biorxiv.org]
- 25. benchchem.com [benchchem.com]
- 26. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 27. pnas.org [pnas.org]
- 28. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Prednisolone Acetate and the Glucocorticoid Receptor: A Technical Overview of Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity of prednisolone (B192156) acetate (B1210297) for the glucocorticoid receptor (GR). Prednisolone acetate, a synthetic glucocorticoid corticosteroid, is the 21-acetate ester of prednisolone and is widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1] A comprehensive understanding of its interaction with the glucocorticoid receptor is fundamental to optimizing its therapeutic use and to the development of novel glucocorticoid receptor modulators. This document details the quantitative binding data for the parent compound, prednisolone, discusses the influence of the acetate moiety on receptor affinity, outlines the experimental protocols for determining these values, and visualizes the associated molecular pathways.
Glucocorticoid Receptor Signaling Pathway
This compound exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The binding of a glucocorticoid, such as prednisolone, to the cytoplasmic GR initiates a conformational change in the receptor. This change leads to the dissociation of chaperone proteins, including heat shock proteins (HSPs), and exposes a nuclear localization signal. The activated ligand-receptor complex then translocates to the nucleus, where it can modulate gene expression through several mechanisms. These include direct binding to glucocorticoid response elements (GREs) on DNA to activate or repress gene transcription, and protein-protein interactions with other transcription factors to influence their activity.
Canonical Glucocorticoid Receptor Signaling Pathway.
Quantitative Binding Affinity Data
The following table summarizes the available binding affinity data for prednisolone and other relevant glucocorticoids.
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) | Assay Method | Reference |
| Prednisolone | 2.95 | 230 (vs. Cortisol=100) | Fluorescence Polarization Assay | [3] |
| Dexamethasone | 5.58 | 940 (vs. Cortisol=100) | Fluorescence Polarization Assay | [3] |
| Betamethasone | 2.94 | - | Fluorescence Polarization Assay | [3] |
| Methylprednisolone | 1.67 | - | Fluorescence Polarization Assay | [3] |
Note: The IC50 value represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 indicates a higher binding affinity. The Relative Binding Affinity (RBA) is a ratio of the competitor's IC50 to the IC50 of a standard (in this case, Cortisol), multiplied by 100.
Experimental Protocols
The binding affinity of glucocorticoids to the glucocorticoid receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.
Preparation of Cytosol Containing Glucocorticoid Receptors
-
Cell Culture: Culture cells known to express the glucocorticoid receptor (e.g., human A549 lung carcinoma cells or rat hepatoma cells) in appropriate media and conditions until they reach confluency.
-
Cell Harvest: Harvest the cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in a cold homogenization buffer (e.g., Tris-HCl buffer containing protease inhibitors). Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the cell membranes.
-
Ultracentrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for a specified time (e.g., 60 minutes) at 4°C to pellet the cellular debris and organelles.
-
Cytosol Collection: The resulting supernatant, which contains the soluble cytoplasmic proteins including the glucocorticoid receptor, is carefully collected. The protein concentration of the cytosol is then determined using a standard protein assay (e.g., Bradford or BCA assay).
Competitive Radioligand Binding Assay
-
Reaction Mixture Preparation: In a multi-well plate, combine a fixed amount of the prepared cytosol, a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone), and varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: Separate the receptor-bound radioligand from the free, unbound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand. After a short incubation with the charcoal suspension, the mixture is centrifuged to pellet the charcoal.
-
Quantification of Bound Radioligand: An aliquot of the supernatant, containing the receptor-bound radioligand, is transferred to a scintillation vial. Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding (in the absence of a competitor). The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve using non-linear regression analysis.
Workflow for a Competitive Radioligand Binding Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids: Insights into Their Endocrine Disrupting Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Effects of Prednisolone Acetate on Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its profound effects on the immune system are mediated through intricate cellular and molecular mechanisms that vary across different immune cell populations. This technical guide provides a comprehensive overview of the cellular effects of prednisolone acetate on key immune cells, including T-cells, B-cells, neutrophils, macrophages, and dendritic cells. It details the underlying signaling pathways, summarizes quantitative data on cellular responses, and provides standardized experimental protocols for investigating these effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of glucocorticoids.
Introduction
Glucocorticoids (GCs) like this compound exert their potent anti-inflammatory and immunosuppressive effects by modulating the function of nearly all components of the immune system.[1] Prednisolone, the active metabolite of prednisone (B1679067), diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[2] This ligand-receptor complex then translocates to the nucleus, where it acts as a transcription factor, either upregulating the expression of anti-inflammatory genes or repressing the expression of pro-inflammatory genes.[2][3] A primary mechanism of this repression is the interference with key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] This guide will dissect the specific consequences of these molecular events on the function and fate of various immune cell types.
General Mechanism of Action: The Glucocorticoid Receptor Pathway
The cellular response to this compound is primarily mediated through the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.[3][5]
Signaling Pathway of this compound:
Caption: Glucocorticoid receptor signaling pathway.
Upon binding to prednisolone, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus.[2][5] In the nucleus, the activated GR dimerizes and can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as IκBα (an inhibitor of NF-κB) and Annexin A1.[3]
-
Transrepression: The activated GR can directly interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby preventing the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
Effects on T-Lymphocytes
This compound profoundly impacts T-cell function, leading to a general state of immunosuppression. Its effects are multifaceted, ranging from the induction of apoptosis to the modulation of cytokine production and proliferation.
Induction of Apoptosis
One of the most significant effects of prednisolone on T-lymphocytes is the induction of apoptosis, or programmed cell death.[6][7] This is a key mechanism for the depletion of circulating T-cells and the resolution of inflammation.
-
Mechanism: Prednisolone-activated GR can induce apoptosis through the intrinsic mitochondrial pathway.[8] This involves the upregulation of pro-apoptotic proteins like Bim, which in turn activate Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[8]
-
Differential Sensitivity: Studies have shown that activated T-cells are more susceptible to glucocorticoid-induced apoptosis than resting T-cells.[6] Furthermore, some evidence suggests that CD8+ T-cells may be more sensitive to the apoptotic effects of prednisone than CD4+ T-cells.[6][7]
Modulation of Cytokine Production and Proliferation
This compound significantly alters the cytokine profile and proliferative capacity of T-cells.
-
Cytokine Suppression: It potently inhibits the production of key pro-inflammatory and T-cell-proliferating cytokines, most notably Interleukin-2 (IL-2).[6] This is achieved by repressing the transcription of the IL-2 gene.[6] It also suppresses the production of other pro-inflammatory cytokines like IFN-γ and TNF-α.
-
Inhibition of Proliferation: By blocking IL-2 production and the expression of the IL-2 receptor, prednisolone effectively halts the T-cell cycle in the G1 phase, thereby preventing clonal expansion of activated T-cells.[6][7]
Table 1: Quantitative Effects of Prednisolone on T-Lymphocytes
| Parameter | Effect | Quantitative Data | Cell Type | Reference |
| Apoptosis | Increase | Percentage of apoptotic CD4+ cells increased from 8.1% to 19.8% after a single intravenous dose. | Human peripheral blood CD4+ T-cells | [9] |
| Apoptosis | Increase | Dose-dependent increase in apoptosis in PHA-activated peripheral blood lymphocytes. | Human peripheral blood T-lymphocytes | [6][7] |
| Proliferation | Decrease | Inhibition of phytohaemagglutinin (PHA)-induced proliferation. | Human peripheral blood T-lymphocytes | [6][7] |
| IL-2 Production | Decrease | Inhibition of IL-2 secretion in PHA-activated peripheral blood lymphocytes. | Human peripheral blood T-lymphocytes | [6] |
| CD3 Expression | Decrease | Down-regulation of CD3 expression on T-cells, preceding apoptosis. | Human peripheral blood T-lymphocytes | [10] |
Effects on B-Lymphocytes
The effects of this compound on B-lymphocytes are complex and appear to be dependent on the stage of B-cell activation and differentiation.
-
Inhibition of Early Activation and Proliferation: Prednisolone can suppress the early stages of B-cell activation and proliferation, particularly in response to stimuli like high-dose anti-μ or Staphylococcus aureus.[11]
-
Differentiation to Plasma Cells: In contrast to its inhibitory effects on early activation, prednisolone does not suppress, and may even enhance, the differentiation of B-cells into immunoglobulin-producing plasma cells.[11] However, in a mouse model of lupus, prednisone treatment was shown to decrease the percentage of plasma cells and their precursors.[12] This suggests that the effect on B-cell differentiation may be context-dependent.
-
Immunoglobulin Synthesis: The impact on immunoglobulin synthesis is also variable. While some studies suggest no suppression or even enhancement, others indicate a decrease in immunoglobulin synthesis by peripheral blood mononuclear cells during high-dose prednisolone therapy.
Table 2: Quantitative Effects of Prednisolone on B-Lymphocytes
| Parameter | Effect | Quantitative Data | Cell Type/Model | Reference |
| Proliferation | Decrease | Profound suppression of high-dose anti-μ or S. aureus-stimulated proliferation. | Human B-cells | [11] |
| Plasma Cell Differentiation | Decrease | Significant decrease in the percentage of plasma cells and their precursors in a dose-dependent manner. | MRL/lpr mice (lupus model) | [12] |
| Immunoglobulin Synthesis | Decrease | Decrease in in vitro immunoglobulin synthesis by peripheral blood mononuclear cells. | Human peripheral blood mononuclear cells |
Effects on Neutrophils
Neutrophils are key players in the acute inflammatory response, and this compound exerts significant control over their function.
-
Inhibition of Migration and Adhesion: A major anti-inflammatory effect of prednisolone is the inhibition of neutrophil migration to sites of inflammation.[13][14] It achieves this by downregulating the expression of adhesion molecules on both neutrophils and endothelial cells.[15] Prednisolone has been shown to dose-dependently reduce cytokine-induced E-selectin expression and endothelial hyperadhesiveness for neutrophils.[15]
-
Demargination and Neutrophilia: Paradoxically, systemic administration of prednisolone often leads to an increase in the number of circulating neutrophils (neutrophilia). This is not due to increased production but rather to the release of neutrophils from the bone marrow and a reduction in their margination along blood vessel walls, effectively increasing the circulating pool.
-
Inhibition of Effector Functions: Prednisolone can also inhibit various effector functions of neutrophils, such as the release of lysosomal enzymes and the production of reactive oxygen species, thereby limiting tissue damage at inflammatory sites.
Table 3: Quantitative Effects of Prednisolone on Neutrophils
| Parameter | Effect | Quantitative Data | Experimental Model | Reference |
| Adhesion to Endothelial Cells | Decrease | 39% reduction in adhesion induced by fMLP at a concentration of 10 µM. | Human polymorphonuclear neutrophils (PMNs) and HUVECs | [13] |
| Cytotoxicity towards Endothelial Cells | Decrease | Almost complete inhibition of fMLP-induced cytotoxicity at 10 µM. | Human PMNs and HUVECs | [13] |
| Migration | Decrease | Significant inhibition of monocyte and neutrophil chemotaxis in vivo. | Human skin | [14] |
| Penetration Depth | Decrease | Significant reduction in the penetration depth of neutrophils after at least 10 days of methylprednisolone (B1676475) therapy. | Neutrophils from patients with early rheumatoid arthritis | [16] |
Effects on Macrophages
Macrophages are critical for both initiating and resolving inflammation, and this compound modulates their functions in a way that promotes an anti-inflammatory state.
-
Inhibition of Pro-inflammatory Cytokine Production: Prednisolone potently suppresses the production of pro-inflammatory cytokines by macrophages, including TNF-α, IL-1β, and IL-6.[17][18] This is a central aspect of its anti-inflammatory action.
-
Promotion of Anti-inflammatory Phenotype: Glucocorticoids can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by the production of anti-inflammatory cytokines like IL-10.[19]
-
Inhibition of NF-κB Signaling: A key molecular mechanism for the suppression of pro-inflammatory gene expression in macrophages is the inhibition of the NF-κB signaling pathway.[20][21] Prednisolone can inhibit the nuclear translocation of NF-κB subunits p65 and p50.[20]
Table 4: Quantitative Effects of Prednisolone on Macrophages
| Parameter | Effect | Quantitative Data | Cell Type/Model | Reference |
| TNF-α Production | Decrease | Significant decrease in LPS-induced TNF-α levels. | Rats with ARDS | [17] |
| IL-6 Production | Decrease | Significant decrease in LPS-induced IL-6 levels. | Rats with ARDS | [17] |
| IL-10 Production | Increase | Significant increase in LPS-induced IL-10 levels. | Rats with ARDS | [17] |
| NF-κB Nuclear Translocation | Decrease | Inhibition of PDGF- and TNF-α-induced nuclear translocation of p65 and p50. | Human pulmonary artery smooth muscle cells (as a model) | [20] |
Effects on Dendritic Cells
Dendritic cells (DCs) are the most potent antigen-presenting cells and are crucial for initiating adaptive immune responses. This compound interferes with their maturation and function.
-
Inhibition of Maturation: Prednisolone inhibits the maturation of DCs, preventing the upregulation of co-stimulatory molecules like CD80 and CD86, as well as MHC class II molecules.[22][23] This impairment of maturation renders DCs less effective at activating naive T-cells.
-
Induction of Apoptosis: Prednisolone can induce apoptosis in plasmacytoid dendritic cells (pDCs), leading to a reduction in their numbers.[24]
-
Suppression of Cytokine Production: It also suppresses the production of key DC-derived cytokines, such as IL-12, which is critical for the differentiation of Th1 cells.[23]
Table 5: Quantitative Effects of Prednisolone on Dendritic Cells
| Parameter | Effect | Quantitative Data | Cell Type | Reference |
| Circulating pDC Numbers | Decrease | 4-fold reduction in circulating pDCs after liver transplantation in patients treated with prednisone. | Human plasmacytoid dendritic cells (pDCs) | [24] |
| Co-stimulatory Molecule Expression | Decrease | Down-regulation of CD86, CD40, and CD83 expression on DCs following TLR7 and TLR8 stimulation. | Human CD34-derived dendritic cells | [22] |
| IL-12 Production | Decrease | Significant reduction in IL-12 p70 production by DCs. | Human monocyte-derived dendritic cells | [23] |
| T-cell Stimulatory Function | Decrease | Significant reduction in the T-cell stimulatory function of DCs. | Human monocyte-derived dendritic cells | [23] |
Experimental Protocols
Flow Cytometry for T-Cell Apoptosis
This protocol describes a method for quantifying prednisolone-induced apoptosis in T-lymphocytes using Annexin V and Propidium Iodide (PI) staining.
-
Cell Culture and Treatment:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulate T-cells with phytohaemagglutinin (PHA) at a concentration of 5 µg/mL for 24 hours.
-
Treat the activated T-cells with varying concentrations of this compound (e.g., 10^-6 M, 10^-8 M, 10^-10 M) or vehicle control (e.g., ethanol) for 24-48 hours.
-
-
Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant.
-
Experimental Workflow for Apoptosis Analysis:
Caption: Workflow for assessing T-cell apoptosis.
ELISA for Cytokine Measurement in Macrophages
This protocol outlines a sandwich ELISA for quantifying the production of cytokines (e.g., TNF-α, IL-6, IL-10) by macrophages following treatment with this compound.
-
Cell Culture and Treatment:
-
Differentiate human monocytes (e.g., from PBMCs) into macrophages by culturing with M-CSF for 5-7 days.
-
Plate the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the macrophages with lipopolysaccharide (LPS) at 100 ng/mL for 24 hours.
-
Collect the cell culture supernatants for analysis.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[25]
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[25]
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[25]
-
Wash the plate three times.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.[26]
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[25]
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.[27]
-
Wash the plate five times.
-
Add TMB substrate and incubate until a color develops (typically 15-30 minutes).[25]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm on a microplate reader.[27]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Western Blot for NF-κB Nuclear Translocation in Macrophages
This protocol describes the detection of the p65 subunit of NF-κB in nuclear extracts of macrophages to assess the inhibitory effect of this compound on its translocation.[28][29]
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7 cell line) to 80-90% confluency.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate with LPS (100 ng/mL) for 30-60 minutes.
-
-
Nuclear and Cytoplasmic Extraction:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.[28]
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p65 signal in the nuclear extracts to a nuclear loading control (e.g., Lamin B1 or Histone H3) and in the cytoplasmic extracts to a cytoplasmic loading control (e.g., GAPDH or β-actin).[29]
-
Conclusion
This compound exerts a broad spectrum of effects on the immune system, primarily through the glucocorticoid receptor-mediated modulation of gene expression. Its ability to induce apoptosis in T-cells and dendritic cells, suppress the production of pro-inflammatory cytokines by multiple immune cell types, and inhibit the migration of neutrophils to inflammatory sites underscores its potent immunosuppressive and anti-inflammatory properties. A thorough understanding of these cell-specific effects and the underlying molecular pathways is crucial for optimizing the therapeutic use of this compound and for the development of novel immunomodulatory drugs with improved efficacy and safety profiles. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of the intricate interplay between glucocorticoids and the immune system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A single intravenous dose of prednisolone induces phosphatidylserine externalization, loss of surface marker expression and a 24-h net increase in human peripheral blood lymphocytes ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune regulatory properties of corticosteroids: prednisone induces apoptosis of human T lymphocytes following the CD3 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of in vitro corticosteroids on B cell activation, proliferation, and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in MRL/MpSlac-lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prednisolone interferes with neutrophil adhesion and neutrophil mediated endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of epicutaneous glucocorticosteroids on human monocyte and neutrophil migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of steroid treatment on the migration behaviour of neutrophils in patients with early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of TNF-α, IL-10 and IL-6 Cytokine Production and Their Correlation with Genotype Variants amongst Tuberculosis Patients and Their Household Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Glucocorticoids inhibit dendritic cell maturation induced by Toll-like receptor 7 and Toll-like receptor 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Glucocorticoids severely impair differentiation and antigen presenting function of dendritic cells despite upregulation of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prednisolone suppresses the function and promotes apoptosis of plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Molecular structure and activity of prednisolone acetate
An In-depth Technical Guide on the Molecular Structure and Activity of Prednisolone (B192156) Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone acetate is a synthetic corticosteroid widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2] It is the 21-acetate ester of prednisolone, a glucocorticoid hormone, a modification that enhances its stability and lipophilicity, which can improve topical absorption and prolong its duration of action.[1][3][4] Functioning as a prodrug, this compound is rapidly hydrolyzed in the body to its active metabolite, prednisolone.[5][6] This active form then mediates a broad range of physiological effects by mimicking endogenous cortisol.[5] Its therapeutic applications are extensive, covering various inflammatory and autoimmune conditions, and it is available in multiple formulations, including ophthalmic suspensions, oral tablets, and injectable solutions.[1][7]
Molecular Structure and Physicochemical Properties
This compound is a C21 steroid, characterized by a cyclopenta[a]phenanthrene nucleus. The acetate group is esterified at the C-21 position. This structural feature is crucial for its pharmacokinetic profile.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₀O₆ | [4][8][9] |
| Molar Mass | 402.487 g·mol⁻¹ | [4] |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [4][8] |
| CAS Number | 52-21-1 | [4][8] |
| Appearance | White crystalline powder | [4] |
| Melting Point | ~240 °C (464 °F) | [4] |
| Solubility | Poorly soluble in water; Good solubility in Chloroform, Methanol, and Ethanol. | [4][10] |
| LogP | 1.332 | [8] |
| UV-VIS Absorption | Peak at ~244 nm in water | [4] |
Mechanism of Action and Biological Activity
The therapeutic effects of prednisolone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[11] The mechanism can be broadly categorized into genomic and non-genomic pathways.[5]
Genomic Pathway
The genomic pathway is responsible for the majority of the anti-inflammatory and immunosuppressive actions of prednisolone.[12]
-
Cellular Entry and Receptor Binding: Due to its lipophilic nature, prednisolone passively diffuses across the cell membrane into the cytoplasm.[5] There, it binds to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex.[5][7]
-
Receptor Activation and Translocation: Ligand binding induces a conformational change in the GR, causing its dissociation from the chaperone protein complex and its activation.[5]
-
Nuclear Translocation and DNA Binding: The activated prednisolone-GR complex translocates into the nucleus.[3][5][7]
-
Gene Expression Modulation: In the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][5][7] This interaction modulates gene transcription in two primary ways:
-
Transactivation: The GR complex binds to GREs to increase the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin-1).[3][5]
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to the decreased synthesis of pro-inflammatory proteins, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2.[3][5][13]
-
Non-Genomic Pathway
Prednisolone can also exert rapid anti-inflammatory effects through non-genomic mechanisms that do not involve gene transcription.[5] These actions include direct interactions with cell membranes and various signaling pathways, providing swift relief in acute inflammatory states.[5]
Immunosuppressive Effects
Beyond general anti-inflammatory action, this compound exerts specific immunosuppressive effects by inhibiting the proliferation and activation of T-lymphocytes and reducing the migration of immune cells to sites of inflammation.[3][5]
Pharmacokinetics
The pharmacokinetic profile of this compound is defined by its conversion to the active metabolite, prednisolone.
Table 2: Pharmacokinetic Parameters of Prednisolone (Active Metabolite)
| Parameter | Value | Condition | Reference(s) |
| Bioavailability | 80% - 100% | Oral administration | [14] |
| Time to Peak (Tₘₐₓ) | 1 - 2 hours | Oral administration | [14][15] |
| Peak Concentration (Cₘₐₓ) | 321.1 ng/mL | 15 mg equivalent oral dose | [15] |
| Area Under Curve (AUC) | 1999.4 ng·hr/mL | 15 mg equivalent oral dose | [15] |
| Elimination Half-life (t₁/₂) | 2 - 3 hours | [8][15] | |
| Metabolism | Hepatic (primarily by CYP3A4 enzymes) | [3] | |
| Excretion | Renal (urine) | [3] | |
| Protein Binding | Reversibly binds to albumin and transcortin | [14] |
-
Absorption: this compound is rapidly absorbed and hydrolyzed to active prednisolone.[3][14] The acetate ester enhances lipophilicity, which is particularly advantageous for topical formulations like ophthalmic drops, improving corneal penetration.[3][6]
-
Distribution: Prednisolone is distributed widely throughout the body and readily crosses cell membranes.[3]
-
Metabolism: It is primarily metabolized in the liver. Prednisolone can be reversibly converted to prednisone.[3][15]
-
Excretion: The metabolites are predominantly excreted by the kidneys.[3]
Quantitative Activity Data
The biological activity of prednisolone is quantified by its binding affinity to the glucocorticoid receptor and its potency in functional assays.
Table 3: Glucocorticoid Receptor Binding and Potency
| Compound | Parameter | Value (nM) | Assay Method | Reference(s) |
| Prednisolone | Kᵢ (Inhibition Constant) | 1.5 | Radioligand Binding Assay | [11] |
| Prednisolone | KᏧ (Dissociation Constant) | 17.5 - 24.6 | Radioligand Binding Assay | [11] |
| Dexamethasone | Kᵢ (Inhibition Constant) | 5.5 | Radioligand Binding Assay | [11] |
| Triamcinolone Acetonide | IC₅₀ | 1.5 | Radioligand Binding Assay | [11] |
Note: Data for Dexamethasone and Triamcinolone Acetonide are included for comparative context. IC₅₀ is the concentration of an inhibitor where the response is reduced by half.[16]
Experimental Protocols
The characterization of glucocorticoid activity involves standardized in vitro assays. Below are detailed protocols for two key experimental methodologies.
Protocol: Competitive Radioligand Binding Assay
This assay is a gold standard for determining the binding affinity (Kᵢ or KᏧ) of a compound for its receptor.[11] It measures the ability of an unlabeled test compound (prednisolone) to compete with a radiolabeled ligand for binding to the GR.
Methodology:
-
Receptor Preparation: Prepare a source of Glucocorticoid Receptors (GR), typically from a cell lysate (cytosol) or using purified recombinant GR.
-
Compound Dilution: Prepare serial dilutions of the unlabeled test compound (prednisolone) in an appropriate assay buffer.
-
Incubation: In a multi-well plate, incubate the GR preparation with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]dexamethasone) and the varying concentrations of the test compound. Include control wells for total binding (radioligand + GR) and non-specific binding (radioligand + GR + excess unlabeled ligand).
-
Separation: After incubation reaches equilibrium, separate the receptor-bound radioligand from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter or by charcoal-dextran adsorption of the free ligand.
-
Quantification: Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Protocol: GR Transcription Factor Activity Assay (ELISA-based)
This assay quantifies the ability of a glucocorticoid to activate GR and promote its binding to DNA, providing a functional measure of GR activation.[17]
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., A549) and treat with various concentrations of this compound for a specified duration to induce GR activation and nuclear translocation.
-
Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a cell lysis and fractionation protocol. Ensure the extracts are kept on ice to preserve protein integrity.
-
Binding Reaction: Add the prepared nuclear extracts to the wells of a 96-well plate that is pre-coated with a specific double-stranded DNA oligonucleotide containing the GR consensus binding site (5’-GGTACAnnnTGTTCT–3’).[17] Incubate for 1 hour at room temperature to allow the activated GR in the extract to bind to the immobilized DNA.
-
Primary Antibody Incubation: Wash the wells to remove unbound proteins. Add a primary antibody that specifically recognizes an epitope on the DNA-bound GR.[17] Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells again and add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Detection: After a final wash, add a colorimetric HRP substrate (e.g., TMB). The enzyme will catalyze a color change. Stop the reaction with an acid solution (e.g., H₂SO₄).
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of activated GR bound to the DNA.
References
- 1. A Comprehensive Guide To this compound: Uses, Mechanism [octagonchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. frontiersin.org [frontiersin.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]
Prednisolone Acetate Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid, is a cornerstone in the therapeutic management of a wide array of inflammatory and autoimmune disorders. Its clinical efficacy is rooted in its potent modulation of cellular signaling pathways, primarily through the glucocorticoid receptor (GR). This technical guide provides an in-depth analysis of the prednisolone acetate signaling pathway, offering detailed experimental protocols for its investigation and presenting quantitative data to facilitate comparative analysis. The core mechanisms of action, including genomic and non-genomic pathways, are elucidated through descriptive text and detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, enabling a deeper understanding of the molecular pharmacology of this widely used corticosteroid.
Introduction
This compound is the 21-acetate ester of prednisolone, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] Upon administration, it is rapidly hydrolyzed to its active form, prednisolone.[2] The therapeutic effects of prednisolone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[3] This interaction initiates a cascade of molecular events that ultimately alter the expression of a multitude of genes, leading to the suppression of inflammatory responses and modulation of the immune system.[2][3]
The Canonical Glucocorticoid Receptor Signaling Pathway
The primary mechanism of action for prednisolone is the genomic pathway, which involves the regulation of gene transcription. This pathway can be dissected into several key steps:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane. In the cytoplasm, its active form, prednisolone, binds to the inactive glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs) such as Hsp90 and Hsp70, and immunophilins.[2]
-
Receptor Activation and Nuclear Translocation: Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone protein complex. This unmasks the nuclear localization signals on the GR, facilitating its translocation into the nucleus.[2]
-
Gene Regulation: Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[2][3] This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription.
-
Transactivation: The GR homodimer binds to GREs to upregulate the transcription of anti-inflammatory genes. A key example is the induction of Glucocorticoid-Induced Leucine Zipper (GILZ) and IκBα (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha).[1][4] GILZ exerts broad anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways like NF-κB and AP-1.[1] IκBα sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating the expression of inflammatory genes.
-
Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, such as NF-κB and Activator Protein-1 (AP-1).[5] This "tethering" mechanism is a crucial component of the anti-inflammatory effects of glucocorticoids.
-
Non-Genomic Signaling
In addition to the classical genomic pathway, prednisolone can elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are mediated by membrane-bound GR or through interactions with other signaling molecules in the cytoplasm, leading to rapid modulation of cellular functions.[2]
Quantitative Analysis of this compound Activity
The following tables summarize key quantitative parameters related to the activity of prednisolone and other glucocorticoids.
| Parameter | Value | Compound | Assay Method | Reference |
| IC50 | 28 nM | Prednisolone | Receptor Binding Assay | [6] |
| pIC50 | 7.83 | Prednisolone | Fluorescence Polarization Ligand Binding Assay | [7] |
Table 1: Glucocorticoid Receptor Binding Affinity. This table provides the half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) for prednisolone binding to the glucocorticoid receptor.
| Target Gene/Protein | Effect | Cell Type | Method | Reference |
| TNF-α | Downregulation | Human peripheral blood mononuclear cells | Real-time PCR | [8] |
| IL-1β | Downregulation | Human peripheral blood mononuclear cells | Real-time PCR | [8] |
| IL-6 | Downregulation | Human peripheral blood mononuclear cells | Real-time PCR | [8] |
| IL-10 | Upregulation | Human peripheral blood mononuclear cells | Real-time PCR | [8] |
| GILZ mRNA | Upregulation (peak at 6h) | C3H10T1/2 cells | Northern Blot | [4] |
| GILZ Protein | Upregulation (peak at 3h) | 3T3-L1 cells | Western Blot | [4] |
| NF-κB (p65) Nuclear Translocation | Inhibition | Human pulmonary artery smooth muscle cells | - |
Table 2: Dose-Response Effects of Prednisolone on Key Inflammatory Mediators. This table summarizes the regulatory effects of prednisolone on the expression and activity of key pro- and anti-inflammatory molecules.
Experimental Protocols for Pathway Analysis
This section provides detailed methodologies for key experiments used to analyze the this compound signaling pathway.
Glucocorticoid Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of this compound for the glucocorticoid receptor.
Protocol:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., A549 cells) or tissue.
-
Incubation: In a 96-well plate, incubate the cytosol with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled this compound. Include a control with no unlabeled competitor (for total binding) and a control with a high concentration of unlabeled dexamethasone (B1670325) (for non-specific binding).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the bound from the free radioligand using a method like dextran-coated charcoal adsorption or filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
GRE-Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate gene transcription through glucocorticoid response elements.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate. Co-transfect the cells with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple GREs. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: After the treatment period (typically 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the glucocorticoid receptor directly binds to the promoter regions of specific genes in response to this compound treatment.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the glucocorticoid receptor or a negative control antibody (e.g., IgG). Precipitate the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter region of a target gene or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Western Blot Analysis
Western blotting is used to quantify changes in the protein levels of downstream targets of the this compound signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with different concentrations of this compound for various time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (e.g., GILZ, IκBα, or a phosphorylated signaling protein).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Signaling Pathway and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visually represent the this compound signaling pathway and key experimental workflows.
This compound Signaling Pathway
Glucocorticoid Receptor Binding Assay Workflow
References
- 1. Inhibition of AP-1 by the glucocorticoid-inducible protein GILZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A glucocorticoid-induced leucine-zipper protein, GILZ, inhibits adipogenesis of mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Prednisolone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) acetate (B1210297) is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive activities. Its therapeutic efficacy is rooted in a complex interplay of genomic and non-genomic actions that collectively suppress the inflammatory cascade. This technical guide provides an in-depth exploration of the in vitro anti-inflammatory properties of prednisolone acetate, detailing its molecular mechanisms of action, summarizing key quantitative data from various studies, and outlining the experimental protocols used to evaluate its effects. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Corticosteroids like this compound are cornerstones in the management of these conditions.[2] this compound, the ester form of prednisolone, is a synthetic glucocorticoid with three to five times the anti-inflammatory potency of hydrocortisone.[3] It operates by mimicking the effects of endogenous cortisol, modulating gene expression to reduce inflammation and suppress immune responses.[2][4] Understanding its in vitro properties is crucial for elucidating its precise mechanisms and for the development of novel anti-inflammatory agents. This guide will dissect these properties through an examination of its impact on cellular signaling pathways, supported by quantitative data and detailed experimental methodologies.
Molecular Mechanism of Action
This compound's anti-inflammatory effects are mediated through both genomic and non-genomic pathways. The active form, prednisolone, is released upon hydrolysis of the acetate ester.[4][5]
Genomic Mechanisms
The classical and most well-understood mechanism involves the regulation of gene transcription. This is a multi-step process:
-
Cellular Entry and Receptor Binding: Being lipophilic, prednisolone passively diffuses across the cell membrane into the cytoplasm.[4] There, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex.[4][5]
-
Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing its dissociation from chaperone proteins and subsequent translocation into the nucleus.[4][6]
-
Gene Regulation: In the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4][7][8] This interaction leads to:
-
Trans-activation: An increase in the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), interleukin-10 (IL-10), and IκBα (the inhibitor of NF-κB).[9][10] Annexin A1 inhibits phospholipase A2, a key enzyme in the arachidonic acid cascade.[4]
-
Trans-repression: A decrease in the transcription of pro-inflammatory genes. This is a critical component of its anti-inflammatory action and is achieved by the GR interfering with the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][9][11] Prednisolone enhances the synthesis of IκBα, which sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene expression.[10]
-
Non-Genomic Mechanisms
Prednisolone also elicits rapid anti-inflammatory effects that are too swift to be explained by gene transcription.[4] These non-genomic actions can involve interactions with cell membranes and modulation of intracellular signaling cascades, such as the release of accessory proteins from the unliganded GR complex that can influence kinase activity.[4][8]
Key Signaling Pathways Modulated by this compound
This compound exerts its influence by modulating several critical inflammatory signaling pathways.
Glucocorticoid Receptor (GR) Signaling Pathway
The canonical GR signaling pathway is the primary route for the genomic effects of prednisolone. After binding prednisolone, the GR complex moves to the nucleus to regulate gene expression, leading to the suppression of inflammation.
References
- 1. journalajrb.com [journalajrb.com]
- 2. A Comprehensive Guide To this compound: Uses, Mechanism [octagonchem.com]
- 3. abbvie.ca [abbvie.ca]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMPDB [smpdb.ca]
A Technical Guide to the Discovery and Synthesis of Prednisolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery and synthesis of prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. The document details the historical context of its discovery, outlines both microbial and chemical synthesis methodologies with specific experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.
Discovery and Historical Context
Prednisolone, and its closely related prodrug prednisone, were first isolated and identified in 1950 by the American microbiologist Arthur Nobile.[1][2] Working at the Schering Corporation, Nobile and his colleagues developed a commercially viable method for the production of these corticosteroids by 1955.[1][3] This breakthrough was a significant advancement in medicine, offering a more potent anti-inflammatory agent with fewer side effects than the then-standard cortisone.[4]
The pivotal innovation in the initial synthesis was the use of microbial biotransformation. Nobile's team discovered that the bacterium Corynebacterium simplex (later reclassified as Nocardioides simplex) could efficiently perform a 1,2-dehydrogenation of hydrocortisone (B1673445) to yield prednisolone.[3][5] This microbiological approach was highly specific and provided a more direct route to prednisolone than purely chemical methods of the time.
Synthesis of Prednisolone and Prednisolone Acetate
The synthesis of this compound primarily involves two key stages: the synthesis of prednisolone from a suitable precursor, followed by its esterification to this compound.
Microbial Synthesis of Prednisolone from Hydrocortisone
The foundational method for prednisolone production is the microbial dehydrogenation of hydrocortisone. This biotransformation is highly specific, introducing a double bond at the C1-C2 position of the steroid's A-ring.
This protocol is a generalized representation based on common practices in the field.[6][7][8]
-
Microorganism and Culture Preparation:
-
A suitable strain of Nocardioides simplex (or other microorganisms with 3-ketosteroid-Δ¹-dehydrogenase activity like Arthrobacter simplex or Rhodococcus species) is cultured in a suitable medium (e.g., Tryptic Soy Broth or a custom fermentation medium containing yeast extract, peptone, and glycerol).[8][9]
-
The culture is incubated at a controlled temperature (typically 30-35°C) with agitation (e.g., 200 rpm) for 24-48 hours to achieve a sufficient cell density.[6][8]
-
-
Biotransformation:
-
Hydrocortisone (the substrate) is dissolved in a minimal amount of a water-miscible solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[6]
-
The hydrocortisone solution is added to the microbial culture to a final concentration typically ranging from 1 to 5 g/L.[8]
-
The fermentation is continued under the same temperature and agitation conditions. The reaction progress is monitored over 24 to 72 hours by withdrawing samples periodically.[6]
-
-
Product Extraction and Purification:
-
Once the biotransformation is complete (as determined by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)), the microbial cells are separated from the culture broth by centrifugation or filtration.[6][10]
-
The supernatant is then extracted with an organic solvent such as ethyl acetate.[6]
-
The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude prednisolone.[6]
-
Further purification is achieved by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain pure prednisolone.[6]
-
Chemical Synthesis of this compound from Prednisolone
Prednisolone is converted to its 21-acetate ester, this compound, through a direct esterification reaction.
The following protocol is based on common chemical synthesis methods.[2][3][11]
-
Reaction Setup:
-
Prednisolone is dissolved in a suitable solvent. While traditional methods used pyridine, modern approaches often use dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to mitigate toxicity.[3][11] Some solvent-free methods have also been developed.[11]
-
Acetic anhydride (B1165640) is added to the solution as the acetylating agent. The molar ratio of acetic anhydride to prednisolone is typically in excess.
-
A catalyst is often employed to facilitate the reaction. 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst for this transformation.[2][11] Alkali metal acetates like potassium acetate can also be used.[3]
-
-
Reaction Conditions:
-
The reaction mixture is stirred at a controlled temperature, which can range from room temperature to around 60-80°C, depending on the solvent and catalyst used.[11]
-
The reaction is monitored by TLC or HPLC until the starting material (prednisolone) is consumed, which can take from 30 minutes to several hours.[2][11]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled and then poured into cold water to precipitate the this compound and quench any unreacted acetic anhydride.[11]
-
The precipitated solid is collected by filtration and washed with water until neutral.
-
The crude this compound is then dried.
-
Recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) is performed to obtain the final product of high purity.
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of prednisolone and this compound.
Table 1: Synthesis Yields
| Synthesis Step | Starting Material | Product | Method | Reported Yield (%) | Reference |
| Dehydrogenation | Hydrocortisone | Prednisolone | Microbial (R. coprophilus) | 97 | [6] |
| Dehydrogenation | Hydrocortisone | Prednisolone | Microbial (P. oleovorans) | 62.8 - 89 | [12] |
| Dehydrogenation | Hydrocortisone | Prednisolone | Microbial (A. simplex) | up to 93.9 | [13] |
| Esterification | Prednisolone | This compound | Chemical (Acetic Anhydride/DMAP) | ~99 | [11] |
| Multi-step | Formula I Compound | This compound | Chemical Synthesis | 92 | [14] |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Prednisolone | C₂₁H₂₈O₅ | 360.45 | ~240 (dec.) | Very slightly soluble in water; soluble in ethanol and methanol.[15] |
| This compound | C₂₃H₃₀O₆ | 402.49 | ~235-242 (dec.) | Practically insoluble in water; slightly soluble in methanol, ethanol, and chloroform.[4][16] |
Visualizations
Synthesis Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prednisolone-21-acetate synthesis - chemicalbook [chemicalbook.com]
- 3. CN104761607A - Preparation of this compound - Google Patents [patents.google.com]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Prednisolone synthesis - chemicalbook [chemicalbook.com]
- 7. Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN106589035A - Preparation process of this compound - Google Patents [patents.google.com]
- 12. Production of Prednisolone by Pseudomonas oleovorans Cells Incorporated Into PVP/PEO Radiation Crosslinked Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CN103396468A - Preparation method of this compound - Google Patents [patents.google.com]
- 15. Prednisolone CAS#: 50-24-8 [m.chemicalbook.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Prednisolone Acetate: A Deep Dive into its Suppression of Pro-inflammatory Cytokines
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms by which prednisolone (B192156) acetate (B1210297), a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through the suppression of pro-inflammatory cytokines. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core signaling pathways, presents quantitative data on cytokine inhibition, and offers detailed experimental protocols for further investigation.
Core Mechanism of Action
Prednisolone acetate's primary mechanism involves the modulation of gene expression through its interaction with the glucocorticoid receptor (GR). As a lipophilic molecule, this compound readily diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the activated this compound-GR complex into the nucleus.[1][2][3]
Once in the nucleus, the complex can influence gene transcription in two main ways:
-
Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of pro-inflammatory leukotrienes and prostaglandins.[2][3] It also increases the expression of inhibitors of the NF-κB signaling pathway, such as IκBα and Glucocorticoid-Induced Leucine (B10760876) Zipper (GILZ).[4][5]
-
Transrepression: This is a key mechanism for the suppression of pro-inflammatory cytokine production. The activated GR monomer can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6][7] This interference prevents these factors from binding to their respective DNA response elements and driving the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][7]
Key Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through the intricate regulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β, or lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (predominantly the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes.
This compound disrupts this pathway at multiple points:
-
Direct Interaction with p65: The activated GR can physically bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[1][4][6][7]
-
Induction of IκBα: Through GRE-mediated transactivation, the GR increases the synthesis of IκBα. This newly synthesized IκBα can enter the nucleus, bind to NF-κB, and export it back to the cytoplasm, thereby terminating NF-κB-driven gene expression.[8]
-
Role of Glucocorticoid-Induced Leucine Zipper (GILZ): this compound induces the expression of GILZ, which can directly bind to the p65 subunit of NF-κB, inhibiting its activity.[1][4][5][6][7][9][10][11][12][13]
References
- 1. physoc.org [physoc.org]
- 2. Coactivation of GR and NFKB alters the repertoire of their binding sites and target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical association and functional antagonism between the p65 subunit of transcription factor NF-kappa B and the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Glucocorticoid-Induced Leucine Zipper: A Novel Anti-inflammatory Molecule [frontiersin.org]
- 11. Glucocorticoid-induced leucine zipper (GILZ) in immuno suppression: master regulator or bystander? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Type 1 interferon suppresses expression and glucocorticoid induction of glucocorticoid-induced leucine zipper (GILZ) [frontiersin.org]
Prednisolone Acetate in Basic Research: A Technical Guide
Introduction
Prednisolone (B192156) acetate (B1210297) is a synthetic glucocorticoid, a corticosteroid hormone derivative, widely utilized in basic and preclinical research for its potent anti-inflammatory and immunosuppressive properties.[1][2] As an ester prodrug, it is converted to its active form, prednisolone, following administration.[3][4] This conversion allows it to mimic the effects of endogenous cortisol, making it an invaluable tool for investigating the molecular and cellular mechanisms of inflammation, immune responses, and the pathophysiology of numerous diseases.[1][3] Its applications span various research fields, including ophthalmology, immunology, oncology, and rheumatology, where it is used to modulate immune cell activity, gene expression, and inflammatory cascades in both in vitro and in vivo models.[5][6][7] This guide provides an in-depth overview of the core research applications of prednisolone acetate, focusing on its mechanisms, experimental models, and relevant protocols for the scientific community.
Core Mechanism of Action
This compound exerts its effects primarily through genomic and non-genomic pathways after being hydrolyzed to its active metabolite, prednisolone.[3]
Genomic Pathway: The most well-characterized mechanism involves the modulation of gene expression.[3][5]
-
Cellular Entry and Receptor Binding: Being lipophilic, prednisolone passively diffuses across the cell membrane into the cytoplasm.[3] There, it binds to the cytosolic glucocorticoid receptor (GR).[3][5]
-
Activation and Translocation: This binding induces a conformational change in the GR, causing it to dissociate from a chaperone protein complex and translocate into the nucleus.[3][4]
-
Gene Transcription Modulation: Inside the nucleus, the activated prednisolone-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[3][5] This interaction leads to:
-
Transactivation: Upregulation of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin-1), which inhibits phospholipase A2.[8] The inhibition of phospholipase A2 blocks the release of arachidonic acid, thereby preventing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[3][8]
-
Transrepression: Downregulation of pro-inflammatory genes. This is often achieved by interfering with the activity of transcription factors like NF-κB and AP-1.[9][10] This suppression reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][3][4]
-
Non-Genomic Pathway: Prednisolone can also induce rapid, non-transcriptional effects through interactions with cell membranes and various signaling pathways, contributing to its immediate anti-inflammatory actions.[3]
Key Research Applications and Models
This compound is employed across a wide spectrum of basic research areas to model diseases and dissect physiological and pathological processes.
1. Ophthalmic Research this compound is a cornerstone in ophthalmology research, particularly for studying inflammatory eye conditions.
-
Models of Uveitis: Experimental Autoimmune Uveitis (EAU) is a common model for studying human uveitis.[11] In Lewis rats, EAU is induced, and subsequent treatment with this compound has been shown to alleviate ocular inflammation by restoring the balance between Th1/Th2 and Th17/Treg cells, partly through inhibition of the Notch signaling pathway.[11] Rabbit models are also used, where uveitis is induced by intravitreal injection of antigens like Mycobacterium tuberculosis, to test the efficacy of sustained-release this compound implants.[12]
-
Post-Operative Inflammation: Its use after cataract surgery to control inflammation is well-documented clinically and is modeled in animals to compare its efficacy against other corticosteroids or NSAIDs.[2][13]
-
Glucocorticoid-Induced Ocular Hypertension: A significant side effect of corticosteroid use is increased intraocular pressure (IOP). Rodent models are used to study this phenomenon. Topical administration of 1% this compound in rats has been shown to cause a significant elevation in IOP over several weeks, a model used to investigate the underlying mechanisms involving the trabecular meshwork.[14]
2. Autoimmune and Inflammatory Diseases The immunosuppressive effects of prednisolone are leveraged to study a range of autoimmune conditions.
-
T-Cell Modulation: In autoimmune diseases, this compound suppresses the activity and proliferation of T-lymphocytes and macrophages.[1][3] It reduces the production of key interleukins like IL-2, thereby dampening the overall immune response.[3]
-
Cytokine Profile Modulation: Studies in patients with Erythema Nodosum Leprosum (ENL) reactions show that prednisolone treatment significantly reduces the in vitro production of pro-inflammatory cytokines like TNF, IFN-γ, IL-17A, and IL-1β by peripheral blood mononuclear cells (PBMCs) when stimulated with M. leprae antigens.[15] Conversely, the production of the regulatory cytokine IL-10 increases after treatment.[15]
3. Cellular and Molecular Biology Research In vitro models are crucial for dissecting the specific cellular effects of this compound.
-
Endothelial Cell-Neutrophil Interactions: In co-cultures of Human Umbilical Vein Endothelial Cells (HUVEC) and polymorphonuclear neutrophils (PMN), prednisolone dose-dependently reduces cytokine-induced E-selectin expression on HUVEC, leading to decreased neutrophil adhesion and subsequent endothelial cell lysis.[16][17]
-
Leukemia Cell Cytotoxicity: Prednisolone is a key component of chemotherapy for Acute Lymphoblastic Leukemia (ALL). In vitro studies on ALL cell lines and patient samples are used to determine its cytotoxic efficacy, often measured by the LC50 (the concentration lethal to 50% of cells), and to compare its potency to other glucocorticoids like dexamethasone.[7]
Quantitative Data Summary
The following tables summarize quantitative findings from various basic research studies involving this compound.
Table 1: In Vivo Pharmacokinetics and Pharmacodynamics
| Parameter | Animal Model | Dosage/Route | Value | Source |
|---|---|---|---|---|
| Cmax (Plasma) | Cynomolgus Monkey | 40 wt% 8-mm subconjunctival implant | 10.30 ng/mL | [18] |
| Cmax (Plasma) | Cynomolgus Monkey | 40 wt% 16-mm subconjunctival implant | 8.53 ng/mL | [18] |
| Tmax (Plasma) | Cynomolgus Monkey | 8-mm and 16-mm implants | ~7.33 - 8 hours | [18] |
| AUC₀-t (Plasma) | Cynomolgus Monkey | 40 wt% 8-mm subconjunctival implant | 172.54 hr*ng/mL | [18] |
| AUC₀-t (Plasma) | Cynomolgus Monkey | 40 wt% 16-mm subconjunctival implant | 251.44 hr*ng/mL | [18] |
| Mean IOP Increase | Sprague-Dawley Rat | 1% Topical Ophthalmic | ~6-7 mmHg above control at Day 35 | [14] |
| Half-life (Plasma) | Human (Oral) | N/A | 2-3 hours |[8][10] |
Table 2: In Vitro Cellular Effects
| Parameter | Cell Type | Condition | Result | Source |
|---|---|---|---|---|
| Neutrophil Adhesion | HUVEC + Neutrophils | IL-1β induced | 27.6% reduction with 100 μM prednisolone | [16] |
| Neutrophil Adhesion | HUVEC + Neutrophils | TNF-α induced | 34.5% reduction with 100 μM prednisolone | [16] |
| Median LC50 | B-lineage ALL cells | 4-day incubation | 43.5 nmol/L | [7] |
| LC50 Range | B-lineage ALL cells | 4-day incubation | 2.0 to 7,978 nmol/L | [7] |
| TNF Production | ENL Patient PBMCs | M. leprae stimulation | 83.6 pg/mL (pre-treatment) vs 10.7 pg/mL (during treatment) | [15] |
| IL-10 Production | ENL Patient PBMCs | M. leprae stimulation | Significantly increased after treatment |[15] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experimental models.
1. Protocol: Glucocorticoid-Induced Ocular Hypertension in Rats
-
Objective: To assess the effect of topical this compound on intraocular pressure (IOP).[14]
-
Animal Model: Adult male Sprague-Dawley rats.[14]
-
Materials: 1% this compound ophthalmic suspension, vehicle control (e.g., saline), tonometer for rodents.
-
Procedure:
-
Acclimatize animals and record baseline IOP measurements for all eyes.
-
Divide animals into a treatment group and a vehicle control group.
-
Administer one drop of 1% this compound suspension topically to one eye of each animal in the treatment group, typically 2-3 times daily. Administer vehicle to the control group.
-
Measure IOP in both eyes of all animals at regular intervals (e.g., weekly) for the duration of the study (e.g., 5 weeks).
-
At the end of the study, animals can be euthanized, and tissues (e.g., trabecular meshwork) collected for histological or molecular analysis.
-
-
Data Analysis: Compare the mean IOP values between the treated eyes, contralateral untreated eyes, and vehicle control eyes over time using appropriate statistical tests (e.g., ANOVA).
2. Protocol: In Vitro Neutrophil-Endothelial Cell Adhesion Assay
-
Objective: To quantify the effect of prednisolone on cytokine-induced neutrophil adhesion to endothelial cells.[16]
-
Cell Models: Human Umbilical Vein Endothelial Cells (HUVEC) and human polymorphonuclear neutrophils (PMN) isolated from healthy donors.
-
Materials: HUVEC culture medium, PMN isolation reagents (e.g., Percoll gradient), recombinant human TNF-α or IL-1β, prednisolone, 96-well microtiter plates.
-
Procedure:
-
Culture HUVEC to confluence in 96-well plates.
-
Pre-treat HUVEC monolayers with varying concentrations of prednisolone (e.g., 1-100 μM) for a specified time (e.g., 30 minutes).
-
Stimulate the HUVEC with a pro-inflammatory cytokine (e.g., 100 ng/mL TNF-α) for 4-6 hours to induce adhesion molecule expression. Include unstimulated and untreated controls.
-
Isolate fresh PMNs from whole blood.
-
Add a known number of PMNs to each well of the HUVEC monolayer and co-incubate for a short period (e.g., 30 minutes).
-
Gently wash away non-adherent PMNs.
-
Quantify the number of adherent PMNs. This can be done by lysing the remaining cells and measuring the activity of a PMN-specific enzyme like myeloperoxidase (MPO).
-
-
Data Analysis: Calculate the percentage of adhesion relative to the cytokine-stimulated control without prednisolone. Determine the dose-dependent effect of prednisolone.
Conclusion
This compound remains a fundamental and indispensable tool in the arsenal (B13267) of researchers studying inflammation and immunity. Its well-characterized mechanisms of action, particularly its ability to modulate gene expression via the glucocorticoid receptor, allow for the systematic investigation of inflammatory pathways. Through its application in a diverse range of in vivo and in vitro models, from inducing ocular hypertension in rats to suppressing cytokine storms in cell culture, this compound continues to facilitate a deeper understanding of complex disease processes and provides a benchmark for the development of novel anti-inflammatory and immunosuppressive therapies. The protocols and data presented here serve as a guide for its effective use in a basic research context, ensuring that its potential to unravel biological mechanisms is fully realized.
References
- 1. A Comprehensive Guide To this compound: Uses, Mechanism [octagonchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]
- 9. This compound | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Prednisone acetate modulates Th1/Th2 and Th17/Treg cell homeostasis in experimental autoimmune uveitis via orchestrating the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of a Sustained-Release this compound Biodegradable Subconjunctival Implant in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
The Prednisolone Prodrug: A Technical Guide to the Hydrolysis of Prednisolone Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) acetate (B1210297), a widely utilized corticosteroid, functions as a prodrug, requiring bioactivation through the hydrolysis of its 21-acetate ester to the pharmacologically active prednisolone. This technical guide provides an in-depth exploration of the chemical and enzymatic mechanisms governing this critical conversion. A comprehensive overview of the factors influencing the rate of hydrolysis, including pH and enzymatic activity, is presented alongside detailed experimental protocols for monitoring the reaction kinetics. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide visualizes the hydrolysis mechanisms, the downstream glucocorticoid receptor signaling pathway, and a typical experimental workflow using Graphviz (DOT language) to offer a clear and thorough understanding for researchers and professionals in drug development.
Introduction
Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] However, its acetate ester, prednisolone acetate, is often preferred in pharmaceutical formulations due to its enhanced stability.[2] The therapeutic efficacy of this compound is entirely dependent on its in vivo conversion to the active moiety, prednisolone.[3] This conversion is achieved through ester hydrolysis, a reaction that can be influenced by both chemical and biological factors.[1][4] Understanding the kinetics and mechanisms of this hydrolysis is paramount for optimizing drug delivery, ensuring bioavailability, and maintaining the stability of this compound formulations.
The Mechanism of Hydrolysis
The conversion of this compound to prednisolone is a nucleophilic acyl substitution reaction, specifically the hydrolysis of an ester. This reaction can be catalyzed by acid, base, or enzymes (esterases).
Chemical Hydrolysis
The stability of this compound is significantly influenced by pH. The ester bond is susceptible to hydrolysis under both acidic and alkaline conditions, with the rate of degradation being considerably faster in alkaline environments.[5]
Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield prednisolone and an acetate ion. This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid (acetic acid) by the base.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Distribution of hydrolytic activity catalyzes the biotransformation of prednisolone 21-acetate in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]
- 5. jpsbr.org [jpsbr.org]
Understanding the Genomic and Non-Genomic Effects of Prednisolone Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid, is a cornerstone in the treatment of a myriad of inflammatory and autoimmune diseases. Its therapeutic efficacy stems from its profound ability to modulate cellular processes through two distinct, yet interconnected, mechanisms: genomic and non-genomic pathways. The classical genomic effects are mediated by the intracellular glucocorticoid receptor (GR), leading to altered gene expression over hours. In contrast, the non-genomic effects are rapid, often occurring within minutes, and are initiated at the cell membrane or in the cytoplasm, independent of gene transcription. This technical guide provides a comprehensive overview of these dual mechanisms of action, presenting key quantitative data, detailed experimental protocols to investigate these effects, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
Prednisolone acetate is the 21-acetate ester of prednisolone, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its lipophilic nature allows it to readily cross cell membranes to exert its effects.[3] The diverse physiological responses to this compound can be broadly categorized into two major pathways:
-
Genomic Effects: These are the classical, well-established mechanisms of glucocorticoid action that involve the regulation of gene transcription. These effects are typically observed within hours to days of administration and are responsible for the majority of the long-term anti-inflammatory and immunosuppressive actions of the drug.[4]
-
Non-Genomic Effects: These are rapid cellular responses that occur within seconds to minutes and do not depend on new protein synthesis. These effects are often mediated by membrane-associated or cytosolic glucocorticoid receptors and involve the modulation of various signaling cascades.[4][5]
Understanding the nuances of both genomic and non-genomic pathways is crucial for the rational design of novel glucocorticoid therapies with improved therapeutic indices and reduced side-effect profiles.
The Genomic Pathway of this compound
The genomic actions of this compound are mediated by the cytosolic glucocorticoid receptor (cGR), a member of the nuclear receptor superfamily.[6]
2.1. Mechanism of Action
-
Ligand Binding: this compound enters the cell and its active metabolite, prednisolone, binds to the cGR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and immunophilins.[7]
-
Receptor Activation and Translocation: Ligand binding induces a conformational change in the cGR, leading to the dissociation of the chaperone proteins. This exposes a nuclear localization signal, facilitating the translocation of the activated ligand-receptor complex into the nucleus.[6]
-
Modulation of Gene Expression: Once in the nucleus, the cGR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can lead to:
-
Transactivation: The GR dimer binds to positive GREs, recruiting coactivators and the basal transcription machinery to enhance the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[8][9]
-
Transrepression: The GR can repress the transcription of pro-inflammatory genes in several ways. One key mechanism is the interference with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without direct DNA binding. This "tethering" mechanism prevents these pro-inflammatory transcription factors from activating their target genes, which include cytokines, chemokines, and adhesion molecules.[4][10]
-
2.2. Signaling Pathway Diagram
Caption: Genomic signaling pathway of this compound.
The Non-Genomic Pathways of this compound
The rapid, non-genomic effects of this compound are initiated by mechanisms that do not require gene transcription or protein synthesis.[4] These actions are thought to be mediated through:
-
Membrane-bound Glucocorticoid Receptors (mGRs): These receptors are located on the plasma membrane and can rapidly initiate intracellular signaling cascades upon ligand binding.[6][11]
-
Cytosolic Glucocorticoid Receptors (cGRs): The classical cGR can also mediate rapid signaling in the cytoplasm through protein-protein interactions.[4]
-
Physicochemical interactions with cellular membranes: At high concentrations, glucocorticoids can intercalate into the cell membrane, altering its fluidity and the function of membrane-associated proteins.[5]
3.1. Key Non-Genomic Signaling Cascades
-
Modulation of Kinase Pathways: this compound can rapidly influence the activity of several kinase pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK, p38). For instance, glucocorticoids have been shown to inhibit MAPK activity, which can contribute to their anti-inflammatory effects.[8][12]
-
Regulation of Intracellular Calcium Levels: Glucocorticoids can induce rapid changes in intracellular calcium concentrations ([Ca2+]i).[11] These fluctuations can be cell-type specific, with reports of both increases and decreases in [Ca2+]i, and are often mediated through second messenger systems.
-
Inhibition of NF-κB: In addition to the genomic transrepression of NF-κB, prednisolone can also rapidly inhibit its nuclear translocation. For example, in human pulmonary artery smooth muscle cells, prednisolone (200 μM) markedly inhibited PDGF-induced nuclear translocation of NF-κB subunits.[13][14]
3.2. Signaling Pathway Diagram
Caption: Non-genomic signaling pathways of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the genomic and non-genomic effects of prednisolone and its acetate form. It is important to note that these values can vary depending on the cell type, experimental conditions, and the specific endpoint being measured.
Table 1: Receptor Binding and Genomic Activity of Prednisolone
| Parameter | Value | Compound | Cell Type/System | Reference |
| Receptor Binding Affinity (IC50) | 28 nM | Prednisolone | H4-II-C3 HTC cells | [13] |
| EC50 for Gene Induction | ~1 nM (for Dexamethasone) | Dexamethasone | Cultured cells | [15] |
| EC50 for Gene Repression | ~0.1 nM (for Dexamethasone) | Dexamethasone | Cultured cells | [15] |
Table 2: Time Course and Dose-Response of Genomic and Non-Genomic Effects
| Effect | Time to Onset | Duration | Effective Concentration | Compound | Reference |
| Genomic: Gene Expression Changes | Hours (e.g., 4-24 hours) | Hours to Days | Nanomolar range | Glucocorticoids | [4] |
| Non-Genomic: MAPK Inhibition | Minutes | Minutes to Hours | Micromolar range (cell-type dependent) | Dexamethasone | [8] |
| Non-Genomic: NF-κB Inhibition (Nuclear Translocation) | Minutes to Hours (e.g., 30 min - 24 h) | Hours | 200 µM | Prednisolone | [13][14] |
| Non-Genomic: Intracellular Ca2+ Changes | Seconds to Minutes | Minutes | Micromolar range (cell-type dependent) | Glucocorticoids | [11] |
Experimental Protocols
5.1. Differentiating Genomic from Non-Genomic Effects: An Experimental Workflow
A common strategy to distinguish between genomic and non-genomic effects involves the use of transcriptional and translational inhibitors.
Caption: Experimental workflow to differentiate genomic and non-genomic effects.
5.2. Key Experimental Methodologies
(Note: The following are generalized protocols and should be optimized for specific cell types and experimental conditions.)
5.2.1. Chromatin Immunoprecipitation (ChIP) for GR Binding to GREs
This technique is used to determine if the glucocorticoid receptor directly binds to specific DNA sequences (GREs) in the genome.
-
Principle: Cells are treated with this compound to induce GR nuclear translocation and DNA binding. Proteins are then cross-linked to DNA, the chromatin is sheared, and an antibody specific to GR is used to immunoprecipitate the GR-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.
-
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the desired concentration of this compound for a specified time (e.g., 1-4 hours).
-
Cross-linking: Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with an anti-GR antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-GR-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for putative GREs or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
5.2.2. Western Blot for MAP Kinase Phosphorylation
This method is used to detect changes in the phosphorylation state (and thus activity) of MAP kinases in response to this compound.
-
Principle: Cells are treated with this compound, and total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the MAP kinase of interest (e.g., p-ERK and total ERK).
-
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound for a short duration (e.g., 5-60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAP kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the MAP kinase and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
5.2.3. Intracellular Calcium Measurement using Fura-2 AM
This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to this compound.
-
Principle: Cells are loaded with Fura-2 AM, a cell-permeable fluorescent dye. Inside the cell, esterases cleave the AM group, trapping the Fura-2. Fura-2 is a ratiometric indicator; its fluorescence excitation maximum shifts from 380 nm in the absence of Ca2+ to 340 nm when bound to Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
-
Protocol:
-
Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates.
-
Dye Loading: Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in a physiological buffer (e.g., HBSS). Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing and De-esterification: Wash the cells with fresh buffer to remove extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulation: Add this compound to the cells and continue to acquire images to monitor the change in the 340/380 fluorescence ratio over time.
-
Calibration: At the end of the experiment, the maximum and minimum fluorescence ratios can be determined by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, followed by a calcium chelator (e.g., EGTA) to calculate the absolute intracellular calcium concentrations.
-
Conclusion
This compound exerts its therapeutic effects through a complex interplay of genomic and non-genomic mechanisms. The classical genomic pathway, involving the regulation of gene transcription via the cytosolic glucocorticoid receptor, is responsible for the long-term anti-inflammatory and immunosuppressive actions of the drug. In contrast, the rapid non-genomic pathways, mediated by membrane-bound and cytosolic receptors, modulate intracellular signaling cascades to produce immediate cellular responses. A thorough understanding of both pathways, supported by robust experimental investigation, is paramount for the development of next-generation glucocorticoids with enhanced efficacy and improved safety profiles. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore the intricate biology of this compound and other glucocorticoids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Non-genomic glucocorticoid effects to provide the basis for new drug developments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. e-century.us [e-century.us]
- 7. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]
- 8. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repression of DNA-binding dependent glucocorticoid receptor-mediated gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repression of transcription by the glucocorticoid receptor: A parsimonious model for the genomics era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of p38 MAPK-dependent bronchial contraction after ozone by corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of transcription parameters in glucocorticoid receptor-mediated repression - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Maze: A Technical Guide to Prednisolone Acetate's Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) acetate (B1210297), a widely prescribed synthetic glucocorticoid, exerts profound effects on cellular metabolism, extending far beyond its well-established anti-inflammatory and immunosuppressive actions. This technical guide provides an in-depth exploration of the molecular mechanisms by which prednisolone acetate modulates glucose, lipid, and protein metabolism. It details the activation of the glucocorticoid receptor and the subsequent downstream signaling cascades, including the PI3K/Akt/mTOR and FOXO pathways, that orchestrate these metabolic shifts. This document summarizes key quantitative data from clinical and preclinical studies, presents detailed experimental protocols for investigating these effects, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Glucocorticoids (GCs) are essential for life, playing critical roles in a vast array of physiological processes.[1] this compound, a potent synthetic analogue of endogenous cortisol, is a cornerstone in the treatment of numerous inflammatory and autoimmune diseases.[2] Its therapeutic efficacy is primarily attributed to its ability to suppress the immune system and reduce inflammation. However, its clinical utility is often hampered by a spectrum of metabolic side effects, including hyperglycemia, dyslipidemia, and muscle wasting.[3][4] A thorough understanding of the cellular and molecular mechanisms underlying these metabolic perturbations is crucial for the development of safer and more targeted glucocorticoid therapies. This guide aims to provide a detailed technical overview of the impact of this compound on cellular metabolism, focusing on the core pathways and experimental methodologies used to elucidate these effects.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
The metabolic effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[5][6]
2.1. Classical Genomic Pathway:
-
Ligand Binding: Being lipophilic, this compound readily crosses the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[6]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSP complex. This unmasking of the nuclear localization signal allows the activated GR-ligand complex to translocate into the nucleus.[6]
-
Gene Regulation: In the nucleus, the GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5][7] This interaction can either activate (transactivation) or repress (transrepression) gene transcription, leading to altered synthesis of proteins that regulate metabolic pathways.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of short-term prednisone use on blood flow, muscle protein metabolism, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. velmars.in [velmars.in]
- 4. Even in Low Doses, Prednisone Creates Insulin Resistance | Duke Health Referring Physicians [physicians.dukehealth.org]
- 5. The glucocorticoid receptor and FOXO1 synergistically activate the skeletal muscle atrophy-associated MuRF1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic effects of high-dose prednisolone treatment in early rheumatoid arthritis: balance between diabetogenic effects and inflammation reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Anti-Inflammatory Therapy: The Discovery and Development of Prednisolone Acetate
An In-depth Technical Guide on the Initial Discovery and Development of a Foundational Corticosteroid
Abstract
This technical guide details the initial discovery and development of prednisolone (B192156) acetate (B1210297), a pivotal synthetic corticosteroid that marked a significant advancement in anti-inflammatory therapy. It addresses the scientific context of the post-cortisone era, the innovative use of microbial biotransformation that enabled its synthesis, and the preclinical evaluations that established its superior therapeutic profile. This document provides an overview of the experimental protocols used in the mid-1950s to quantify its biological activity and contrasts the microbiological and chemical synthesis routes of the time. Particular focus is given to the work of Arthur Nobile and his colleagues at the Schering Corporation, whose research led to the introduction of prednisolone and its prodrug, prednisone (B1679067).
Introduction: The Need for a Better Corticosteroid
The dramatic therapeutic effects of cortisone (B1669442) in rheumatoid arthritis, first demonstrated in 1948, ushered in the "cortisone era" and revolutionized the treatment of inflammatory diseases. However, the clinical utility of cortisone and the closely related hydrocortisone (B1673445) was hampered by significant side effects, most notably their potent mineralocorticoid activity which led to sodium and water retention. This created an urgent need for new corticosteroids with an improved therapeutic index—specifically, enhanced anti-inflammatory (glucocorticoid) activity and reduced mineralocorticoid side effects.[1] This challenge was taken up by researchers at several pharmaceutical companies, including the Schering Corporation, Merck & Co., and Upjohn.[1][2]
The Breakthrough: Microbial 1-Dehydrogenation
The pivotal breakthrough in the development of prednisolone came from the field of microbiology. In the early 1950s, Arthur Nobile, a microbiologist at the Schering Corporation, discovered that certain bacteria could introduce a double bond at the C1-C2 position of the steroid's A-ring.[3] This 1-dehydrogenation of hydrocortisone yielded a new compound: prednisolone.[3] Similarly, the 1-dehydrogenation of cortisone produced prednisone.[3]
This discovery was a landmark achievement for several reasons:
-
Enhanced Potency: The new ∆1-steroids were found to be significantly more potent in their anti-inflammatory effects than their parent compounds.[2]
-
Reduced Side Effects: Crucially, this increase in glucocorticoid activity was not accompanied by a corresponding increase in mineralocorticoid activity, leading to a much-improved therapeutic ratio.
-
Feasibility: Microbial fermentation offered a highly specific and commercially viable method for large-scale production, a significant advantage over complex multi-step chemical syntheses.[3]
The bacterium initially identified for this process was Corynebacterium simplex, later reclassified as Arthrobacter simplex.[2] By 1955, Nobile and his coworkers at Schering had developed a commercially feasible process, leading to the introduction of prednisone (as Meticorten) and prednisolone (as Meticortelone).[2][4]
Biological Evaluation and Potency
The newly synthesized steroids underwent rigorous preclinical testing to characterize their biological activity. The primary methods used in the 1950s to assess corticosteroid potency were animal-based bioassays that measured specific physiological responses.
Data Presentation
Table 1: Relative Glucocorticoid (Anti-Inflammatory) Potency
| Compound | Relative Anti-Inflammatory Potency |
| Hydrocortisone | 1 |
| Cortisone | 0.8 |
| Prednisolone | 4 |
| Prednisone | 4 |
Source: Data compiled from multiple sources confirming the established relative potencies.[5]
Table 2: Relative Mineralocorticoid (Sodium-Retaining) Potency
| Compound | Relative Mineralocorticoid Potency |
| Hydrocortisone | 1 |
| Cortisone | 0.8 |
| Prednisolone | 0.8 |
| Prednisone | 0.8 |
Source: Data compiled from multiple sources confirming the established relative potencies.[5]
Table 3: Therapeutic Index Comparison
| Compound | Anti-Inflammatory Potency | Mineralocorticoid Potency | Therapeutic Index (Ratio) |
| Hydrocortisone | 1 | 1 | 1:1 |
| Prednisolone | 4 | 0.8 | 5:1 |
This table illustrates the significant improvement in the therapeutic index of Prednisolone over Hydrocortisone.
Key Experimental Protocols of the Era
The following are representative protocols for the key bioassays used to determine the potency values in the 1950s.
3.2.1. Liver Glycogen (B147801) Deposition Assay (Glucocorticoid Activity)
This assay measures a primary metabolic effect of glucocorticoids: the promotion of gluconeogenesis and subsequent storage of glycogen in the liver.
-
Animal Model: Adrenalectomized male rats (to remove endogenous steroid influence), starved for 24 hours.
-
Procedure:
-
The test steroid, suspended in a vehicle (e.g., saline or carboxymethyl cellulose), is administered subcutaneously or orally to groups of rats.
-
A control group receives the vehicle only.
-
After a set period (typically 7-8 hours), the animals are sacrificed.
-
The livers are rapidly excised, weighed, and digested in hot potassium hydroxide (B78521) solution.
-
The glycogen content is precipitated (e.g., with ethanol) and quantified, typically by measuring the amount of glucose produced after acid hydrolysis.
-
-
Endpoint: The amount of liver glycogen (mg per 100g of body weight) is calculated. The potency of the test steroid is determined by comparing the dose required to produce a specific amount of glycogen deposition to that of a reference standard like hydrocortisone.
3.2.2. Thymus Involution Assay (Glucocorticoid Activity)
This assay relies on the known catabolic and lympholytic effects of glucocorticoids, which cause a measurable decrease in the weight of the thymus gland.
-
Animal Model: Immature, adrenalectomized male rats.
-
Procedure:
-
Animals are treated with daily subcutaneous injections of the test steroid or a vehicle for a period of several days (e.g., 3-7 days).
-
24 hours after the final dose, the animals are sacrificed.
-
The thymus gland is carefully dissected and weighed.
-
-
Endpoint: The final thymus weight (often expressed as mg per 100g of body weight) is inversely proportional to the glucocorticoid activity. The dose-response curve is compared to that of a standard to determine relative potency.
3.2.3. Granuloma Pouch Assay (Anti-Inflammatory Activity)
This widely used model, developed by Selye, creates a localized inflammatory response and allows for the quantification of both the exudate formed and the growth of inflammatory tissue (granuloma).
-
Animal Model: Rats.
-
Procedure:
-
A subcutaneous air pouch is created on the rat's back by injecting a specific volume of air (e.g., 25 mL).
-
A small amount of an irritant (e.g., 0.5 mL of croton oil in an oil vehicle) is injected into the pouch to induce an inflammatory reaction.
-
The test compound is administered systemically (e.g., daily oral or subcutaneous dosing) or locally into the pouch.
-
After a set period (e.g., 7-14 days), the animals are sacrificed.
-
The inflammatory exudate within the pouch is carefully collected and its volume measured.
-
The granulomatous tissue forming the wall of the pouch is dissected and weighed.
-
-
Endpoint: A reduction in the volume of exudate and/or the weight of the granuloma tissue, compared to control animals, indicates anti-inflammatory activity.
Synthesis and Production
The production of prednisolone in the 1950s could be approached via two main routes: microbial biotransformation and multi-step chemical synthesis.
Microbiological Synthesis Workflow
The Schering process, utilizing Arthrobacter simplex, was the more efficient and innovative method.
Chemical Synthesis Workflow
Chemical synthesis was also possible, though more complex. One representative pathway involved the following steps.
Development of this compound
For therapeutic use, prednisolone was often converted to its 21-acetate ester, this compound. Esterification at the 21-hydroxyl group was a common strategy for corticosteroids. This modification could improve the stability of the compound and, particularly for topical or injectable formulations, modify its solubility and absorption characteristics. The synthesis of the acetate from prednisolone is a standard esterification reaction, typically carried out using acetic anhydride (B1165640) in the presence of a base like pyridine.
Mechanism of Action: Understanding in the 1950s
The precise molecular mechanism of steroid action was not fully elucidated in the 1950s. The existence of specific intracellular receptor proteins was hypothesized but not definitively proven until the 1960s. However, the understanding at the time was that these hormones acted at a fundamental level within target cells to modify metabolic processes and the inflammatory response. It was known that their effects were not immediate, suggesting an indirect action rather than direct enzyme inhibition. The "hormone-gene" hypothesis, proposing that steroids regulate gene expression, was put forward in the early 1960s and would eventually be validated.
Conclusion
The discovery and development of prednisolone and this compound were a triumph of multidisciplinary research, combining microbiology, organic chemistry, and pharmacology. The innovative use of microbial biotransformation by Arthur Nobile and the Schering Corporation provided a powerful and efficient route to a new class of corticosteroids. Preclinical animal studies rigorously demonstrated that prednisolone possessed a significantly enhanced anti-inflammatory-to-mineralocorticoid activity ratio compared to hydrocortisone. This superior therapeutic profile rapidly established prednisolone and prednisone as mainstays in the treatment of a wide array of inflammatory and autoimmune diseases, and their development paved the way for future innovations in steroid therapy.
References
- 1. Prednisone and Its Active Metabolite Prednisolone Attenuate Lipid Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of prednisolone versus dual-release hydrocortisone in the treatment of hypoadrenalism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Comparative effects of prednisone and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Prednisolone Acetate: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) acetate (B1210297) is a synthetic glucocorticoid widely utilized for its potent anti-inflammatory and immunosuppressive properties. It serves as a cornerstone in the preclinical evaluation of corticosteroid efficacy and safety in various inflammatory disease models. This document provides detailed experimental protocols for in vivo studies using prednisolone acetate, focusing on well-established models of acute and chronic inflammation. It includes comprehensive methodologies, quantitative data presentation, and visualizations of the underlying signaling pathways and experimental workflows to guide researchers in their study design and execution.
Mechanism of Action
This compound exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2][3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes.[4][5]
This genomic action leads to a reduction in the synthesis of pro-inflammatory mediators, including cytokines, chemokines, and prostaglandins, and a decrease in the infiltration and activation of immune cells at the site of inflammation.
Signaling Pathway of this compound
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Protocols
This section details standardized protocols for evaluating the anti-inflammatory activity of this compound in common preclinical models.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This is a widely used and reproducible model for screening acute anti-inflammatory agents.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Methodology
-
Animals: Male Wistar rats (180-220 g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups (n=6 per group).
-
Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle is administered to the control group. A positive control, such as indomethacin (B1671933) (10 mg/kg), can also be included.
-
Induction of Edema: Thirty to sixty minutes after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The volume of the injected paw is measured immediately after the carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume at time 0. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg, i.p.) | Mean Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.75 ± 0.05 | - |
| This compound | 1 | 0.52 ± 0.04 | 30.7% |
| This compound | 5 | 0.31 ± 0.03 | 58.7% |
| Indomethacin | 10 | 0.35 ± 0.04 | 53.3% |
Note: The data presented in this table is a representative example compiled from typical findings in the literature and should be confirmed by individual experimental results.
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation Model)
This model mimics the pathological features of human rheumatoid arthritis and is used to evaluate drugs for chronic inflammatory conditions.
Detailed Methodology
-
Animals: Male Lewis or Wistar rats (180-220 g) are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL) into the sub-plantar region of the right hind paw.
-
Treatment Protocol: Prophylactic or therapeutic treatment regimens can be employed. For a therapeutic protocol, treatment with this compound (e.g., 0.65 mg/kg/day, p.o.) is initiated upon the appearance of secondary lesions (typically 10-14 days post-adjuvant injection) and continued for a specified duration (e.g., 14-21 days).[6]
-
Assessment of Arthritis:
-
Paw Volume: The volume of both the injected and contralateral (non-injected) paws is measured periodically.
-
Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0-4 based on erythema, swelling, and joint deformity.
-
Body Weight: Monitored as an indicator of systemic inflammation and animal welfare.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Quantitative Data Summary
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Arthritis Score (Day 21) (Mean ± SEM) | Change in Body Weight (g) (Day 0-21) |
| Vehicle Control | - | 3.5 ± 0.3 | -20 ± 5 |
| This compound | 0.65 | 1.2 ± 0.2 | +15 ± 4 |
| This compound | 10.00 | 0.8 ± 0.1 | +25 ± 6 |
Note: The data presented is illustrative. The dose of 10.00 mg/kg is cited from a study on rheumatoid arthritis in Wistar rats.[7] The dose of 0.65 mg/kg/day is cited from a study on adjuvant arthritis in rats.[6]
Topical Anti-Inflammatory Assay (Mouse Ear Edema)
This model is suitable for evaluating the efficacy of topically applied anti-inflammatory agents.
Detailed Methodology
-
Animals: Male BALB/c or Swiss albino mice (20-25 g) are used.
-
Induction of Edema: A topical irritant, such as croton oil or 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the inner surface of the right ear.
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the ear shortly before or after the irritant application.
-
Measurement of Edema: After a specified time (e.g., 4-6 hours), the mice are euthanized, and a standard-sized circular section is punched from both the treated (right) and untreated (left) ears. The weight of the ear punches is recorded.
-
Data Analysis: The difference in weight between the right and left ear punches is calculated as a measure of edema. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.
Pharmacokinetic Data
The pharmacokinetic profile of prednisolone, the active metabolite of this compound, has been characterized in rats. The following table summarizes key parameters after intravenous administration.
| Parameter | Value (Mean ± SD) |
| Dose | 5 mg/kg |
| Clearance (Cl) | 6.18 L/h/kg |
| Volume of Distribution (Vd) | 2.14 L/kg |
| Half-life (t1/2) | 0.50 h |
| Dose | 50 mg/kg |
| Clearance (Cl) | 3.07 L/h/kg |
| Volume of Distribution (Vd) | 1.05 L/kg |
| Half-life (t1/2) | 0.50 h |
Source: Adapted from a study on the dose-dependent pharmacokinetics of prednisolone in rats.
Conclusion
The in vivo models and protocols described in this document provide a robust framework for the preclinical evaluation of this compound. The carrageenan-induced paw edema model is a reliable method for assessing acute anti-inflammatory activity, while the adjuvant-induced arthritis model is suitable for investigating efficacy in a chronic inflammatory setting. The topical ear edema model offers a platform for evaluating localized anti-inflammatory effects. Consistent and reproducible data can be generated by adhering to these detailed methodologies, facilitating the characterization of the pharmacological properties of this compound and other novel anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of chronic prednisolone administration on plasma copper in rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Prednisolone Acetate using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of prednisolone (B192156) acetate (B1210297) in pharmaceutical formulations. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis and stability studies. The protocol herein provides comprehensive details on the chromatographic conditions, sample preparation, and method validation in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2]
Introduction
Prednisolone acetate is a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive properties. Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial to ensure its safety, efficacy, and quality. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for a stability-indicating RP-HPLC method for the quantification of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following chromatographic conditions have been demonstrated to be effective.
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with UV/DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3] |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 50 °C[4] |
| Detection Wavelength | 254 nm[3] |
| Run Time | Approximately 15 minutes[4] |
Experimental Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (0.1%): Prepare a 0.1% solution of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 using diluted orthophosphoric acid.[3]
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[3]
-
Degas the mobile phase by sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-30 µg/mL).[5]
Preparation of Sample Solution
-
Weigh and powder a representative number of tablets (e.g., 20) to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 5 mg) and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[2]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.[2]
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is operating correctly. The parameters are evaluated by injecting the standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Linearity
The linearity of the method is determined by analyzing a series of standard solutions of different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
| Parameter | Result |
| Linearity Range | 10-30 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999 |
Precision
The precision of the method is assessed by performing replicate injections of the same sample on the same day (intraday precision) and on different days (interday precision). The results are expressed as the percentage relative standard deviation (% RSD).
| Precision Type | % RSD |
| Intraday | ≤ 2.0% |
| Interday | ≤ 2.0% |
Accuracy (Recovery)
The accuracy of the method is determined by spiking a known amount of standard drug into a placebo or sample solution at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
| Spiked Level | Mean Recovery (%) |
| 80% | 98-102% |
| 100% | 98-102% |
| 120% | 98-102% |
Specificity (Forced Degradation)
Specificity is the ability of the method to measure the analyte of interest in the presence of other components such as impurities, degradation products, and placebo ingredients. Forced degradation studies are conducted by exposing the drug product to various stress conditions like acid, base, oxidation, and heat to demonstrate the stability-indicating nature of the method.[5]
-
Acid Degradation: 0.1 N HCl at 70°C for 4 hours.[5]
-
Base Degradation: 0.1 N NaOH at 70°C for 2.5 hours.[5]
-
Oxidative Degradation: 3% H₂O₂ at 70°C for 4 hours.[5]
The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
| Parameter | Result |
| LOD | 0.029 mg/L[6] |
| LOQ | 0.098 mg/L[6] |
Data Presentation
The quantitative data for the validation of the HPLC method for this compound is summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Observed Value | Acceptance Criteria |
| Retention Time (min) | ~4.50[3] | Consistent |
| Tailing Factor | 1.18 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 2000 |
| % RSD of Peak Area | < 1.0% | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | (Example Value) |
| 15 | (Example Value) |
| 20 | (Example Value) |
| 25 | (Example Value) |
| 30 | (Example Value) |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision Data
| Concentration (µg/mL) | Intraday Precision (% RSD) | Interday Precision (% RSD) |
| 10 | < 2.0% | < 2.0% |
| 20 | < 2.0% | < 2.0% |
| 30 | < 2.0% | < 2.0% |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8 | (Example Value) | 98-102% |
| 100% | 10 | (Example Value) | 98-102% |
| 120% | 12 | (Example Value) | 98-102% |
Conclusion
The described RP-HPLC method is suitable for the routine quantification of this compound in pharmaceutical dosage forms. The method is validated and demonstrated to be linear, precise, accurate, and specific. The short run time and simple mobile phase composition make it an efficient and cost-effective analytical procedure for quality control laboratories.
References
- 1. Development and validation of a new stability indicating reversed phase liquid chromatographic method for the determination of this compound and impurities in an ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjwave.org [rjwave.org]
- 3. Development and Validation of HPLC Method for the Simultaneous Determination of Dexamethasone sodium phosphate and this compound in Injectable Veterinary Suspension - The Pharmaceutical and Chemical Journal [tpcj.org]
- 4. asianpubs.org [asianpubs.org]
- 5. jpsbr.org [jpsbr.org]
- 6. amecj.com [amecj.com]
Application Notes and Protocols for Assessing Prednisolone Acetate Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. The following sections describe the mechanism of action of prednisolone acetate and provide step-by-step instructions for key in vitro assays to quantify its biological activity.
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active form, prednisolone, in the body.[1] Prednisolone, a lipophilic molecule, passively diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[1] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.
Once in the nucleus, the prednisolone-GR complex can modulate gene expression through several mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1).[2]
-
Transrepression: The prednisolone-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][3] This interference prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][3]
The net effect of these actions is the suppression of the inflammatory cascade, making prednisolone a widely used therapeutic for a variety of inflammatory and autoimmune conditions.[4][5]
Key Cell Culture Assays
A variety of in vitro assays can be employed to assess the efficacy of this compound. The following protocols describe methods to evaluate its impact on cell viability, inflammation, and key signaling pathways.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.
Data Presentation:
| Cell Line | This compound Concentration | Incubation Time | % Cell Viability | IC50 |
| Acute Lymphoblastic Leukemia (ALL) Blasts | 10⁻⁹ M - 10⁻⁴ M | 48 hours | Varies | Median ~3 x 10⁻⁴ M[6] |
| Chronic Lymphocytic Leukemia (CLL) Blasts | 10⁻¹¹ M - 10⁻⁴ M | 48 hours | Varies | Median ~10⁻⁵ M[6] |
Anti-Inflammatory Assay: Cytokine Expression Analysis (ELISA)
This assay quantifies the ability of this compound to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding and Stimulation: Seed cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines like THP-1) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA for the target cytokines according to the manufacturer's instructions.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production by this compound compared to the stimulated control.
Data Presentation:
| Cell Type | Inflammatory Stimulus | Cytokine | This compound Concentration | % Inhibition | IC50 |
| Human Whole Blood | LPS | TNF-α | Varies | Dose-dependent | - |
| Human Whole Blood | LPS | IL-6 | Varies | Dose-dependent | ~0.7 x 10⁻⁷ M[7] |
| Human Whole Blood | LPS | IL-1β | Varies | Dose-dependent | - |
NF-κB Reporter Assay
This assay measures the ability of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This is achieved using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.
Protocol:
-
Cell Seeding: Seed NF-κB reporter cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the reporter assay kit's instructions.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activity by this compound.
Data Presentation:
| Cell Line | NF-κB Activator | This compound Concentration | Incubation Time | % NF-κB Inhibition |
| C2C12 myoblasts | TNF-α | Varies | 24 hours | Dose-dependent[8] |
| Human Pulmonary Artery Smooth Muscle Cells | PDGF | 200 µM | 24 hours | Significant inhibition[9] |
Glucocorticoid Receptor (GR) Signaling Pathway Analysis (Western Blot)
This assay is used to analyze the expression and activation of the glucocorticoid receptor and downstream signaling molecules upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the glucocorticoid receptor (or other target proteins) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Cell Line | Treatment | Target Protein | Observation |
| Human Cell Lines | This compound | Glucocorticoid Receptor | Translocation to the nucleus[10] |
| THP-1 cells | 27-hydroxycholesterol (B1664032) + Prednisolone | NF-κB p65 | Suppressed expression[11] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: ELISA experimental workflow diagram.
Caption: Simplified NF-κB signaling pathway.
References
- 1. Frontiers | The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]
- 2. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Liquid chromatography-mass spectrometry (LC-MS/MS) analysis of prednisolone acetate metabolites
Abstract
This application note details a robust and sensitive method for the simultaneous identification and quantification of prednisolone (B192156) acetate (B1210297) and its major metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Prednisolone acetate, a synthetic glucocorticoid, undergoes rapid hydrolysis to its active form, prednisolone, followed by extensive metabolism. Monitoring these metabolites is crucial for pharmacokinetic studies, drug development, and clinical monitoring. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers in pharmacology, drug metabolism, and clinical chemistry.
Introduction
This compound is a widely prescribed corticosteroid used for its potent anti-inflammatory and immunosuppressive properties.[1][2] Upon administration, it is rapidly converted to prednisolone, which then undergoes extensive metabolic transformation in the liver and other tissues.[1][2] The primary metabolic pathways include oxidation, reduction, and hydroxylation, resulting in a variety of metabolites that are subsequently conjugated and excreted, primarily in the urine.[3][4][5] Understanding the metabolic fate of this compound is essential for evaluating its efficacy, safety, and pharmacokinetic profile.
LC-MS/MS has emerged as the preferred analytical technique for the analysis of corticosteroids and their metabolites due to its high sensitivity, selectivity, and specificity.[6] This application note presents a detailed protocol for the extraction and analysis of this compound metabolites from biological samples, providing researchers with a reliable method for their quantitative determination.
Metabolic Pathway of this compound
This compound is first hydrolyzed to prednisolone. Prednisolone can be reversibly metabolized to prednisone (B1679067).[3][4] Further metabolism of prednisolone and prednisone leads to a variety of hydroxylated and reduced metabolites, including 6α/β-hydroxy-prednisolone, 20α/β-dihydro-prednisolone, and their corresponding prednisone analogs.[3][5][7] These metabolites can also undergo further reduction and are often excreted as glucuronide conjugates.[3]
References
- 1. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]
- 4. This compound | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Prednisolone Acetate in Carrageenan-Induced Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model for screening the anti-inflammatory activity of new chemical entities. Carrageenan, a sulfated polysaccharide, induces a reproducible and acute inflammatory response characterized by edema, hyperalgesia, and erythema.[1] This model is particularly sensitive to cyclooxygenase (COX) inhibitors and corticosteroids.[2]
Prednisolone (B192156) acetate (B1210297) is a synthetic glucocorticoid that serves as a potent anti-inflammatory and immunosuppressive agent.[3] It functions by mimicking the effects of endogenous cortisol.[4] Upon administration, it is converted to its active form, prednisolone, which binds to intracellular glucocorticoid receptors (GRs).[5] This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation.[3][4] Specifically, it upregulates anti-inflammatory proteins and downregulates the expression of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6]
These application notes provide a detailed protocol for utilizing prednisolone acetate as a reference compound in the carrageenan-induced paw edema model, along with data presentation and visualization of the relevant biological pathways.
Experimental Protocols
Animals
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Weight: 150-200 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: House animals in a temperature-controlled room with a 12-hour light/dark cycle.
-
Diet: Provide standard pellet diet and water ad libitum.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
Materials and Reagents
-
This compound
-
Lambda Carrageenan (Sigma-Aldrich or equivalent)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
Sterile 0.9% Saline
-
Plethysmometer or Digital Caliper
-
Syringes and Needles (26-30 gauge)
Experimental Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan): Vehicle + Carrageenan.
-
Group III (Positive Control): this compound + Carrageenan.
-
Group IV (Test Compound): Test Compound + Carrageenan.
-
-
Drug Administration:
-
Induction of Paw Edema:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage increase in paw volume or thickness for each animal at each time point using the following formula: % Increase = [(Vt - V0) / V0] x 100 Where:
-
Vt = Paw volume/thickness at time 't'
-
V0 = Initial paw volume/thickness at time 0
-
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [1 - (% Increase in Treated Group / % Increase in Carrageenan Group)] x 100
-
Perform statistical analysis using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the results. A p-value of < 0.05 is generally considered statistically significant.
-
Data Presentation
The quantitative data obtained from the experiment should be summarized in clear and well-structured tables for easy comparison between the different treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema (Paw Volume in mL)
| Treatment Group | 0 hr | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | 6 hr |
| Control (Vehicle) | 1.20 ± 0.05 | 1.22 ± 0.06 | 1.25 ± 0.07 | 1.28 ± 0.08 | 1.30 ± 0.09 | 1.31 ± 0.09 | 1.32 ± 0.10 |
| Carrageenan (1%) | 1.21 ± 0.06 | 1.55 ± 0.10 | 1.85 ± 0.12 | 2.10 ± 0.15 | 2.05 ± 0.14 | 1.95 ± 0.13 | 1.88 ± 0.12 |
| This compound (10 mg/kg) | 1.19 ± 0.05 | 1.30 ± 0.08 | 1.45 ± 0.09 | 1.60 ± 0.10 | 1.55 ± 0.10 | 1.50 ± 0.09 | 1.45 ± 0.08 |
Data are expressed as Mean ± SEM. *p < 0.05 compared to the Carrageenan group.
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | 6 hr |
| This compound (10 mg/kg) | 58.8% | 62.5% | 64.3% | 64.5% | 64.9% | 65.7% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Signaling Pathway of Carrageenan-Induced Inflammation and Inhibition by this compound
Caption: this compound inhibits the carrageenan-induced inflammatory cascade.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pathway to carrageenan-induced inflammation in the hind limb of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 8. brieflands.com [brieflands.com]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Dissolving and Utilizing Prednisolone Acetate in Cell Culture Experiments
Application Note
Introduction
Prednisolone (B192156) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely utilized in cell culture experiments to investigate various cellular processes, including inflammation, apoptosis, and differentiation. Proper dissolution and application of prednisolone acetate are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions and their application in cell culture, along with information on its mechanism of action and the cytotoxicity of the recommended solvent, dimethyl sulfoxide (B87167) (DMSO).
Mechanism of Action
This compound is a prodrug that is hydrolyzed to its active form, prednisolone, within the cell. Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby reducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Prednisolone can also exert rapid, non-genomic effects through membrane-bound receptors and modulation of intracellular signaling cascades.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL[3] | Fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[4] Ultrasonic treatment can aid dissolution.[3] |
| Ethanol (B145695) | Sparingly soluble | Not recommended as the primary solvent for high-concentration stock solutions. |
| Water | Insoluble[4] | |
| Chloroform | Freely soluble[5] | Not suitable for cell culture applications. |
| Acetone | Freely soluble[5] | Not suitable for cell culture applications. |
Table 2: Recommended Storage of this compound Stock Solution (in DMSO)
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[4] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year[4] | Preferred for long-term storage. Aliquot to prevent degradation. |
Table 3: DMSO Cytotoxicity in Cell Culture
| DMSO Concentration | Effect on Most Cell Lines |
| < 0.1% | Generally considered safe with minimal to no cytotoxicity.[6] |
| 0.1% - 0.5% | Well-tolerated by most cell lines, but it is advisable to include a vehicle control in experiments.[6] |
| > 0.5% | May induce cytotoxic effects in a concentration- and cell line-dependent manner.[7][8] |
| 5% | Can lead to significant cell membrane damage and inhibition of cell proliferation.[6][9] |
Experimental Protocols
1. Preparation of this compound Stock Solution (50 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 50 mg/mL stock solution, weigh 50 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming can also aid dissolution.[3]
-
Once completely dissolved, aliquot the stock solution into sterile, single-use polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[4]
2. Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1%, and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[6]
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
Example Dilution for a 10 µM Working Solution:
-
Molecular Weight of this compound: 402.48 g/mol
-
Stock Solution Concentration: 50 mg/mL = 124.23 mM
-
To prepare a 1 mL working solution of 10 µM, you would need to perform a 1:12423 dilution of the stock solution. This is best achieved through serial dilutions.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Application Notes and Protocols for Animal Models of Ocular Inflammation in Prednisolone Acetate Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocular inflammation, a significant cause of vision impairment and blindness, necessitates the use of effective anti-inflammatory treatments.[1] Corticosteroids, such as prednisolone (B192156) acetate (B1210297), are a cornerstone in managing non-infectious uveitis and other inflammatory conditions of the eye.[2][3] Preclinical evaluation of these therapies relies on robust and reproducible animal models that mimic the pathophysiology of human ocular inflammation. This document provides detailed protocols for established animal models used to test the efficacy of prednisolone acetate, methods for quantifying inflammatory responses, and an overview of the relevant signaling pathways.
Featured Animal Models
Two primary animal models are highlighted for their relevance and extensive use in studying ocular inflammation and testing therapeutic agents: the Endotoxin-Induced Uveitis (EIU) model in rats, which mimics acute anterior uveitis, and a chronic recurrent uveitis model in rabbits.
Endotoxin-Induced Uveitis (EIU) in Rats
The EIU model is a well-established and highly reproducible model of acute anterior uveitis.[1][4][5] It is induced by a systemic injection of bacterial lipopolysaccharide (LPS), which triggers a potent inflammatory response in the anterior segment of the eye.[6][7] This model is characterized by the breakdown of the blood-aqueous barrier, leading to protein leakage and the infiltration of inflammatory cells into the aqueous humor.[3][8]
Chronic Recurrent Uveitis in Rabbits
For studying sustained inflammation and the effects of long-term drug delivery systems, a model of chronic recurrent uveitis in rabbits is employed.[9][10][11] This model is induced by an intravitreal injection of a sensitizing antigen, such as Mycobacterium tuberculosis H37Ra, in pre-immunized animals.[9][10][12] This method results in a prolonged and recurrent inflammatory response, making it suitable for evaluating sustained-release formulations of this compound.[9][10][12][13]
Experimental Protocols
Detailed methodologies for inducing inflammation, administering treatment, and evaluating outcomes are crucial for obtaining reliable and comparable data.
Protocol 1: Endotoxin-Induced Uveitis (EIU) in Lewis Rats
Materials:
-
Lewis rats (male, 8 weeks old, 180-220 g)
-
Lipopolysaccharide (LPS) from Salmonella typhimurium (Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
This compound ophthalmic suspension (1%) or vehicle control
-
Micropipettes and sterile tips
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Slit-lamp biomicroscope
-
Materials for aqueous humor collection (30-gauge needles, syringes)
-
Materials for protein quantification (e.g., Bradford assay kit)
-
Materials for cell counting (e.g., hemocytometer)
-
Materials for histology (fixative, paraffin (B1166041), microtome, H&E stain)
Procedure:
-
Induction of Uveitis:
-
Treatment Administration:
-
Evaluation of Inflammation (at 24 hours post-LPS):
-
Clinical Scoring: Anesthetize the rats and examine the eyes using a slit-lamp biomicroscope. Score the degree of inflammation based on a standardized scale (see Table 1).
-
Aqueous Humor Analysis:
-
Under anesthesia, carefully perform an anterior chamber paracentesis to collect aqueous humor (15-20 µL per eye) using a 30-gauge needle.[7]
-
Cell Count: Immediately count the number of infiltrating inflammatory cells using a hemocytometer.
-
Protein Concentration: Determine the protein concentration in the aqueous humor using a Bradford assay or a similar method to assess the breakdown of the blood-aqueous barrier.[8]
-
-
Histopathology:
-
At the end of the experiment, euthanize the animals and enucleate the eyes.
-
Fix the eyes in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections for inflammatory cell infiltration in the iris, ciliary body, and anterior chamber.
-
-
Protocol 2: Chronic Recurrent Uveitis in New Zealand White Rabbits
Materials:
-
New Zealand White rabbits
-
Mycobacterium tuberculosis H37Ra antigen (Difco)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation (e.g., subconjunctival implant or topical suspension)
-
Anesthesia (e.g., ketamine/xylazine)
-
Slit-lamp biomicroscope
-
Materials for aqueous humor collection and analysis
-
Materials for histology
Procedure:
-
Immunization:
-
Induction of Uveitis:
-
Treatment Administration:
-
Evaluation of Inflammation:
-
Clinical Scoring: Perform slit-lamp examinations at regular intervals (e.g., daily for the first week, then weekly for up to 28 days) and score the inflammation (see Table 1).[9][10]
-
Aqueous Humor Analysis: Collect aqueous humor at specified time points for cell counting and protein analysis.
-
Histopathology: At the end of the study, perform histological analysis on enucleated eyes as described in Protocol 1 to assess chronic inflammatory changes.
-
Data Presentation
Quantitative data from these models are essential for comparing the efficacy of different treatments. The following tables provide examples of how to structure and present this data.
Table 1: Clinical Scoring of Ocular Inflammation
| Score | Iris | Aqueous Flare | Cells in Anterior Chamber |
| 0 | Normal vessels | None | None |
| 1 | Mild vessel dilation | Faint | 1-5 cells/field |
| 2 | Moderate vessel dilation, iris swelling | Moderate (iris details visible) | 6-15 cells/field |
| 3 | Severe vessel dilation, fibrin (B1330869) in pupil | Marked (iris details obscured) | 16-30 cells/field |
| 4 | Severe dilation with hemorrhage | Intense (fibrin and plastic aqueous) | >30 cells/field |
This is a composite scoring system based on common parameters evaluated in uveitis models.
Table 2: Efficacy of this compound in Rat EIU Model (Example Data)
| Treatment Group | Clinical Score (Mean ± SD) | Aqueous Humor Cells (x10⁵ cells/mL, Mean ± SD) | Aqueous Humor Protein (mg/mL, Mean ± SD) |
| Normal Control | 0 | < 0.1 | 0.2 ± 0.05 |
| EIU + Vehicle | 3.5 ± 0.5 | 5.2 ± 1.1 | 2.5 ± 0.4 |
| EIU + 1% this compound | 1.2 ± 0.3 | 1.5 ± 0.4 | 0.8 ± 0.2* |
*p < 0.05 compared to EIU + Vehicle group.
Table 3: Efficacy of this compound Implant in Rabbit Chronic Uveitis Model (Example Data)
| Treatment Group | Median Inflammatory Score (Day 14) |
| Uveitis + Blank Implant | 3.0 |
| Uveitis + this compound Implant | 1.0* |
*p < 0.01 compared to Uveitis + Blank Implant group. Data adapted from studies demonstrating significant reduction in inflammation with this compound implants.[9][12]
Visualization of Workflows and Pathways
Experimental Workflow for EIU Model
Caption: Workflow for the Endotoxin-Induced Uveitis (EIU) model in rats.
Signaling Pathway of Corticosteroid Action
Glucocorticoids like prednisolone exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[15][16]
Caption: Simplified signaling pathway of glucocorticoid anti-inflammatory action.
Conclusion
The animal models and protocols detailed in this document provide a robust framework for the preclinical evaluation of this compound and other potential therapies for ocular inflammation. The Endotoxin-Induced Uveitis model in rats is ideal for studying acute inflammation, while the chronic uveitis model in rabbits allows for the assessment of long-term therapeutic efficacy. Consistent application of these standardized protocols and quantitative outcome measures will facilitate the generation of reliable and comparable data, ultimately aiding in the development of improved treatments for inflammatory eye diseases.
References
- 1. Endotoxin-Induced Uveitis in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris-pharma.com [iris-pharma.com]
- 4. Instrument-based tests for quantifying aqueous humour protein levels in uveitis: a systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine Profiling in Aqueous Humor of Glaucoma Patients and in Retinas from an Ex Vivo Glaucoma Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instrument-based tests for quantifying aqueous humour protein levels in uveitis: a systematic review protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Endotoxin-induced uveitis in rats: morphological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Use of laser flaremetry to measure aqueous humor protein concentration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
- 14. Improved protocol for histological and histopathological preparation of large eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. imrpress.com [imrpress.com]
Application Notes and Protocols for Preparing Prednisolone Acetate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) acetate (B1210297) is a synthetic glucocorticoid, a corticosteroid hormone derivative, widely utilized in research for its potent anti-inflammatory and immunosuppressive properties.[1][2] It acts as a prodrug, being converted to its active form, prednisolone, within the body.[2][3] Its mechanism of action involves binding to glucocorticoid receptors (GRs), which leads to the modulation of gene expression, ultimately suppressing inflammatory responses.[1][3][4][5] Due to its lipophilic nature, prednisolone acetate readily crosses cell membranes to exert its effects.[3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in preclinical and laboratory settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | 81 mg/mL[6] | 201.25 mM[6] | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[6] Sonication may be required.[7] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[7] | 124.23 mM[7] | Sonication is recommended.[7] |
| Chloroform | Good solubility[8] | - | - |
| Methanol | Good solubility[8] | - | - |
| Ethanol | Sparingly soluble[9] | < 1 mg/mL[7] | - |
| Water | Insoluble[6][7] | < 1 mg/mL[7] | - |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[7][10] | - |
| In Solvent (DMSO) | -80°C | 1 year[7][10] | - |
| Ophthalmic Suspension | 8°C to 24°C (46°F to 75°F)[11] | Until expiration date | Store in an upright position and protect from freezing and light.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for further dilution in cell culture media or other aqueous buffers for in vitro experiments.
Materials:
-
This compound powder (molecular weight: 402.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, cryogenic vials for aliquoting
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh out 40.25 mg of this compound powder and transfer it to a sterile conical centrifuge tube.
-
Adding Solvent: Using a sterile pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If complete dissolution is not achieved, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials. This minimizes freeze-thaw cycles which can affect the stability of the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year).[7][10]
Note on Dilution: When preparing working solutions, it is important to consider the final concentration of DMSO in the experimental medium, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. A Comprehensive Guide To this compound: Uses, Mechanism [octagonchem.com]
- 2. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]
- 5. droracle.ai [droracle.ai]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Prednisone acetate | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 11. This compound Ophthalmic Suspension, USP, 1% [dailymed.nlm.nih.gov]
- 12. drugs.com [drugs.com]
Application Notes: Gene Expression Profiling in Response to Prednisolone Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Its therapeutic efficacy is primarily attributed to its profound ability to modulate gene expression, leading to the suppression of pro-inflammatory pathways and the activation of anti-inflammatory responses.[1] Understanding the intricate changes in the transcriptome following prednisolone acetate administration is paramount for elucidating its mechanism of action, identifying novel therapeutic targets, and developing more refined treatment strategies with improved safety profiles. These application notes provide a comprehensive overview of the gene expression profiling of cells and tissues in response to this compound treatment, supported by detailed experimental protocols and data interpretation.
The anti-inflammatory effects of prednisolone are mediated through both genomic and non-genomic pathways. The genomic pathway involves the binding of prednisolone to the glucocorticoid receptor (GR), which then translocates to the nucleus.[1] In the nucleus, the GR-prednisolone complex can act in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[2]
Gene expression profiling technologies, such as RNA sequencing (RNA-Seq) and microarrays, have been instrumental in unraveling the global transcriptional changes induced by prednisolone. These studies have revealed that prednisolone treatment leads to the differential expression of a multitude of genes involved in various biological processes, including immune response, metabolism, cell cycle, and apoptosis.[2][3]
Data Presentation
The following tables summarize the differentially expressed genes in response to prednisolone or other glucocorticoid treatments in various experimental models. The data is compiled from multiple studies and is intended to provide a representative overview of the transcriptional changes.
Table 1: Differentially Expressed Genes in Bovine Trabecular Meshwork (TM) Cells Treated with this compound
Source: Adapted from a study on steroid-induced intraocular pressure elevation in cows.[4]
| Gene | Regulation | Fold Change (log2) | Function |
| Upregulated Genes | |||
| FKBP5 | Upregulated | > 2.0 | Glucocorticoid receptor regulation |
| ANGPTL4 | Upregulated | > 2.0 | Angiogenesis, lipid metabolism |
| DUSP1 | Upregulated | > 1.5 | MAPK signaling regulation |
| KLF15 | Upregulated | > 1.5 | Transcription factor, metabolism |
| Downregulated Genes | |||
| IL-6 | Downregulated | < -1.5 | Pro-inflammatory cytokine |
| CXCL8 | Downregulated | < -1.5 | Chemokine |
| MMP1 | Downregulated | < -1.5 | Extracellular matrix remodeling |
| SERPINE1 | Downregulated | < -1.0 | Plasminogen activator inhibitor |
Table 2: Differentially Expressed Cytokines and Chemokines in a Murine Model of Autoimmune Uveoretinitis Treated with Prednisolone
Source: Adapted from a microarray analysis of prednisolone treatment in EAU.[5][6][7]
| Gene | Regulation (Day 1) | Fold Change | Function |
| Downregulated Genes | |||
| Ccl2 (MCP-1) | Downregulated | > 2.0 | Monocyte chemoattractant |
| Ccl3 (MIP-1α) | Downregulated | > 2.0 | Chemokine |
| Ccl4 (MIP-1β) | Downregulated | > 2.0 | Chemokine |
| Cxcl1 (KC) | Downregulated | > 2.0 | Neutrophil chemoattractant |
| Cxcl2 (MIP-2) | Downregulated | > 2.0 | Neutrophil chemoattractant |
| IL-1β | Downregulated | > 2.0 | Pro-inflammatory cytokine |
| TNF-α | Downregulated | > 2.0 | Pro-inflammatory cytokine |
| Upregulated Genes | |||
| Il1rn (IL-1ra) | Upregulated | > 2.0 | IL-1 receptor antagonist |
Table 3: Differentially Expressed Genes in Human Trabecular Meshwork Cells Treated with Dexamethasone (B1670325) (a potent glucocorticoid)
Source: Compiled from microarray datasets of dexamethasone-treated human TM cells.[8][9][10]
| Gene | Regulation | Function |
| Upregulated Genes | ||
| MYOC | Upregulated | Myocilin, associated with glaucoma |
| FN1 | Upregulated | Fibronectin 1, extracellular matrix |
| TNC | Upregulated | Tenascin C, extracellular matrix |
| ADAMTS1 | Upregulated | Extracellular matrix remodeling |
| Downregulated Genes | ||
| MMP3 | Downregulated | Matrix metallopeptidase 3 |
| TIMP3 | Downregulated | TIMP metallopeptidase inhibitor 3 |
| IL1A | Downregulated | Interleukin 1 alpha |
| BDKRB1 | Downregulated | Bradykinin receptor B1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for gene expression profiling experiments.
Caption: Mechanism of this compound Action.
Caption: Gene Expression Profiling Workflow.
Caption: Prednisolone's effect on NF-κB Signaling.
Experimental Protocols
RNA Sequencing (RNA-Seq) Protocol
This protocol provides a general framework for performing RNA-Seq to analyze gene expression changes in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., human trabecular meshwork cells, A549 lung adenocarcinoma cells) in appropriate media and conditions.
-
Seed cells at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Include biological replicates (at least three) for each treatment group.
2. RNA Extraction:
-
Harvest cells and lyse them using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
3. RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality sequencing data.
4. Library Preparation (Illumina Platform): [11][12][13][14][15]
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces (typically 200-500 bp) using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to both ends of the A-tailed cDNA fragments. These adapters contain sequences for primer binding during sequencing and amplification.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of library for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system.
5. Sequencing:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) according to the manufacturer's instructions. Single-end or paired-end sequencing can be performed, with read lengths typically ranging from 50 to 150 bp.
6. Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the prednisolone-treated and control groups using statistical packages like DESeq2 or edgeR in R/Bioconductor.[16][17] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Microarray Protocol (Affymetrix GeneChip)
This protocol outlines the general steps for gene expression profiling using Affymetrix GeneChip arrays.
1. Cell Culture, Treatment, and RNA Extraction:
-
Follow the same procedures as described in the RNA-Seq protocol (Steps 1 and 2).
2. RNA Quality Control:
-
Perform RNA quality control as described in the RNA-Seq protocol (Step 3). High-quality RNA is crucial for reliable microarray results.
3. Target Preparation and Labeling: [2][18][19][20][21]
-
cDNA Synthesis: Synthesize double-stranded cDNA from total RNA using a reverse transcription kit with a T7-oligo(dT) primer.
-
in vitro Transcription (IVT) and Biotin (B1667282) Labeling: Synthesize biotin-labeled cRNA from the cDNA template using an IVT labeling kit.
-
cRNA Fragmentation: Fragment the labeled cRNA to a uniform size (typically 35-200 bases) to ensure efficient hybridization.
-
Target Quality Control: Assess the yield and size distribution of the fragmented, labeled cRNA.
4. Hybridization:
-
Prepare a hybridization cocktail containing the fragmented cRNA, control oligonucleotides, and hybridization buffers.
-
Inject the hybridization cocktail into an Affymetrix GeneChip array.
-
Incubate the array in a hybridization oven at a specific temperature (e.g., 45°C) for a defined period (e.g., 16 hours) with rotation to allow the labeled cRNA to hybridize to the complementary probes on the array.
5. Washing and Staining:
-
Wash the hybridized arrays using an automated fluidics station to remove non-specifically bound cRNA.
-
Stain the arrays with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin labels on the hybridized cRNA.
-
Amplify the signal using a biotinylated anti-streptavidin antibody followed by another round of SAPE staining.
6. Scanning:
-
Scan the stained arrays using a high-resolution scanner to detect the fluorescence intensity at each probe cell. The scanner generates a .CEL file for each array, which contains the raw intensity data.
7. Data Analysis:
-
Data Quality Control: Assess the quality of the raw microarray data by examining various metrics such as background intensity, signal distribution, and control probe performance.
-
Data Normalization: Normalize the raw intensity data to correct for systematic variations between arrays. The Robust Multi-array Average (RMA) algorithm is a commonly used normalization method.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the prednisolone-treated and control groups using statistical methods such as the t-test or linear models (e.g., LIMMA package in R/Bioconductor). Genes with a significant p-value (e.g., < 0.05) and a fold change above a certain threshold (e.g., > 1.5 or 2) are considered differentially expressed.
-
Pathway and Functional Enrichment Analysis: Perform GO and pathway enrichment analysis on the list of differentially expressed genes to gain insights into the biological implications of the observed transcriptional changes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Expression Changes in Steroid-Induced IOP Elevation in Bovine Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Microarray analysis of cytokine and chemokine gene expression after prednisolone treatment in murine experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. f1000research.com [f1000research.com]
- 9. The Molecular Processes in the Trabecular Meshwork After Exposure to Corticosteroids and in Corticosteroid-Induced Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression profile analysis to identify potential gene changes induced by dexamethasone in the trabecular meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA Library Preparation [illumina.com]
- 12. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 13. illumina.com [illumina.com]
- 14. A High-Throughput Method for Illumina RNA-Seq Library Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA-Seq Analysis: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 18. researchgate.net [researchgate.net]
- 19. An end to end workflow for differential gene expression using Affymetrix microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dromicsedu.com [dromicsedu.com]
- 21. speakerdeck.com [speakerdeck.com]
Application Notes and Protocols: Prednisolone Acetate in Non-Human Primate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) acetate (B1210297), a synthetic glucocorticoid, serves as a potent anti-inflammatory and immunosuppressive agent.[1][2] Its utility in non-human primate (NHP) research models is significant for studying a range of human diseases and evaluating novel therapeutic interventions. This document provides detailed application notes and experimental protocols for the use of prednisolone acetate in NHP models, with a focus on ocular inflammation, systemic inflammation, and respiratory diseases.
This compound functions by mimicking the action of endogenous cortisol.[3] It binds to cytosolic glucocorticoid receptors (GR), leading to the translocation of the receptor-ligand complex into the nucleus.[2][3][4] Within the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA.[3][4] This interaction results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory cascade and immune responses.[3][4]
Mechanism of Action: Glucocorticoid Receptor Signaling
The anti-inflammatory and immunosuppressive effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor. The signaling pathway involves several key steps from cytoplasmic binding to nuclear gene regulation.
Caption: Glucocorticoid receptor signaling pathway of Prednisolone.
Ocular Applications: Sustained-Release Subconjunctival Implant
A significant application of this compound in NHP models is in ophthalmology, particularly for the treatment of uveitis and post-operative inflammation.[5][6] A sustained-release biodegradable microrod implant has been evaluated in a non-human primate model to provide a safe and effective alternative to frequent topical eye drops.[5][6][7]
Quantitative Data: Toxicokinetics of this compound Implant
The following table summarizes the plasma toxicokinetic parameters of this compound released from 8 mm and 16 mm biodegradable microrods implanted subconjunctivally in monkeys over a 12-week period.[6][8]
| Parameter | 8 mm Microrod | 16 mm Microrod |
| Cmax (ng/mL) | 10.30 | 8.53 |
| Tmax (hours) | 7.33 | 8.00 |
| AUC0-t (hr*ng/mL) | 172.54 | 251.44 |
| t1/2 (hours) | Not Reported | Not Reported |
| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve. |
Experimental Protocol: Evaluation of a Sustained-Release this compound Subconjunctival Implant
This protocol is based on a study evaluating the toxicity and toxicokinetic profile of a biodegradable subconjunctival microrod for sustained this compound release.[5][6][7][8]
Objective: To assess the safety and plasma toxicokinetic profile of a sustained-release this compound biodegradable subconjunctival implant in a non-human primate model.
Materials:
-
This compound (PA)-loaded poly(l-lactide-co-ε-caprolactone) (PLC) microrods (40-wt% PA), 8 mm and 16 mm in length.[5][6]
-
Blank PLC microrods.
-
Surgical instruments for subconjunctival implantation.
-
Anesthesia and analgesics for non-human primates.
-
Blood collection supplies.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for bioanalysis.[6]
Procedure:
-
Animal Model: Twelve monkeys are used, divided into two treatment groups (PA-loaded and blank microrods), with six monkeys in each group receiving either 8 mm or 16 mm microrods.[7][8]
-
Implantation: Under general anesthesia, the microrods are implanted subconjunctivally in both eyes of each monkey.
-
Blood Sampling: Blood samples are collected at predetermined time points over the 12-week study period for toxicokinetic analysis.
-
Clinical Evaluation: Ophthalmic examinations, including slit-lamp and ophthalmoscopy, are performed regularly to monitor for any ocular side effects.[8]
-
Hematology: Blood samples are analyzed for hematological parameters to assess systemic safety.[8]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.[6]
-
Data Analysis: Toxicokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
Caption: Experimental workflow for evaluating a subconjunctival implant.
Systemic Applications: Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of prednisolone is crucial for dose selection and translation to human studies. Studies in cynomolgus monkeys have provided valuable data on the dose-dependent clearance and anti-inflammatory effects of intravenous prednisolone.[9][10]
Quantitative Data: Pharmacokinetics and Cytokine Inhibition
The following tables summarize the pharmacokinetic parameters of intravenous prednisolone and its inhibitory effects on inflammatory cytokines in cynomolgus monkeys.[9][10]
Pharmacokinetic Parameters of Intravenous Prednisolone
| Dose (mg/kg) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| 0.03 | 0.53 ± 0.09 | 1.3 ± 0.2 | 2-4 |
| 0.3 | 0.35 ± 0.04 | 1.1 ± 0.1 | 2-4 |
| 3 | 0.23 ± 0.03 | 0.8 ± 0.1 | 2-4 |
IC50 of Prednisolone for Cytokine Inhibition [9]
| Cytokine | IC50 (µg/mL) | IC50 (µM) |
| TNF-α | 0.09 - 0.16 | 0.24 - 0.44 |
| IL-1β | 0.09 - 0.16 | 0.24 - 0.44 |
| IL-6 | 0.09 - 0.16 | 0.24 - 0.44 |
| IL-8 | 0.09 - 0.16 | 0.24 - 0.44 |
| IC50: Half-maximal inhibitory concentration. |
Experimental Protocol: Pharmacokinetic and Pharmacodynamic Study of Intravenous Prednisolone
Objective: To determine the pharmacokinetic profile and anti-inflammatory pharmacodynamics of intravenously administered prednisolone in cynomolgus monkeys.
Materials:
-
Prednisolone for intravenous injection.
-
Anesthesia for non-human primates.
-
Blood collection supplies.
-
ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6, IL-8).
-
LC-MS/MS system for prednisolone quantification.
Procedure:
-
Animal Model: Healthy, adult cynomolgus monkeys are used.
-
Dosing: Animals receive a single intravenous bolus dose of prednisolone at varying concentrations (e.g., 0.03, 0.3, and 3 mg/kg).[9]
-
Blood Sampling for PK: Serial blood samples are collected at specified time points post-dose to determine the plasma concentration of prednisolone.
-
Blood Sampling for PD: Blood samples are collected to measure the levels of inflammatory cytokines.
-
Bioanalysis: Plasma concentrations of prednisolone are measured by LC-MS/MS. Cytokine levels are quantified by ELISA.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. The relationship between prednisolone concentration and cytokine inhibition is modeled to determine IC50 values.[9]
Caption: Workflow for a PK/PD study of intravenous prednisolone.
Respiratory Applications: Allergic Asthma Model
Non-human primate models of allergic asthma are valuable for evaluating the efficacy of anti-inflammatory therapies like corticosteroids.[11][12][13] While a specific study on inhaled this compound was not identified, the protocol for evaluating inhaled budesonide (B1683875) in a rhesus monkey model of childhood asthma can be adapted.[11]
Quantitative Data: Effects of Inhaled Corticosteroid on Pulmonary Function
The following table shows the effect of inhaled corticosteroid (ICS) treatment on forced expiratory flow (FEF) in a rhesus monkey model of allergic airway disease (AAD).[11]
| Group | FEF25 (% predicted) | FEF50 (% predicted) |
| Control Saline | 98.7 ± 5.6 | 99.1 ± 4.5 |
| Control ICS | 102.4 ± 6.1 | 103.2 ± 5.1 |
| AAD Saline | 85.3 ± 4.9 | 87.6 ± 3.8 |
| AAD ICS | 97.5 ± 5.2 | 98.9 ± 4.7 |
| *Significantly different from Control Saline group. |
Experimental Protocol: Evaluation of Inhaled this compound in an NHP Asthma Model
This protocol is adapted from a study using budesonide in infant rhesus monkeys.[11]
Objective: To evaluate the efficacy of inhaled this compound in reversing pulmonary pathobiology in a non-human primate model of allergic airway disease.
Materials:
-
House dust mite allergen (HDMA) and ozone for disease induction.[11]
-
Nebulizer for administration of inhaled this compound or saline.
-
Equipment for pulmonary function testing.
-
Supplies for bronchoalveolar lavage (BAL).
-
Flow cytometer and ELISA kits for analysis of BAL fluid.
Procedure:
-
Animal Model and Disease Induction: Infant rhesus monkeys are sensitized to HDMA and exposed to HDMA and ozone to induce allergic airway disease (AAD).[11] A control group receives filtered air only.
-
Treatment: AAD and control monkeys are treated daily with inhaled this compound or saline for a specified period.
-
Pulmonary Function Testing: Lung function parameters, such as forced expiratory flow (FEF), are measured before and after treatment.[11]
-
Bronchoalveolar Lavage (BAL): BAL is performed to collect airway lining fluid and cells for analysis of inflammatory markers.
-
BAL Fluid Analysis: BAL fluid is analyzed for eosinophil counts and cytokine levels.
-
Histopathology: Lung tissue is collected at the end of the study for histopathological examination of airway inflammation and remodeling.
-
Data Analysis: Changes in pulmonary function, inflammatory cell counts, and cytokine levels are compared between treatment groups.
Caption: Workflow for evaluating inhaled this compound in an NHP asthma model.
Application in Rheumatoid Arthritis Models
A general protocol for CIA in rhesus monkeys involves immunization with bovine type II collagen in complete Freund's adjuvant.[14] this compound could be administered orally or systemically following the onset of clinical signs of arthritis. Efficacy would be assessed by monitoring clinical scores, inflammatory biomarkers in blood, and joint pathology.
Conclusion
This compound is a versatile and valuable tool in non-human primate research. The protocols and data presented here provide a framework for its application in studying ocular, systemic, and respiratory inflammatory diseases. The use of NHP models, which closely mimic human physiology, is crucial for the successful translation of preclinical findings to clinical applications.[17][18] The detailed methodologies and quantitative data provided in these application notes are intended to guide researchers in designing robust and informative preclinical studies.
References
- 1. A Comprehensive Guide To this compound: Uses, Mechanism [octagonchem.com]
- 2. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Prednisolone valerate acetate? [synapse.patsnap.com]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
- 6. Evaluation of a Sustained-Release this compound Biodegradable Subconjunctival Implant in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a Sustained-Release this compound Biodegradable Subconjunctival Implant in a Non-Human Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and anti-inflammatory pharmacodynamics of prednisolone in cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lung effects of inhaled corticosteroids in a rhesus monkey model of childhood asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonhuman primate models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonhuman primate models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling human arthritic diseases in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 16. How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical models of arthritic disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. prisysbiotech.com [prisysbiotech.com]
Application Notes & Protocols: Characterization of Prednisolone Acetate using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) acetate (B1210297) is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Accurate and sensitive characterization of this compound is critical for pharmaceutical quality control, pharmacokinetic studies, and metabolism research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of corticosteroids due to its high selectivity and sensitivity.[1] This document provides detailed application notes and protocols for the characterization of prednisolone acetate using mass spectrometry.
This compound has a molecular weight of 402.48 g/mol and the chemical formula C23H30O6.[2] LC-MS/MS methods are frequently employed for its quantification in various biological matrices, offering significant advantages over traditional techniques like immunoassays, which can be prone to cross-reactivity.[3]
Qualitative Analysis: Fragmentation Pattern
The structural elucidation of this compound via mass spectrometry relies on the interpretation of its fragmentation pattern, typically generated through collision-induced dissociation (CID) in a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for corticosteroids, usually operating in positive ion mode.
Quantitative Analysis: LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of this compound in biological fluids.[1] The following tables summarize typical experimental conditions and performance metrics for such an assay.
Chromatographic Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[3] |
| Mobile Phase A | Deionized water with 0.1% formic acid[3] |
| Mobile Phase B | Methanol (B129727) or Acetonitrile (B52724) with 0.1% formic acid[3] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | A gradient from a lower to a higher percentage of organic phase is typically used for optimal separation. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 - 45 °C[5] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 403.2 [M+H]+ for this compound |
| Product Ions (m/z) | Specific product ions are selected for quantification and qualification. For the related methylprednisolone (B1676475) acetate, transitions such as m/z 417 -> 135, 161, and 253 have been used.[6] |
| Internal Standard | A deuterated analog, such as prednisolone-d8, is recommended for accurate quantification.[5] |
Method Performance
| Parameter | Typical Value |
| Linearity Range | 6 - 600 ng/mL (for methylthis compound)[6] |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL (for methylthis compound)[6] |
| Intra- and Inter-batch Imprecision | < 15% |
| Accuracy | 85 - 115% |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
This protocol outlines common extraction techniques for isolating this compound from biological fluids prior to LC-MS/MS analysis.
A. Protein Precipitation (for plasma/serum)
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for analysis.
B. Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine or plasma, add the internal standard solution.
-
Add 5 mL of an organic solvent such as ethyl acetate or a mixture of diethyl ether and hexane.[7]
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in the mobile phase.
C. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the pre-treated sample (e.g., hydrolyzed urine).
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 25% methanol in water) to remove interferences.[8]
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Protocol 2: LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the autosampler with the prepared samples, calibration standards, and quality control samples.
-
Create an injection sequence in the instrument control software.
-
Initiate the LC-MS/MS analysis using the optimized chromatographic and mass spectrometric parameters.
-
Acquire data in MRM mode, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.
Protocol 3: Data Analysis and Quantification
-
Integrate the chromatographic peaks for the analyte and internal standard in the calibration standards, quality control samples, and unknown samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Ensure that the results for the quality control samples are within the acceptance criteria (typically ±15% of the nominal concentration).
Conclusion
The use of liquid chromatography-tandem mass spectrometry provides a robust, sensitive, and specific methodology for the comprehensive characterization and quantification of this compound. The protocols and data presented herein offer a foundational framework for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this important corticosteroid. Adherence to detailed and optimized protocols is essential for generating high-quality, reliable data in both research and regulated environments.
References
- 1. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositori.upf.edu [repositori.upf.edu]
- 6. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylthis compound in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masspec.scripps.edu [masspec.scripps.edu]
- 8. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols for Sustained-Release Formulations of Prednisolone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for creating sustained-release formulations of prednisolone (B192156) acetate (B1210297), a synthetic corticosteroid used for its potent anti-inflammatory and immunosuppressive properties. The following sections detail various techniques, including microencapsulation, nanoparticle fabrication, liposomal encapsulation, and in-situ forming implants, to achieve prolonged drug delivery, enhance therapeutic efficacy, and improve patient compliance.
Introduction to Sustained-Release Formulations
Conventional delivery of prednisolone acetate often requires frequent administration, leading to fluctuations in drug concentration and potential side effects. Sustained-release formulations are designed to release the drug over an extended period, maintaining a therapeutic concentration at the target site while minimizing systemic exposure. This approach can be particularly beneficial for treating chronic inflammatory conditions.
Glucocorticoid Receptor Signaling Pathway
This compound exerts its effects by binding to the glucocorticoid receptor (GR).[1][2] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of various genes.[1][3][4] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1]
Caption: Glucocorticoid receptor signaling pathway.
Formulation Techniques and Protocols
This section outlines detailed protocols for four common techniques used to create sustained-release formulations of this compound.
Microencapsulation using Spray Drying
Spray drying is a widely used technique for producing microparticles. It involves atomizing a solution or suspension of the drug and a polymer into a hot gas stream, leading to rapid solvent evaporation and the formation of solid microparticles.
Experimental Workflow:
Caption: Workflow for microencapsulation by spray drying.
Protocol:
-
Solution Preparation: Dissolve this compound and a biodegradable polymer (e.g., chitosan) in a suitable solvent or solvent mixture (e.g., glacial acetic acid solution or water:ethanol).[5][6]
-
Spray Drying:
-
Particle Collection: Collect the dried microparticles from the cyclone separator.
-
Characterization:
-
Particle Size and Morphology: Analyze using scanning electron microscopy (SEM).
-
Encapsulation Efficiency (%EE): Determine the amount of encapsulated drug relative to the initial amount used.
-
In Vitro Drug Release: Perform release studies in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) using a dialysis method.
-
Nanoparticle Formulation via Ionic Gelation
Ionic gelation is a mild method used to prepare polymeric nanoparticles, particularly with chitosan (B1678972). It involves the electrostatic interaction between the positively charged chitosan and a polyanion, such as sodium tripolyphosphate (TPP), leading to the formation of nanoparticles.
Experimental Workflow:
Caption: Workflow for nanoparticle formulation by ionic gelation.
Protocol:
-
Chitosan Solution: Dissolve chitosan in an acidic solution (e.g., 5% w/v acetic acid) to a concentration of 1 mg/mL. Dissolve this compound in ethanol (B145695) and add it to the chitosan solution.[8]
-
TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP).
-
Nanoparticle Formation: Add the TPP solution to the chitosan solution dropwise under constant magnetic stirring. Nanoparticles will form spontaneously.
-
Purification: Collect the nanoparticles by centrifugation, wash them to remove unreacted reagents, and then lyophilize for storage.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Encapsulation Efficiency (%EE): Determine by measuring the amount of free drug in the supernatant after centrifugation.
-
In Vitro Drug Release: Conduct release studies in simulated tear fluid (pH 7.4).[8]
-
Liposomal Formulation using Lipid Extrusion
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. The lipid extrusion method is a common technique to produce unilamellar vesicles of a defined size.
Experimental Workflow:
Caption: Workflow for liposomal formulation by lipid extrusion.
Protocol:
-
Lipid Film Hydration: Dissolve this compound and lipids (e.g., HSPC and cholesterol) in an organic solvent.[3] Evaporate the solvent to form a thin lipid film. Hydrate the film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Extrusion:
-
Load the MLV suspension into a lipid extruder.
-
Pass the suspension repeatedly through polycarbonate membranes with a defined pore size (e.g., 100 nm) under high pressure.[3]
-
-
Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization:
In-Situ Forming Implants
In-situ forming implants are injectable liquid formulations that solidify or gel upon injection into the body, forming a drug depot. These systems are typically composed of a biodegradable polymer dissolved in a biocompatible organic solvent.
Experimental Workflow:
Caption: Workflow for in-situ forming implant formulation.
Protocol:
-
Formulation Preparation: Dissolve a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) and this compound in a biocompatible organic solvent like N-methyl-2-pyrrolidone (NMP).[11][12]
-
In Vitro Implant Formation and Drug Release:
-
Inject a specific volume of the formulation into a vial containing a release medium (e.g., phosphate (B84403) buffer, pH 7.4).[11]
-
The implant will form as the solvent diffuses out and water diffuses in.
-
At predetermined time points, withdraw aliquots of the release medium and analyze for drug content using a suitable analytical method (e.g., HPLC).
-
Data Presentation: Comparative Analysis of Formulations
The following tables summarize key quantitative data for different sustained-release formulations of this compound, allowing for easy comparison.
Table 1: Characteristics of this compound Nanoparticle and Microsphere Formulations
| Formulation Type | Polymer | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release | Reference |
| Nanoparticles | Chitosan/Pectin | 523 - 901 | 82.21 - 89.30 | - | Sustained over 24h | [7] |
| Nanoparticles | Chitosan/TPP | 193.5 | 78.32 | 8.11 | 86.15% in 24h | [13] |
| Nanoparticles | Chitosan/SD | 321 - 976 | - | - | ~98.6% in 24h | [8] |
| Microspheres | Chitosan | - | 45.7 ± 0.3 | 20 | Sustained over 11 days | [5] |
Table 2: Characteristics of this compound Liposomal Formulations
| Lipid Composition | Method | Vesicle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release | Reference |
| HSPC/Cholesterol | Lipid Extrusion | ~108.4 | - | Sustained Release | [3] |
| Dipalmitoyl-sn-glycero-3-phosphocholine/Cholesterol/Stearylamine | - | ~70 | - | 2-fold slower than solution | [14] |
Table 3: Characteristics of this compound In-Situ Forming Implants
| Polymer | Polymer Conc. (% w/w) | Solvent | Initial Burst Release (%) | Sustained Release Duration | Reference |
| PLGA (50:50) | 33.3 | NMP | 20-25 | 28 days | [15] |
| PLGA | 25 | NMP | - | - | [11] |
Conclusion
The techniques described in these application notes offer versatile platforms for developing sustained-release formulations of this compound. The choice of a particular method will depend on the desired release profile, the target tissue, and the required physicochemical properties of the final product. The provided protocols and comparative data serve as a valuable resource for researchers and drug development professionals working to improve the therapeutic delivery of this important corticosteroid.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of this compound-loaded chitosan microspheres using a 2(3) factorial design for preventing restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of biodegradable methylprednisolone microparticles for treatment of articular pathology using a spray-drying technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Ocular anti-inflammatory activity of this compound loaded chitosan-deoxycholate self-assembled nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of injection site on in situ implant formation and drug release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Prednisolone Acetate in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prednisolone (B192156) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in preclinical research to study inflammatory processes and to evaluate the efficacy of novel anti-inflammatory agents. This document provides detailed protocols for assessing the anti-inflammatory effects of prednisolone acetate in established rat models of acute and chronic inflammation. The methodologies covered include in vivo models, such as carrageenan-induced paw edema and adjuvant-induced arthritis, as well as ex vivo and in vitro analyses, including cytokine measurement, histological assessment, and leukocyte migration assays.
Prednisolone exerts its anti-inflammatory effects primarily by suppressing the production of pro-inflammatory mediators and inhibiting the migration and function of inflammatory cells.[1][2][3] This is achieved through the genomic and non-genomic actions of the glucocorticoid receptor. Upon binding to its receptor, prednisolone can inhibit the activity of transcription factors like NF-κB, which are crucial for the expression of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4]
Key In Vivo Models for Assessing Anti-inflammatory Effects
Carrageenan-Induced Paw Edema
This is a widely used and highly reproducible model of acute inflammation.[5][6][7] Injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[8] The anti-inflammatory effect of this compound is quantified by measuring the reduction in paw swelling.[5][9]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are suitable for this model.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the rats into the following groups (n=6-8 per group):
-
Control Group: Receives the vehicle for this compound.
-
This compound Group(s): Receive different doses of this compound (e.g., 5, 10, 20 mg/kg, administered orally or intraperitoneally).
-
Positive Control Group (Optional): Receives a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) or diclofenac.
-
-
Drug Administration: Administer this compound or the vehicle 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[6]
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 5 | 0.55 ± 0.04 | 35.3% |
| This compound | 10 | 0.38 ± 0.03 | 55.3% |
| This compound | 20 | 0.25 ± 0.02 | 70.6% |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Adjuvant-Induced Arthritis (AIA)
The AIA model is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis.[10][11][12] Arthritis is induced by a single injection of Freund's Complete Adjuvant (FCA), which leads to a sustained inflammatory response in the joints.[10][13] The efficacy of this compound is evaluated by assessing clinical scores, paw volume, and radiological changes.[13][14]
Experimental Protocol:
-
Animals: Lewis or Wistar rats are commonly used for this model.
-
Induction of Arthritis: Inject 0.1 mL of FCA containing heat-killed Mycobacterium tuberculosis (10 mg/mL in mineral oil) intradermally into the base of the tail or the footpad of the right hind paw.[10][11][14]
-
Grouping and Treatment:
-
Prophylactic Treatment: Start this compound administration on the day of or one day before FCA injection and continue for 21-28 days.[12][14]
-
Therapeutic Treatment: Begin this compound treatment after the onset of clinical signs of arthritis (typically around day 10-12) and continue for a specified period.[12]
-
-
Assessment of Arthritis:
-
Arthritis Score: Score the severity of arthritis in each paw on a scale of 0-4, where 0 is normal and 4 is severe inflammation with ankylosis. The maximum possible score per rat is 16 (if all four paws are scored).[10]
-
Paw Volume: Measure the volume of both hind paws periodically using a plethysmometer.
-
Body Weight: Monitor body weight changes throughout the study, as arthritic rats often exhibit weight loss.[14]
-
Radiological Analysis: At the end of the study, take X-rays of the hind paws to assess bone and cartilage damage, including erosions and periosteal reactions.[13]
-
-
Data Analysis: Compare the arthritis scores, paw volumes, body weight changes, and radiological scores between the control and this compound-treated groups.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 21) | Mean Paw Volume Increase (mL, Day 21) |
| Arthritic Control | - | 12.5 ± 1.2 | 1.5 ± 0.2 |
| This compound | 5 | 7.8 ± 0.9 | 0.9 ± 0.1 |
| This compound | 10 | 4.2 ± 0.6 | 0.5 ± 0.1 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Ex Vivo and In Vitro Assessment Methods
Measurement of Pro-inflammatory Cytokines
This compound suppresses the production of key pro-inflammatory cytokines.[3] Measuring the levels of these cytokines in serum or inflamed tissue provides a direct indication of the drug's anti-inflammatory activity.
Experimental Protocol (ELISA):
-
Sample Collection: At the end of the in vivo experiment, collect blood samples via cardiac puncture and prepare serum. Alternatively, excise the inflamed tissue (e.g., paw tissue, synovial tissue) and prepare tissue homogenates.[4]
-
ELISA Procedure:
-
Use commercially available ELISA kits for rat TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for the assay protocol.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples (serum or tissue homogenate supernatant) to the wells.
-
Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokines in the samples.
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 250 ± 30 | 180 ± 25 | 350 ± 40 |
| This compound (10 mg/kg) | 120 ± 15 | 80 ± 10 | 150 ± 20 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Histopathological Analysis
Histopathological examination of inflamed tissues provides qualitative and semi-quantitative evidence of the anti-inflammatory effects of this compound, such as reduced cellular infiltration, edema, and tissue damage.[15][16]
Experimental Protocol:
-
Tissue Collection and Fixation: At the end of the study, euthanize the rats and collect the inflamed tissues (e.g., paws, joints, or lungs in a relevant model).[17] Fix the tissues in 10% neutral buffered formalin.
-
Tissue Processing and Staining:
-
Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear in xylene, and embed in paraffin (B1166041) wax.
-
Section the paraffin blocks at a thickness of 4-5 µm.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination: Examine the stained sections under a light microscope. Score the sections for the following parameters:
-
Inflammatory cell infiltration: The number and type of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages).
-
Edema: The extent of fluid accumulation in the tissue.
-
Tissue necrosis and damage: The degree of cell death and structural damage.
-
Fibrosis: The extent of connective tissue deposition in chronic inflammation models.
-
-
Data Analysis: Use a semi-quantitative scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe) to evaluate the histopathological changes.
Leukocyte Migration Assay
Prednisolone is known to inhibit the migration of leukocytes to the site of inflammation.[1][2][18][19] This can be assessed in vivo by inducing leukocyte migration into a body cavity.
Experimental Protocol:
-
Animals and Grouping: Use rats as described in the previous models and group them accordingly.
-
Drug Administration: Administer this compound or vehicle as required.
-
Induction of Leukocyte Migration: Inject 1 mL of a chemoattractant (e.g., 1% carrageenan or 0.1% glycogen) intraperitoneally.
-
Peritoneal Lavage: After 4-6 hours, euthanize the rats and perform a peritoneal lavage by injecting 10 mL of sterile phosphate-buffered saline (PBS) containing heparin into the peritoneal cavity. Gently massage the abdomen and then aspirate the fluid.
-
Cell Counting:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Prepare a cytospin slide and stain with a differential stain (e.g., Wright-Giemsa) to count the number of neutrophils and mononuclear cells.
-
-
Data Analysis: Compare the total and differential leukocyte counts between the control and this compound-treated groups.
Data Presentation:
| Treatment Group | Total Leukocyte Count (x 10^6 cells/mL) | Neutrophil Count (x 10^6 cells/mL) | Mononuclear Cell Count (x 10^6 cells/mL) |
| Control | 15.2 ± 1.8 | 10.5 ± 1.5 | 4.7 ± 0.6 |
| This compound (10 mg/kg) | 7.5 ± 0.9 | 4.8 ± 0.7 | 2.7 ± 0.4 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Conclusion
The methods described in these application notes provide a comprehensive framework for evaluating the anti-inflammatory effects of this compound in rats. The choice of model and assessment parameters will depend on the specific research question. By combining in vivo models with ex vivo and in vitro analyses, researchers can gain a thorough understanding of the mechanisms underlying the anti-inflammatory actions of this compound and other potential therapeutic agents.
References
- 1. The effects of new local anti-inflammatory steroids on leucocyte migration and prostanoid liberation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prednisolone pharmacodynamics: leukocyte trafficking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]
- 4. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-induced rat paw edema: Significance and symbolism [wisdomlib.org]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. inotiv.com [inotiv.com]
- 13. An X-ray analysis of adjuvant arthritis in the rat. The effect of prednisolone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-arthritic and anti-inflammatory activity of combined pioglitazone and prednisolone on adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researcherslinks.com [researcherslinks.com]
- 18. Effect of prednisolone in vitro on the migration ability of peritoneal macrophages in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of stress on the migration of leucocytes into the peritoneal cavity of rats following injection of an inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of prednisolone acetate in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when improving the aqueous solubility of prednisolone (B192156) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of prednisolone acetate important?
A1: this compound is a poorly water-soluble corticosteroid.[1][2] Its low aqueous solubility can lead to poor dissolution, variable absorption, and consequently, suboptimal therapeutic efficacy. Enhancing its solubility is crucial for developing effective oral, ophthalmic, and parenteral dosage forms with consistent and predictable bioavailability.
Q2: What are the primary methods to increase the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can significantly improve its dissolution rate.[3][4]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.[5][6]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to enhanced dissolution velocity.[7][8]
-
Microemulsions: Formulating this compound in a thermodynamically stable, transparent, and isotropic mixture of oil, water, surfactant, and cosurfactant can effectively solubilize the drug.[9][10]
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of method depends on several factors, including the desired dosage form, the required fold-increase in solubility, stability considerations, and the available equipment.
-
For oral solid dosage forms, solid dispersions and cyclodextrin complexes are often preferred.
-
For liquid oral or ophthalmic formulations, nanosuspensions and microemulsions are suitable choices.
-
The required solubility enhancement will also guide your decision. For instance, microemulsions can often achieve a higher level of solubilization compared to other techniques.
-
Stability of the final formulation is another critical factor. The amorphous form of the drug in solid dispersions can sometimes be prone to recrystallization.[11]
Troubleshooting Guides
Solid Dispersions
Problem: Low dissolution rate of the prepared solid dispersion.
-
Possible Cause 1: Incomplete amorphization of this compound.
-
Troubleshooting:
-
Verify the amorphous state using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Crystalline peaks in the PXRD pattern indicate incomplete conversion.[1]
-
Optimize the drug-to-carrier ratio. A higher proportion of the carrier may be necessary to fully incorporate the drug in an amorphous state.[3]
-
Ensure the solvent used in the solvent evaporation method is a good solvent for both the drug and the carrier to achieve a homogeneous solution before drying.[12][13]
-
-
-
Possible Cause 2: Recrystallization of the drug during storage.
-
Troubleshooting:
-
Store the solid dispersion in a desiccator at a controlled temperature to prevent moisture-induced crystallization.
-
Select a polymer with a high glass transition temperature (Tg) to improve the physical stability of the amorphous drug.
-
Incorporate a secondary polymer to inhibit drug crystallization.[14]
-
-
-
Possible Cause 3: High viscosity of the diffusion layer.
-
Troubleshooting:
-
Some polymers, like high molecular weight PEGs, can form a viscous gel layer upon contact with the dissolution medium, which can hinder drug release.[1] Consider using a lower molecular weight grade or a different type of carrier.
-
-
Problem: Phase separation or precipitation during the solvent evaporation process.
-
Possible Cause 1: Poor miscibility of drug and carrier.
-
Troubleshooting:
-
Select a carrier with good miscibility with this compound. Hydrogen bonding between the drug and the carrier is often a good indicator of miscibility.[3]
-
Screen different solvents to find one that provides good solubility for both components.
-
-
-
Possible Cause 2: Too rapid or too slow solvent evaporation.
-
Troubleshooting:
-
A very rapid evaporation rate (e.g., in a spray dryer) can sometimes lead to particle agglomeration. Optimize the spray drying parameters like inlet temperature and feed rate.[11]
-
A very slow evaporation rate might allow for drug recrystallization before the solid dispersion is formed. Optimize the temperature and pressure for rotary evaporation.[12]
-
-
Cyclodextrin Complexation
Problem: The observed solubility enhancement is lower than expected.
-
Possible Cause 1: Incorrect type or concentration of cyclodextrin.
-
Troubleshooting:
-
Different cyclodextrins have varying affinities for guest molecules. For corticosteroids like prednisolone, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often effective.[15][16]
-
Perform a phase solubility study to determine the optimal concentration of the cyclodextrin. An excess of cyclodextrin can sometimes lead to a decrease in free drug concentration and reduced diffusion.[5]
-
-
-
Possible Cause 2: Inefficient complexation.
-
Troubleshooting:
-
Ensure adequate mixing and equilibration time during the preparation of the inclusion complex. Methods like kneading, co-evaporation, or freeze-drying can improve complexation efficiency.
-
Confirm the formation of the inclusion complex using analytical techniques such as ¹H-NMR, DSC, or FTIR spectroscopy.[17]
-
-
Problem: Precipitation of the complex upon dilution or storage.
-
Possible Cause 1: The complex is not stable at lower concentrations.
-
Possible Cause 2: Changes in pH or temperature.
-
Troubleshooting:
-
Evaluate the stability of the complex over the relevant pH and temperature range for your application. The solubility of both the drug and the complex can be pH-dependent.
-
-
Nanosuspensions
Problem: Large particle size or broad particle size distribution.
-
Possible Cause 1: Inefficient particle size reduction.
-
Troubleshooting:
-
Optimize the parameters of the homogenization or milling process. For high-pressure homogenization, increase the number of cycles or the homogenization pressure.[7]
-
For media milling, adjust the milling speed, bead size, and milling time.
-
-
-
Possible Cause 2: Ostwald ripening.
-
Troubleshooting:
-
Use a combination of stabilizers (surfactants and polymers) to effectively cover the surface of the nanoparticles and prevent crystal growth.
-
Select a stabilizer that has a high affinity for the drug's surface.
-
-
Problem: Agglomeration or settling of nanoparticles upon storage.
-
Possible Cause 1: Insufficient steric or electrostatic stabilization.
-
Troubleshooting:
-
Increase the concentration of the stabilizer.
-
Use a combination of an ionic surfactant for electrostatic stabilization and a non-ionic polymer for steric stabilization.
-
Ensure the zeta potential of the nanosuspension is sufficiently high (typically > |30| mV) for good electrostatic stabilization.
-
-
Microemulsions
Problem: The formulation is cloudy or shows phase separation.
-
Possible Cause 1: The components are not in the microemulsion region.
-
Troubleshooting:
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region for your specific oil, surfactant, and cosurfactant system.[9]
-
Adjust the ratios of the components to fall within the stable microemulsion region.
-
-
-
Possible Cause 2: Incorrect surfactant-to-cosurfactant ratio (Smix).
-
Troubleshooting:
-
The Smix ratio is critical for reducing the interfacial tension and forming a stable microemulsion. Experiment with different Smix ratios (e.g., 1:1, 2:1, 1:2) to find the optimal ratio for your system.
-
-
-
Possible Cause 3: Temperature-induced instability.
-
Troubleshooting:
-
Evaluate the thermodynamic stability of the microemulsion by subjecting it to heating and cooling cycles and freeze-thaw cycles. Formulations that remain clear and stable over a wide temperature range are more robust.
-
-
Problem: Drug precipitation after loading.
-
Possible Cause 1: The drug concentration exceeds the solubilization capacity of the microemulsion.
-
Troubleshooting:
-
Determine the saturation solubility of this compound in the chosen oil and Smix combination.
-
Do not exceed the maximum solubilization capacity of the formulation.
-
-
-
Possible Cause 2: Instability of the drug at the formulation's pH.
-
Troubleshooting:
-
Check the pH of the final microemulsion and ensure it is within the stable pH range for this compound.[18] Adjust the pH if necessary using a suitable buffer.
-
-
Data Presentation
Table 1: Solubility Enhancement of Prednisolone/Prednisolone Acetate using Solid Dispersions
| Carrier | Drug:Carrier Ratio (w/w) | Method | Fold Increase in Dissolution | Reference |
| PEG 6000 | 1:10, 1:20, 1:40 | Co-evaporation | Marked increase compared to pure drug | [1] |
| Lactose | 1:10, 1:20, 1:40 | Co-evaporation | Significant improvement in dissolution rate | [1] |
| Dextrin | 1:10, 1:20, 1:40 | Co-evaporation | Enhanced dissolution rate | [1] |
| HP-β-CD | - | - | Remarkable improvement in dissolution | [3] |
| PVP-co-vinyl acetate | - | - | Reduced crystallinity and improved dissolution | [3] |
Table 2: Solubility Enhancement of Prednisolone/Prednisolone Acetate using Cyclodextrins
| Cyclodextrin | Complexation Method | Stability Constant (Kc) | Solubility Increase | Reference |
| HP-β-CD | Phase Solubility | 1286.4 M⁻¹ | Linear increase with CD concentration | [5] |
| HP-γ-CD | Phase Solubility | 1778.5 M⁻¹ | Linear increase with CD concentration | [5] |
| Dimethyl-β-CD | Phase Solubility | 732 M⁻¹ | Statistically significant increase | [17] |
Table 3: Characteristics of this compound Nanosuspensions and Microemulsions
| Formulation Type | Key Components | Particle/Droplet Size | Key Finding | Reference |
| Nanosuspension | This compound, Mannitol, PVA | 590 ± 165 nm | Rapid and complete dissolution in 120s | [8] |
| Microemulsion | Oleic acid, Isopropyl myristate, Tween 80, Propylene glycol, Ethanol | 10.18 nm | Enhanced drug permeability | [19] |
| Lipid-based Nanoemulsion | Castor oil, Polysorbate 20 | ~110 nm | >90% drug release over 12 hours | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and the chosen carrier (e.g., PVP K30, PEG 6000) in the desired ratio (e.g., 1:10 w/w). Dissolve both components in a suitable common solvent (e.g., ethanol, methanol) in a round-bottom flask.[1][12]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once a solid film is formed, continue drying under high vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator to prevent moisture uptake.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Place the accurately weighed cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Wetting: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the cyclodextrin to form a paste.
-
Kneading: Add the accurately weighed this compound to the paste and knead the mixture for a specified period (e.g., 45-60 minutes). Add more solvent if the mixture becomes too dry.
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex and pass it through a sieve. Store in a well-closed container.
Protocol 3: Determination of this compound Concentration by HPLC
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[21]
-
Mobile Phase: A suitable mixture of a buffer (e.g., potassium dihydrogen phosphate, pH 6.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).[21]
-
Flow Rate: 1.0 mL/min.[21]
-
Detection Wavelength: 246 nm or 275 nm.[21]
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the samples from the solubility or dissolution studies with the mobile phase to a concentration within the linear range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
References
- 1. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on dissolution enhancement of prednisolone, a poorly water-soluble drug by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid dispersion of prednisolone: solid state characterization and improvement of dissolution profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of prednisolone-containing eye drop formulations by cyclodextrin complexation and antimicrobial, mucoadhesive biopolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Fast Disintegrating Cyclodextrin/Prednisolone Inclusion-Complex Nanofibrous Webs for Potential Steroid Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation and Evaluation of Nanosuspension of this compound for Ocular Delivery - IJNDD [ijndd.in]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. seejph.com [seejph.com]
- 10. seejph.com [seejph.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Improvement of steroid biotransformation with hydroxypropyl-beta-cyclodextrin induced complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the complexation between methylprednisolone and different cyclodextrins in solution by 1H-NMR and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SMPDB [smpdb.ca]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. rjptonline.org [rjptonline.org]
- 21. jpsbr.org [jpsbr.org]
Technical Support Center: Enhancing Topical Prednisolone Acetate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of topical prednisolone (B192156) acetate (B1210297).
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low Drug Permeation in Ex Vivo Corneal Models
Q: My ex vivo corneal permeation study using a Franz diffusion cell shows minimal permeation of prednisolone acetate. What are the potential causes and how can I troubleshoot this?
A: Low corneal permeation of a lipophilic drug like this compound is a common challenge. Here are potential causes and troubleshooting steps:
-
Corneal Tissue Integrity: The health of the excised cornea is paramount. Ensure the cornea is fresh, properly excised with a scleral rim, and visually free of defects.[1] It should be used within a few hours of excision and stored in a cold saline solution until use.[2]
-
Experimental Setup:
-
Air Bubbles: Ensure no air bubbles are trapped between the cornea and the receptor medium in the Franz diffusion cell, as this can impede diffusion.[3]
-
Temperature: Maintain the temperature of the Franz cell at approximately 32-35°C to mimic physiological conditions.[1][4]
-
Receptor Medium: For a poorly water-soluble drug like this compound, the receptor medium should contain a solubilizing agent (e.g., a small percentage of a non-ionic surfactant or cyclodextrin) to maintain sink conditions.
-
-
Formulation Characteristics:
-
Particle Size: If you are testing a suspension, large particle size can limit dissolution and subsequent permeation. Consider reducing the particle size through techniques like high-pressure homogenization.[5]
-
Viscosity: Highly viscous formulations may retard drug release. Optimizing the concentration of viscosity-enhancing agents is crucial.
-
Issue 2: Inconsistent Drug Release Profiles from Formulations
Q: I am observing significant batch-to-batch variability in the in vitro drug release of my this compound formulation. What could be the reasons?
A: Inconsistent drug release can derail a development program. Key factors to investigate include:
-
Manufacturing Process Variables:
-
Homogenization/Mixing: Inconsistent energy input (speed, duration) during homogenization of nanoemulsions or mixing of gels can lead to variations in globule/particle size and distribution, affecting release.[6]
-
Temperature: Temperature fluctuations during manufacturing can affect polymer hydration in gels or the physical state of lipids in lipid-based carriers.
-
-
Formulation Component Variability:
-
Raw Materials: Ensure the quality and source of your excipients (polymers, surfactants, etc.) are consistent across batches. Minor variations in polymer molecular weight or purity can impact viscosity and drug release.[7]
-
-
Physical Instability:
-
Aggregation/Crystal Growth: For nanosuspensions, particle aggregation or crystal growth over time can significantly alter the dissolution rate.[5] Regularly monitor particle size and morphology.
-
Phase Separation: In emulsions or in-situ gels, phase separation can occur due to improper formulation or storage conditions, leading to non-uniform drug distribution.[8]
-
Issue 3: Nanoparticle Aggregation in Suspension
Q: My this compound nanoparticles are aggregating after formulation. How can I prevent this?
A: Nanoparticle aggregation is a common stability issue driven by high surface energy.[9] Here are some strategies to prevent it:
-
Stabilizers: The choice and concentration of stabilizers are critical.
-
Steric Hindrance: Use polymers like Poloxamer 188 or PVA that adsorb to the nanoparticle surface and provide a steric barrier to prevent particles from approaching each other.[10]
-
Electrostatic Repulsion: Employ charged surfactants or polymers that impart a high zeta potential (ideally > |30| mV) to the nanoparticles, leading to electrostatic repulsion.[9]
-
-
Optimizing Formulation Parameters:
-
pH: The pH of the suspension can influence the surface charge of the nanoparticles. Adjust the pH to a value that maximizes electrostatic repulsion.
-
Ionic Strength: High ionic strength can compress the electrical double layer, reducing electrostatic repulsion. Use buffers with the lowest necessary ionic strength.
-
-
Processing and Storage:
-
Ultrasonication: Use probe sonication to break up aggregates after formulation.[11]
-
Lyophilization: For long-term storage, consider lyophilizing the nanoparticles with a suitable cryoprotectant to prevent aggregation upon reconstitution.
-
Issue 4: Poor In Vivo Efficacy Despite Promising In Vitro Results
Q: My novel this compound formulation showed excellent in vitro release and permeation, but the in vivo anti-inflammatory effect in a rabbit model is weak. What could be the disconnect?
A: This discrepancy often points to the complexities of the in vivo environment that are not fully captured by simpler models.
-
Precorneal Residence Time: The formulation might be cleared too quickly from the ocular surface by blinking and tear turnover. The addition of mucoadhesive polymers like chitosan, carbopol, or hyaluronic acid can significantly prolong residence time.[12][13]
-
In Situ Gelation Issues: If using an in-situ gelling system, the sol-to-gel transition might not be optimal under physiological conditions (tear pH, ion concentration). This can lead to premature erosion of the gel.[14]
-
Irritation: The formulation might be causing ocular irritation, leading to increased tear production and faster clearance of the drug. An ocular irritation study (e.g., HET-CAM test) can assess this.[15]
-
Animal Model: The chosen animal model and the method of inducing inflammation are crucial. For instance, in a rabbit uveitis model, the timing of drug administration relative to the induction of inflammation is critical.[16]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the bioavailability of topical this compound.
Q1: What are the primary barriers to the ocular bioavailability of topical this compound?
A: The primary barriers include:
-
Rapid Precorneal Clearance: Blinking and tear turnover can wash away the formulation from the eye surface within minutes, reducing the time available for drug absorption.[17]
-
Corneal Barrier: The cornea is a multi-layered, relatively impermeable tissue. The lipophilic nature of this compound favors passage through the epithelial and endothelial layers, but its poor aqueous solubility can be a limiting factor for partitioning into and diffusing across the hydrophilic stroma.
-
Low Aqueous Solubility: this compound's poor water solubility limits its concentration in the tear film and its dissolution rate, which is often the rate-limiting step for absorption.[5]
Q2: How do nanoparticles enhance the bioavailability of this compound?
A: Nanoparticles, such as nanoemulsions, solid lipid nanoparticles (SLNs), and nanosuspensions, can improve bioavailability in several ways:
-
Increased Surface Area: The small particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and higher concentration of dissolved drug in the tear film.[5]
-
Enhanced Permeation: Some nanoparticles can interact with the corneal epithelium to enhance drug penetration.
-
Sustained Release: Encapsulating the drug within nanoparticles can provide a sustained release profile, prolonging the therapeutic effect.
-
Improved Mucoadhesion: The surface of nanoparticles can be modified with mucoadhesive polymers to increase their residence time on the ocular surface.
Q3: What is an in-situ gelling system and how does it work?
A: An in-situ gelling system is a formulation that is administered as a liquid (solution or suspension) and undergoes a phase transition to a gel in the eye's cul-de-sac.[18] This transition can be triggered by:
-
Temperature: Using thermosensitive polymers like poloxamers that are liquid at room temperature and gel at physiological eye temperature.[19]
-
pH: Employing pH-sensitive polymers like carbopol that gel at the slightly alkaline pH of tear fluid (around 7.4).[20]
-
Ions: Utilizing ion-activated polymers like gellan gum or sodium alginate that form a gel in the presence of cations (e.g., Na+, Ca2+) in the tear fluid.[18] The resulting gel increases the formulation's viscosity, prolonging its contact time with the ocular surface and providing sustained drug release.[14]
Q4: What is the role of mucoadhesive polymers in ophthalmic formulations?
A: Mucoadhesive polymers are macromolecules that can adhere to the mucin layer of the tear film on the ocular surface.[12] This adhesion increases the formulation's residence time in the precorneal area, leading to:
-
Reduced Drainage: The formulation is less susceptible to being washed away by tears and blinking.
-
Increased Bioavailability: The prolonged contact time allows for more drug to be absorbed through the cornea.[13]
-
Reduced Dosing Frequency: A longer duration of action can lead to improved patient compliance. Commonly used mucoadhesive polymers include chitosan, carbopol, sodium hyaluronate, and cellulose (B213188) derivatives.[12][17]
Q5: How can cyclodextrins improve the formulation of this compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can form inclusion complexes with poorly water-soluble drugs like this compound. This complexation can:
-
Increase Aqueous Solubility: By encapsulating the hydrophobic drug molecule, cyclodextrins significantly increase its apparent water solubility, which can improve its dissolution in the tear film.
-
Enhance Permeation: The increased concentration of dissolved drug at the corneal surface can create a steeper concentration gradient, driving more drug into the cornea.
Data and Protocols
Quantitative Data Tables
Table 1: Formulation and Characterization of this compound Nanoparticles
| Formulation Type | Stabilizer(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanosuspension | Polyvinyl Alcohol (PVA), Mannitol | 590 ± 165 | N/A | N/A | N/A | [5] |
| Nanoparticles | Chitosan, Sodium Deoxycholate, PVA | 321 ± 22 | 0.454 | N/A | N/A | [10] |
| Nanoparticles | Eudragit-S100 | 448.6 - 671.1 | N/A | Negative | 72.35 - 92.65 | [21] |
| Nanoparticles | Poloxamer 188 / HPMC | 50.8 - 364.7 | 0.005 - 0.639 | N/A | N/A | [22] |
| Nanoemulsion | N/A | 110 | < 0.11 | N/A | > 90% (Drug Release) | [15] |
Table 2: Composition and Properties of In-Situ Gelling Systems
| Gelling Polymer(s) | Gelling Mechanism | Viscosity (sol) (cPs) | Gelation Temperature (°C) / Time (s) | Key Findings | Reference |
| Poloxamer 407 (15%), HPMC E-50 LV (1%) | Temperature | 64.81 | 39.0 °C / 183 s | Sustained release over 12 hours, non-irritating. | [19] |
| Carbopol-940, HPMC | pH | 12 - 467 | N/A (Instantaneous gelation) | Pseudoplastic behavior, sustained release up to 8 hours. | [20] |
| Gellan Gum, Sodium Alginate, HPMC | Ion-activated | Low at high shear rate | N/A | Pseudoplastic flow, satisfactory gelling capacity. | [23] |
| Methylcellulose, HPMC | Temperature | N/A | Reduced by ORS | Sustained release for up to 4 hours. | [24] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Preparation of Phases:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., castor oil, medium-chain triglycerides) at a predetermined concentration. A lipid-soluble surfactant (e.g., Span 80) may also be added.
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80, Poloxamer 188) in purified water.
-
-
Pre-emulsion Formation: Heat both the oil and aqueous phases to 50-55°C.[25] Gradually add the oil phase to the aqueous phase while stirring at high speed (e.g., using a high-shear mixer) for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization:
-
Cooling and Characterization: Allow the resulting nanoemulsion to cool to room temperature. Characterize the formulation for globule size, PDI, zeta potential, drug content, and pH.
Protocol 2: Ex Vivo Corneal Permeation Study using a Franz Diffusion Cell
-
Tissue Preparation:
-
Franz Diffusion Cell Setup:
-
Fill the receptor chamber of the Franz diffusion cell with a degassed receptor medium (e.g., phosphate-buffered saline, pH 7.4, with a solubilizer if needed).[3]
-
Mount the excised cornea between the donor and receptor chambers, with the epithelial side facing the donor chamber.[2] Ensure there are no leaks.
-
Maintain the temperature at 32-35°C using a circulating water bath and stir the receptor medium with a magnetic stir bar.[1][4]
-
-
Permeation Experiment:
-
Add a precise amount of the this compound formulation to the donor chamber.[28]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[3]
-
-
Sample Analysis and Data Calculation:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot and calculate the permeability coefficient (Kp).[3]
-
Protocol 3: In Vivo Anti-Inflammatory Efficacy Testing in a Rabbit Model
-
Animal Model: Use healthy adult rabbits (e.g., New Zealand white).[29] Allow animals to acclimate before the study. All procedures must be approved by an institutional animal care and use committee.
-
Induction of Ocular Inflammation:
-
Treatment Groups:
-
Randomly divide the animals into groups: a negative control (no treatment or saline), a positive control (commercial this compound suspension), and one or more test groups receiving the experimental formulations.[16]
-
-
Drug Administration:
-
Administer a fixed volume (e.g., 50 µL) of the respective formulation topically to the inflamed eye at specified time intervals. The dosing regimen should be based on the expected duration of action of the formulation.[29]
-
-
Efficacy Evaluation:
-
At predetermined time points, clinically monitor and score the signs of ocular inflammation (e.g., conjunctival redness, chemosis, iris hyperemia, aqueous flare) by a trained observer, often using a slit lamp.[10][16]
-
At the end of the study, animals may be euthanized for histopathological examination of the ocular tissues to assess inflammation at a cellular level.[16]
-
-
Statistical Analysis: Analyze the inflammation scores statistically to determine if the test formulations show a significant reduction in inflammation compared to the control groups.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overcoming ocular barriers with formulation strategies.
Caption: Experimental workflow for formulation development.
Caption: Prednisolone's anti-inflammatory signaling pathway.
References
- 1. digital-library.theiet.org [digital-library.theiet.org]
- 2. 2.5.10. Ex Vivo Corneal Permeation Study [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Dynamic Ex Vivo Porcine Eye Model to Measure Ophthalmic Drug Penetration under Simulated Lacrimal Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Ophthalmic Nanosuspension of this compound Using a Novel Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay methodology for prednisolone, this compound and prednisolone sodium phosphate in rabbit aqueous humor and ocular physiological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crsubscription.com [crsubscription.com]
- 8. Phase change ophthalmic gel evaluation using various triggers. [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Ocular anti-inflammatory activity of this compound loaded chitosan-deoxycholate self-assembled nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of mucoadhesive polymers in ocular drug delivery. I. Viscous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. rjptonline.org [rjptonline.org]
- 16. Evaluation of a this compound-Loaded Subconjunctival Implant for the Treatment of Recurrent Uveitis in a Rabbit Model | PLOS One [journals.plos.org]
- 17. Polymers in Medicine [polimery.umw.edu.pl]
- 18. rjptonline.org [rjptonline.org]
- 19. In-situ gel bases ocular delivery system of Ganciclovir, in-vivo and in-vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 21. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 22. Design and Characterization of Prednisolone Nanoparticles for Potential Therapeutic Applications [jns.kashanu.ac.ir]
- 23. pharmtech.com [pharmtech.com]
- 24. Study of Thermo-Sensitive In-Situ Gels for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nanoemulsion preparation [protocols.io]
- 26. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. air.unipr.it [air.unipr.it]
- 29. An ocular bioavailability comparison in rabbits of this compound after repeated topical applications formulated as a high-viscosity gel and as an aqueous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prednisolone Acetate Stability in Experimental Solutions
Welcome to the technical support center for prednisolone (B192156) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of prednisolone acetate in experimental solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
This compound's primary degradation pathway is through ester hydrolysis, which converts it into its active metabolite, prednisolone.[1][2] This reaction is a key consideration when preparing and storing experimental solutions. Following this initial hydrolysis, prednisolone undergoes further metabolism.[1][2]
Q2: My this compound solution has become cloudy or formed a precipitate. What could be the cause?
Precipitation or cloudiness in a this compound solution can be attributed to its poor water solubility.[3][4][5] This issue is often exacerbated by changes in temperature, pH, or solvent composition. To address this, consider the following:
-
Solvent System: this compound is practically insoluble in water but slightly soluble in ethanol (B145695) and methanol.[6] Ensure you are using an appropriate solvent system. For aqueous solutions, co-solvents or solubilizing agents may be necessary.
-
pH: The pH of the solution can significantly impact the stability and solubility of this compound. Adjusting the pH to a more favorable range can sometimes prevent precipitation.
-
Temperature: Changes in temperature can affect solubility. Ensure the storage temperature is appropriate and consistent.
-
Concentration: If the concentration of this compound is too high for the chosen solvent, it may precipitate out of solution. Consider preparing a more dilute solution if possible.
Q3: I am observing a rapid loss of potency in my this compound solution. What factors might be contributing to this?
Rapid degradation of this compound is often linked to several environmental factors. The compound is particularly susceptible to degradation under the following conditions:
-
Alkaline and Acidic Conditions: this compound shows significant degradation in both acidic and alkaline environments.[7][8] Complete degradation (100%) has been observed under strong alkaline and acidic conditions.[7][8]
-
Hydrolysis: Neutral hydrolysis also contributes to degradation, with studies showing up to 77.3% degradation.[7][8]
-
Heat: Elevated temperatures, especially in the presence of moisture (wet heating), can lead to substantial degradation (up to 95.8%).[7][8] Dry heat also causes degradation, though to a lesser extent (18.5%).[7][8]
-
Light: Photochemical degradation is a significant factor, with studies indicating 100% degradation upon exposure to sunlight.[7][8]
-
Oxidation: Oxidative conditions can also lead to the degradation of this compound.[7]
To mitigate rapid potency loss, it is crucial to control the pH, temperature, and light exposure of your solutions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Problem: You are observing unexpected peaks during HPLC or TLC analysis of your this compound solution.
Possible Causes and Solutions:
-
Degradation Products: The extra peaks are likely degradation products of this compound. The primary degradation product is prednisolone, but other metabolites can also form.[1][2]
-
Stress Conditions: Review your experimental and storage conditions. Exposure to harsh pH, high temperatures, or light can accelerate degradation and the formation of multiple degradation products.[7][8]
-
Method Specificity: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. A new reversed-phase HPLC (RP-HPLC) method has been developed for the determination of this compound and its impurities.[9]
Issue 2: Inconsistent Results Between Experiments
Problem: You are experiencing variability in your experimental results when using this compound solutions prepared at different times.
Possible Causes and Solutions:
-
Solution Age and Storage: The stability of this compound in solution is time-dependent. It is recommended to use freshly prepared solutions. If solutions must be stored, they should be protected from light and stored at a controlled, cool temperature.
-
Preparation Protocol: Ensure a consistent and validated protocol for solution preparation. Minor variations in pH, solvent composition, or handling can lead to different rates of degradation.
-
Stock Solution Stability: If using a stock solution, its stability should be verified over the intended period of use. Forced degradation studies can help establish the shelf-life of your stock solutions under specific storage conditions.
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on the conditions it is exposed to. The following table summarizes the percentage of degradation under various stress conditions as reported in scientific literature.
| Stress Condition | Parameters | % Degradation of this compound | Reference |
| Acidic Hydrolysis | 1N HCl, refluxed for 2 hours at 80°C | 76.2% | [7] |
| 5N HCl, refluxed for 2 hours at 80°C | 100% | [7] | |
| Alkaline Hydrolysis | 0.1N, 1N, and 5N NaOH, refluxed for 2 hours at 80°C | 100% | [7][8] |
| Neutral Hydrolysis | Water, refluxed for 2 hours at 80°C | 77.3% | [7][8] |
| Oxidation | 35% H₂O₂, refluxed for 2 hours at 80°C | 21.05% | [7] |
| 35% H₂O₂, 24 hours at room temperature | 5.47% | [7] | |
| Thermal Degradation | Wet heating, refluxed for 2 hours at 80°C | 95.8% | [7][8] |
| Dry heating at 80°C | 18.5% | [7][8] | |
| Photochemical Degradation | Sunlight exposure for 3 days | 100% | [7][8] |
Experimental Protocols
Protocol 1: Forced Degradation Study by Reflux
This protocol is for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (for stock solution)
-
1N and 5N Hydrochloric acid (HCl)
-
0.1N, 1N, and 5N Sodium hydroxide (B78521) (NaOH)
-
Milli-Q water
-
35% (v/v) Hydrogen peroxide (H₂O₂)
-
Parallel synthesizer or reflux apparatus
-
TLC plates (silica gel 60F-254) or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Prepare a methanolic stock solution of this compound (e.g., 1 mg/mL).[7]
-
Set up Reaction Mixtures: For each stress condition, mix the stock solution with the respective stress agent in a reaction vessel.
-
Acidic Hydrolysis: Mix stock solution with 1N HCl and 5N HCl separately.
-
Alkaline Hydrolysis: Mix stock solution with 0.1N, 1N, and 5N NaOH separately.
-
Neutral Hydrolysis: Mix stock solution with Milli-Q water.
-
Oxidation: Mix stock solution with 35% H₂O₂.
-
Wet Heating: Mix stock solution with Milli-Q water.
-
-
Reflux: Place the reaction mixtures in a parallel synthesizer and reflux for 2 hours at 80°C.[7][8]
-
Cool and Analyze: After reflux, cool the solutions to room temperature. Analyze the samples using a validated stability-indicating method like TLC or HPLC to determine the percentage of degradation and identify degradation products.[7]
Protocol 2: Photochemical Degradation Study
This protocol is for assessing the stability of this compound upon exposure to light.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Clear glass vials
-
Analytical instrumentation (TLC or HPLC)
Procedure:
-
Sample Preparation: Place the this compound stock solution in a clear glass vial.
-
Sunlight Exposure: Expose the vial directly to sunlight for a specified period (e.g., 3 days from 8 am to 6 pm at 30 ± 2°C).[7][8]
-
Analysis: After the exposure period, analyze the sample using a validated stability-indicating method to quantify the degradation.
Visualizations
References
- 1. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]
- 2. This compound | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Characterization and formulation of this compound reconstituted suspension | Semantic Scholar [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of this compound and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Development and validation of a new stability indicating reversed phase liquid chromatographic method for the determination of this compound and impurities in an ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in prednisolone acetate studies
Welcome to the technical support center for prednisolone (B192156) acetate (B1210297) research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My prednisolone acetate ophthalmic suspension is giving inconsistent results in drug release studies. What are the likely causes?
A1: Inconsistent results with this compound ophthalmic suspensions are often linked to the formulation's physical properties. Key factors include:
-
Particle Size and Distribution: Variations in particle size can significantly affect the dissolution rate and bioavailability. Larger particles may settle faster and dissolve slower, leading to lower drug release.[1][2][3]
-
Crystal Growth and Agglomeration: this compound particles can aggregate or undergo crystal growth over time, which alters the effective particle size and surface area, thereby affecting dissolution.[3]
-
Inadequate Resuspension: Ophthalmic suspensions require vigorous shaking to ensure dose uniformity. Inadequate shaking can lead to the administration of a non-uniform dose, causing high variability in results.
-
Viscosity: The viscosity of the suspension vehicle can influence the sedimentation rate of the particles. Changes in viscosity between batches can lead to inconsistent results.
Q2: I am observing peak tailing and variable retention times in my HPLC analysis of this compound. How can I troubleshoot this?
A2: Peak tailing and retention time variability in HPLC analysis of corticosteroids like this compound can stem from several factors:
-
Column Choice: The separation of this compound from its related substances, particularly hydrocortisone, can be challenging. An inappropriate column may not provide adequate resolution. A C18 column is commonly used, but the specific brand and model can impact separation.[4][5]
-
Mobile Phase Composition: The pH and composition of the mobile phase are critical. Ensure the mobile phase is properly prepared, degassed, and that the components are miscible. For reproducible results, it is recommended to use a buffer to maintain a constant pH.[6][7]
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention times. Using a column oven is recommended to maintain a stable temperature.[6][7]
-
Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[6]
-
Column Contamination: Residual sample components or precipitated buffer salts can contaminate the column, leading to peak tailing and pressure issues. Regular column flushing is essential.[8][9]
Q3: My this compound samples are showing degradation during stability studies. What are the common degradation pathways?
A3: this compound is susceptible to degradation under various stress conditions. The most common degradation pathways include:
-
Hydrolysis: It can undergo hydrolysis in both acidic and alkaline conditions. The ester linkage is susceptible to cleavage, leading to the formation of prednisolone and acetic acid.[10][11]
-
Oxidation: The steroid nucleus can be oxidized, leading to the formation of various degradation products.[10][11]
-
Photodegradation: Exposure to light can cause significant degradation of this compound.[10][11]
-
Thermal Degradation: High temperatures can also lead to the breakdown of the molecule.[10][12]
Troubleshooting Guides
Inconsistent Dissolution Profiles
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate dissolution runs | Inadequate de-aeration of the dissolution medium. | De-aerate the medium using an appropriate method (e.g., vacuum filtration, sonication). |
| Poorly controlled agitation speed. | Calibrate and verify the rotation speed of the dissolution apparatus. | |
| Incomplete disintegration of the dosage form. | Observe the dosage form during the test to ensure it disintegrates properly. | |
| Slower than expected dissolution rate | Agglomeration of drug particles in the formulation. | Characterize the particle size distribution of the raw material and in the final formulation. |
| Use of a viscous formulation vehicle. | Evaluate the impact of vehicle viscosity on drug release. | |
| Incorrect dissolution medium pH. | Ensure the pH of the dissolution medium is appropriate for the drug's solubility. | |
| Faster than expected dissolution rate | Use of a different polymorphic form of the drug with higher solubility. | Characterize the solid-state properties of the this compound used. |
| Presence of surfactants or other solubility enhancers in the formulation. | Review the formulation composition. |
HPLC Analysis Issues
| Observed Issue | Potential Cause | Recommended Action |
| Peak fronting or tailing | Column overload. | Reduce the injection volume or sample concentration. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary.[8][9] | |
| Ghost peaks | Contaminated mobile phase or injection of air. | Use high-purity solvents and ensure the sample is fully dissolved. Degas the mobile phase.[13] |
| Carryover from a previous injection. | Implement a needle wash step in the injection sequence. | |
| Baseline drift or noise | Fluctuations in detector lamp intensity or temperature. | Allow the detector to warm up properly. Ensure a stable room temperature.[7] |
| Mobile phase not adequately mixed or degassed. | Premix the mobile phase or use an online degasser.[7] |
Data Presentation
Table 1: Impact of Formulation on this compound Concentration in Ophthalmic Suspensions
| Formulation | Shaking Condition | Prednisolone Concentration (pg/mL) |
| Brand A (Pred Forte) | No Shake | Not specified, but statistically similar to generics |
| Brand A (Pred Forte) | With Shaking | 2215.33 |
| Generic B | No Shake | 2003.67 |
| Generic B | With Shaking | Not specified, but increased |
| Brand C (Econopred Plus) | No Shake | 1220.33 |
| Brand C (Econopred Plus) | With Shaking | Increased by 583.34 |
Data synthesized from a comparative study. Absolute values may vary between experiments.
Table 2: Degradation of this compound Under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation |
| 0.1 N HCl | 4 hours | 70 °C | 22.18%[11] |
| 0.1 N NaOH | 2.5 hours | 70 °C | 20.60%[11] |
| 3% H₂O₂ | 4 hours | 70 °C | Not specified |
| Sunlight Exposure | Not specified | Ambient | 20.81%[11] |
| Wet Heat | 2 hours | 80 °C | 95.8%[10] |
| Dry Heat | 4 hours | 90 °C | 18.5%[10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is a general guideline and may require optimization for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 58:42 v/v). The mobile phase should be filtered and degassed.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 20 µL.[14]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time for this compound is expected to be around 8.38 minutes under these conditions.[14]
In Vitro Dissolution Test for this compound Tablets
This protocol is based on the USP monograph for Prednisolone Tablets.
-
Apparatus: USP Apparatus 2 (Paddle).[15]
-
Dissolution Medium: 900 mL of water.[15]
-
Agitation Speed: 50 rpm.[15]
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples at specified time points (e.g., 30 minutes).[15]
-
Filter the samples immediately.
-
Analyze the samples for prednisolone content using a validated analytical method, such as UV-Vis spectrophotometry at 246 nm or HPLC.[15]
-
-
Acceptance Criteria: Not less than 70% (Q) of the labeled amount of prednisolone is dissolved in 30 minutes.[15]
Visualizations
Caption: this compound Genomic Signaling Pathway.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. Comparative analysis of this compound suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of this compound and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpsbr.org [jpsbr.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. hplc.eu [hplc.eu]
- 14. amecj.com [amecj.com]
- 15. Prednisolone Tablets [drugfuture.com]
Degradation pathways of prednisolone acetate under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of prednisolone (B192156) acetate (B1210297) under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied to study the degradation of prednisolone acetate?
A1: Forced degradation studies for this compound typically involve acidic, alkaline, and neutral hydrolysis, as well as oxidative, thermal (dry and wet heat), and photolytic stress conditions.[1][2] These studies are essential for developing stability-indicating analytical methods.
Q2: What is the primary degradation pathway for this compound under hydrolytic conditions?
A2: Under mild hydrolytic (acidic, alkaline, or neutral) conditions, the primary degradation pathway is the hydrolysis of the acetate ester at the C21 position to form prednisolone.[3] However, under more stringent conditions, further degradation of the prednisolone molecule occurs.
Q3: Is this compound susceptible to oxidation?
A3: Yes, this compound is susceptible to oxidative degradation. Studies have shown degradation in the presence of oxidizing agents like hydrogen peroxide.[1][4] The dihydroxyacetone side chain is a likely site of oxidation.
Q4: How does light affect the stability of this compound?
A4: this compound is highly susceptible to photolytic degradation.[1] Exposure to UV light can lead to complex degradation pathways, potentially involving the generation of reactive oxygen species that accelerate its decomposition.[5]
Q5: What are the major degradation products observed under stress conditions?
A5: Besides prednisolone from hydrolysis, several other degradation products are formed depending on the stress condition. These are often detected as additional peaks in chromatographic analysis.[1] While not always fully characterized, these can include products with altered steroid skeletons or side chains. Under alkaline conditions, acidic and neutral steroidal products have been observed.[6][7]
Troubleshooting Guide
Issue 1: Complete degradation of this compound is observed under alkaline conditions.
-
Possible Cause: The concentration of the base and the temperature or duration of the experiment are too harsh. This compound is known to be very labile in alkaline conditions, with studies showing 100% degradation even in 0.1N NaOH.[1]
-
Troubleshooting Steps:
-
Reduce the concentration of the base (e.g., try 0.01N or 0.001N NaOH).
-
Decrease the temperature of the reaction. Many studies conduct stress testing at elevated temperatures (e.g., 80°C); performing the experiment at room temperature will slow down the degradation.[1]
-
Shorten the exposure time. Take time points at earlier intervals to capture the initial degradation products before they degrade further.
-
Issue 2: No degradation is observed under oxidative stress conditions.
-
Possible Cause: The oxidizing agent concentration or the reaction time is insufficient.
-
Troubleshooting Steps:
-
Increase the concentration of the oxidizing agent (e.g., 3% H₂O₂ is commonly used).[4]
-
Increase the temperature to accelerate the reaction.
-
Extend the duration of the experiment. Some studies have noted significant differences in degradation between a 2-hour reflux and a 24-hour room temperature study.[1]
-
Issue 3: The chromatographic method does not separate the main peak from the degradation product peaks.
-
Possible Cause: The selectivity of the analytical method is insufficient. This is a common challenge in developing a stability-indicating method.
-
Troubleshooting Steps:
-
Modify the mobile phase composition. Adjusting the ratio of organic solvent to aqueous buffer can significantly alter the retention times of different compounds.
-
Change the pH of the mobile phase. This can alter the ionization state of the analytes and degradation products, affecting their retention.
-
Try a different stationary phase (column). A column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.
-
Adjust the column temperature. Temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase.
-
Issue 4: Unexpected peaks are observed in the chromatogram of the unstressed sample.
-
Possible Cause: The this compound standard may already contain impurities, or it may have degraded during storage or sample preparation.
-
Troubleshooting Steps:
-
Verify the purity of the this compound standard using a pharmacopeial method or by obtaining a certificate of analysis.
-
Ensure proper storage conditions for the standard (e.g., protected from light and moisture).
-
Prepare fresh solutions for analysis and minimize their exposure to light and elevated temperatures.
-
Quantitative Data Summary
The following tables summarize the percentage of degradation of this compound under various stress conditions as reported in the literature.
Table 1: Degradation of this compound under Hydrolytic Conditions
| Condition | Reagent | Time & Temperature | Degradation (%) | Reference |
| Acidic | 1N HCl | 2 hours at 80°C | 76.2% | [1] |
| Acidic | 5N HCl | 2 hours at 80°C | 100% | [1] |
| Acidic | 0.1N HCl | 4 hours at 70°C | 22.18% | [4] |
| Alkaline | 0.1N NaOH | 2 hours at 80°C | 100% | [1] |
| Alkaline | 1N NaOH | 2 hours at 80°C | 100% | [1] |
| Alkaline | 5N NaOH | 2 hours at 80°C | 100% | [1] |
| Alkaline | 0.1N NaOH | 2.5 hours at 70°C | 20.60% | [4] |
| Neutral | Water | 2 hours at 80°C | 77.3% | [1] |
Table 2: Degradation of this compound under Other Stress Conditions
| Condition | Reagent/Method | Time & Temperature | Degradation (%) | Reference |
| Oxidative | 3% H₂O₂ | 2 hours at 80°C | 21.05% | [1] |
| Oxidative | 3% H₂O₂ | 24 hours at RT | 5.47% | [1] |
| Oxidative | 3% H₂O₂ | 4 hours at 70°C | 22.30% | [4] |
| Thermal (Wet Heat) | Water | 2 hours at 80°C | 95.8% | [1] |
| Thermal (Dry Heat) | Oven | 4 hours at 90°C | 18.5% | [1] |
| Photolytic | Sunlight | Not Specified | 20.81% | [4] |
| Photolytic | Not Specified | Not Specified | 100% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis (Acidic, Alkaline, Neutral)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]
-
Acid Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of 1N HCl (or other desired concentration).
-
Reflux the mixture at a specified temperature (e.g., 80°C) for a set duration (e.g., 2 hours).[1]
-
Cool the solution to room temperature and neutralize it with an appropriate base (e.g., 1N NaOH).
-
Dilute the solution to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of 0.1N NaOH (or other desired concentration).
-
Reflux the mixture at a specified temperature (e.g., 80°C) for a set duration (e.g., 2 hours).[1]
-
Cool the solution to room temperature and neutralize it with an appropriate acid (e.g., 0.1N HCl).
-
Dilute the solution to a suitable concentration for analysis.
-
-
Neutral Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of purified water.
-
Reflux the mixture at a specified temperature (e.g., 80°C) for a set duration (e.g., 2 hours).[1]
-
Cool the solution to room temperature.
-
Dilute the solution to a suitable concentration for analysis.
-
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Oxidative Stress:
-
To a specific volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Reflux the mixture at a specified temperature (e.g., 80°C) for a set duration (e.g., 2 hours), or keep it at room temperature for a longer period (e.g., 24 hours).[1]
-
Cool the solution if heated.
-
Dilute the solution to a suitable concentration for analysis.
-
Protocol 3: Forced Degradation by Heat (Dry and Wet)
-
Dry Heat:
-
Place the solid this compound powder in an oven maintained at a specific temperature (e.g., 90°C) for a set duration (e.g., 4 hours).[1]
-
After the specified time, remove the sample, allow it to cool, and prepare a solution of a known concentration in a suitable solvent for analysis.
-
-
Wet Heat: This is identical to the neutral hydrolysis protocol, where the drug solution is heated in water.[1]
Protocol 4: Photodegradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Light Exposure: Expose the solution (or the solid drug substance) to light conditions as specified by ICH guidelines for photostability testing (e.g., using a photostability chamber with a combination of UV and visible light).
-
Control Sample: Maintain a control sample protected from light under the same temperature conditions.
-
Analysis: After the exposure period, prepare a solution of the exposed sample to a known concentration and analyze it.
Visualizations
Caption: General degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of this compound and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. jpsbr.org [jpsbr.org]
- 5. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The kinetics of the base-catalyzed degradation of prednisolone. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Corneal Penetration of Prednisolone Acetate Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments aimed at enhancing the corneal penetration of prednisolone (B192156) acetate (B1210297) formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and evaluation of prednisolone acetate preparations.
Formulation Troubleshooting
Issue: Inconsistent or Large Particle Size in Nanosuspensions
-
Question: My this compound nanosuspension shows a large particle size and high polydispersity index (PDI). What could be the cause and how can I fix it?
-
Answer:
-
Inadequate Energy Input: The homogenization pressure or sonication amplitude may be too low, or the processing time too short. Gradually increase the energy input and processing time, monitoring the particle size at intervals.
-
Inappropriate Stabilizer Concentration: Insufficient stabilizer concentration can lead to particle aggregation. Conversely, excessive stabilizer can also sometimes promote aggregation. Optimize the concentration of your chosen stabilizer (e.g., Poloxamer 188, PVP).
-
Drug Concentration: A very high concentration of this compound might be difficult to process effectively. Try reducing the initial drug concentration.
-
Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur during storage. Ensure your formulation includes an effective Ostwald ripening inhibitor and store at a controlled, cool temperature.[1]
-
-
Issue: Low Encapsulation Efficiency in Liposomes or Nanoparticles
-
Question: I am experiencing low encapsulation efficiency of this compound in my lipid-based nanoparticles. What are the potential reasons and solutions?
-
Answer:
-
Poor Drug Solubility in Lipid: this compound must be soluble in the molten lipid phase for efficient encapsulation in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). Screen various lipids to find one with high solubility for the drug.[2]
-
Drug Partitioning: During the emulsification process, the drug may partition into the external aqueous phase. To minimize this, you can try reducing the volume of the aqueous phase or adding a small amount of a water-miscible organic solvent to the internal phase to improve drug solubility.
-
Lipid Composition: For liposomes, the lipid composition (e.g., the ratio of phosphatidylcholine to cholesterol) can significantly impact encapsulation. Optimizing this ratio can improve drug entrapment.[3]
-
Processing Parameters: The speed of homogenization or sonication can affect encapsulation. Very high energy input might lead to drug leakage. Optimize these parameters to find a balance between particle size reduction and encapsulation efficiency.
-
-
Issue: Instability of Nanoemulsions (Phase Separation or Creaming)
-
Question: My this compound nanoemulsion is showing signs of instability like creaming or phase separation over time. How can I improve its stability?
-
Answer:
-
Inadequate Surfactant/Co-surfactant Concentration: The amounts of surfactant and co-surfactant are critical for stabilizing the oil droplets. Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion.[4][5]
-
Incorrect Surfactant HLB: The Hydrophile-Lipophile Balance (HLB) of the surfactant system should be matched to the oil phase. Experiment with different surfactants or combinations of surfactants to achieve the required HLB for your specific oil.
-
Ostwald Ripening: Similar to nanosuspensions, nanoemulsions can be susceptible to Ostwald ripening. Using a combination of a highly water-soluble surfactant and a less soluble co-surfactant can help mitigate this.
-
Storage Conditions: Temperature fluctuations can destabilize nanoemulsions. Store your formulations at a constant, controlled temperature.[6]
-
-
In Vitro Permeability Assay Troubleshooting
Issue: High Variability in Corneal Permeability Results
-
Question: I am observing high variability between my replicate experiments in the ex vivo corneal permeability assay. What are the possible sources of this variability and how can I minimize them?
-
Answer:
-
Corneal Tissue Integrity: The health and integrity of the excised cornea are paramount. Ensure the corneas are harvested from healthy animals, handled gently to avoid damage, and used within a short time after excision. Visually inspect each cornea for any signs of damage before mounting it in the Franz diffusion cell.
-
Inconsistent Clamping: Improper or inconsistent clamping of the cornea in the diffusion cell can lead to leakage. Ensure a secure and uniform seal around the cornea.
-
Air Bubbles: The presence of air bubbles in the receptor chamber can alter the diffusion area and hydrodynamics. Carefully fill the receptor chamber to avoid trapping any bubbles.
-
Temperature Control: Maintain a constant and uniform temperature in the receptor chamber, typically 37°C, to mimic physiological conditions. Fluctuations in temperature can affect permeability.
-
Stirring Rate: The stirring rate of the receptor medium should be consistent across all diffusion cells to ensure uniform mixing and sampling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for a this compound nanosuspension for ophthalmic delivery?
A1: For ophthalmic formulations, a smaller particle size is generally preferred to minimize irritation and enhance dissolution. For nanosuspensions, a particle size in the range of 200-600 nm is often targeted.[7][8] It is also crucial to have a narrow particle size distribution (a low polydispersity index, ideally below 0.3) to ensure uniformity.[7]
Q2: How can I sterilize my this compound nanoformulation without affecting its properties?
A2: Sterilization is a critical step for ophthalmic preparations.[9] The choice of sterilization method depends on the nature of your formulation.
-
Autoclaving (Steam Sterilization): This method can be suitable for some stable nanoformulations, but the high temperature and pressure can cause aggregation or degradation of heat-sensitive components.[10][11]
-
Sterile Filtration: Filtration through a 0.22 µm filter is a common method for sterilizing solutions and some nanoemulsions with very small droplet sizes.[10][12] However, it may not be suitable for nanosuspensions or larger nanoparticles as the filter can retain the drug particles.
-
Gamma Irradiation: This can be an effective method, but it's essential to evaluate its impact on the drug and excipients, as it can sometimes induce chemical changes.[13]
It is crucial to perform stability studies on your formulation after sterilization to ensure that critical quality attributes like particle size, drug content, and encapsulation efficiency are not compromised.[10]
Q3: What are the key considerations when selecting excipients for a this compound ophthalmic formulation?
A3: Excipient selection is critical for the safety, stability, and efficacy of your formulation. Key considerations include:
-
Ocular Tolerance: All excipients must be non-irritating to the eye.
-
Compatibility: Ensure that the excipients are compatible with this compound and with each other.
-
Functionality: Choose excipients that provide the desired functionality, such as viscosity enhancers to increase residence time, buffers to maintain a physiological pH (around 7.4), and tonicity-adjusting agents to ensure the formulation is isotonic with tears.[14]
-
Regulatory Acceptance: Whenever possible, use excipients that have a history of safe use in ophthalmic products.
Q4: How can I improve the corneal residence time of my this compound formulation?
A4: Increasing the precorneal residence time can significantly enhance drug absorption. Strategies include:
-
Viscosity Modifiers: Incorporating viscosity-enhancing polymers like hyaluronic acid, hydroxypropyl methylcellulose (B11928114) (HPMC), or carbomers can increase the formulation's viscosity and prolong its contact time with the cornea.[15]
-
Mucoadhesive Polymers: Using mucoadhesive polymers such as chitosan (B1678972) can promote adhesion of the formulation to the corneal mucin layer, thereby increasing residence time.
-
In-situ Gelling Systems: These are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by changes in temperature, pH, or ion concentration. This in-situ gel formation can significantly prolong drug release.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhancing the corneal penetration of this compound.
Table 1: Comparison of Different this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |
| Nanosuspension | 590 ± 165[8] | N/A | Showed 6.2 times higher adhesion to the cornea compared to microsuspension.[8] |
| Liposomes | ~175 - 500[16] | 75 - 90[16] | Positively charged, small unilamellar vesicles enhanced corneal penetration. |
| Nanoemulsion | 110[4][17][18] | >90[4] | Provided significantly higher permeability than the marketed eye drop suspension.[4] |
| Solid Lipid Nanoparticles (SLNs) | 59.99 - 594.70[2] | ~94[19] | Demonstrated sustained drug release over 24 hours.[16] |
Table 2: Ex Vivo Corneal Permeability Data
| Formulation | Corneal Permeability Coefficient (cm/s) | Fold Increase vs. Control | Animal Model |
| This compound Suspension (Control) | Varies by study | 1 | Rabbit/Goat |
| Nanosuspension | Data not explicitly provided as coefficient | Adhesion increased 6.2-fold | Goat[8] |
| Nanoemulsion | Significantly higher than suspension | Not quantified in folds | (Implied)[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Disperse this compound in an aqueous solution of a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Stir the mixture at high speed (e.g., 10,000 rpm) for 30 minutes to obtain a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for a specified number of cycles (e.g., 20-30 cycles).
-
Maintain the temperature of the system at around 4°C to prevent drug degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Analyze the crystalline state of the drug using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Protocol 2: In Vitro Corneal Permeability Assay using Franz Diffusion Cells
-
Corneal Preparation:
-
Obtain fresh whole eyeballs from a suitable animal model (e.g., rabbit or goat) from a local abattoir.
-
Carefully excise the cornea with a 2-4 mm rim of scleral tissue.
-
Wash the excised cornea with cold, fresh saline solution.
-
-
Franz Diffusion Cell Setup:
-
Mount the cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped.
-
Maintain the temperature of the receptor chamber at 37 ± 0.5°C and stir the medium at a constant rate (e.g., 100 rpm).
-
-
Permeation Study:
-
Place a known amount of the this compound formulation in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount permeated versus time plot.
-
Calculate the apparent permeability coefficient (Papp) using the equation: Papp = Jss / C0, where C0 is the initial drug concentration in the donor chamber.
-
Visualizations
Caption: Workflow for the preparation and characterization of this compound nanosuspension.
Caption: Experimental workflow for the in vitro corneal permeability assay.
Caption: Strategies to enhance the corneal penetration of this compound.
References
- 1. OPHTHALMIC NANOSUSPENSION OF this compound | PPTX [slideshare.net]
- 2. ikm.org.my [ikm.org.my]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation of Ophthalmic Nanosuspension of this compound Using a Novel Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Advances and limitations of drug delivery systems formulated as eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. rjptonline.org [rjptonline.org]
- 19. jddtonline.info [jddtonline.info]
Prednisolone Acetate Nanosuspension Development: A Technical Support Center
Welcome to the technical support center for the development of stable prednisolone (B192156) acetate (B1210297) nanosuspensions. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of nanosuspension formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of developing prednisolone acetate nanosuspensions.
Issue 1: Particle Size Exceeds Target Range (> 500 nm)
-
Question: My particle size is consistently larger than the desired nanometer range after processing. What are the potential causes and how can I resolve this?
-
Answer: An undesirably large particle size is a common hurdle. The following table outlines potential causes and corresponding corrective actions.
| Potential Cause | Corrective Action |
| Insufficient Homogenization Pressure/Cycles | Gradually increase the homogenization pressure and/or the number of homogenization cycles. For high-pressure homogenization, pressures can range from 100 to 2000 bar.[1][2] It is often necessary to perform multiple cycles (e.g., 10-20 cycles) to achieve the desired particle size.[3] |
| Inadequate Stabilizer Concentration | The concentration of the stabilizer is critical. Too low a concentration will not sufficiently cover the newly created particle surfaces, leading to aggregation.[4] Systematically increase the stabilizer concentration in small increments (e.g., 0.1% w/v) and monitor the effect on particle size. |
| Poor Drug Wettability | This compound is hydrophobic. Ensure the chosen stabilizer effectively wets the drug particles. Consider using a combination of stabilizers, such as a primary steric stabilizer and a smaller amount of an ionic surfactant, to improve wetting and electrostatic repulsion. |
| Presence of Aggregates in Pre-suspension | Before high-pressure homogenization, it's crucial to have a well-dispersed pre-suspension. Use a high-shear mixer or sonicator to break down any initial agglomerates in the micronized drug powder dispersed in the stabilizer solution.[3] |
| High Solid Content | A high concentration of this compound can increase viscosity and hinder efficient particle size reduction. If feasible, try reducing the drug concentration in the formulation. Nanosuspensions with 20-30% solid content have been produced, but require careful optimization of surfactant concentration.[5] |
Issue 2: High Polydispersity Index (PDI > 0.3)
-
Question: The particle size distribution of my nanosuspension is very broad, as indicated by a high PDI. How can I achieve a more monodisperse system?
-
Answer: A high PDI suggests a non-uniform particle population, which can negatively impact stability and bioavailability. A PDI of 0.1–0.25 is generally considered to indicate a narrow particle size distribution.[6]
| Potential Cause | Corrective Action |
| Bimodal Distribution | A bimodal distribution can arise from the presence of both nanoparticles and larger microparticles, or from the aggregation of smaller particles. This can be due to insufficient energy input during homogenization or the presence of initial large crystals. Ensure the pre-milling or pre-suspension step is effective in breaking down larger particles before homogenization.[7][8] |
| Ostwald Ripening | This phenomenon, where larger particles grow at the expense of smaller ones, is a major cause of increasing PDI over time.[6] To mitigate this, select a stabilizer that effectively reduces the solubility of the drug in the dispersion medium. A combination of steric and electrostatic stabilizers can be beneficial.[4] |
| Insufficient Stabilizer Coverage | Similar to the issue of large particle size, inadequate stabilizer on the particle surface can lead to aggregation and a broader size distribution. Re-evaluate the type and concentration of the stabilizer. |
| Over-processing | In some cases, excessive homogenization cycles or pressure can lead to particle agglomeration due to increased particle-particle collisions. Systematically evaluate the effect of the number of homogenization cycles on the PDI. |
Issue 3: Nanosuspension Instability During Storage (Aggregation and Crystal Growth)
-
Question: My nanosuspension appears stable initially, but upon storage, I observe particle aggregation and an increase in particle size. How can I improve the long-term stability?
-
Answer: Long-term physical stability is a critical challenge in nanosuspension development. Aggregation and crystal growth (Ostwald ripening) are the primary mechanisms of instability.
| Potential Cause | Corrective Action |
| Ostwald Ripening | This is a thermodynamically driven process. To minimize it, use a stabilizer that strongly adsorbs to the drug surface and reduces its solubility in the aqueous medium. Polymeric stabilizers like HPMC or PVA can provide a strong steric barrier to prevent particle growth.[9] |
| Insufficient Zeta Potential | For electrostatically stabilized or combined electrostatically/sterically stabilized nanosuspensions, a sufficiently high zeta potential (typically > ±20 mV) is required to ensure particle repulsion and prevent aggregation.[10] If the zeta potential is low, consider adding an ionic surfactant or a charged polymer. |
| Inappropriate Storage Temperature | Higher temperatures can accelerate Ostwald ripening. Store the nanosuspension at a controlled, lower temperature (e.g., 4°C), but avoid freezing unless a cryoprotectant is used, as freezing can cause irreversible aggregation. |
| Changes in Crystalline State | The high energy input during processing can induce changes in the crystalline form of this compound, potentially leading to the formation of a more soluble, less stable amorphous state. This can accelerate instability. Monitor the solid state of the drug particles using techniques like DSC and XRD. |
Issue 4: Problems with Post-Processing (Freeze-Drying/Lyophilization)
-
Question: I am trying to freeze-dry my nanosuspension to create a stable solid dosage form, but I'm encountering particle aggregation upon reconstitution. What can I do?
-
Answer: Freeze-drying can introduce significant stress on nanoparticles, leading to aggregation if not properly optimized.
| Potential Cause | Corrective Action |
| Absence or Insufficient Amount of Cryoprotectant | Cryoprotectants are essential to protect nanoparticles from the stresses of freezing and drying. Sugars like mannitol, sucrose, or trehalose (B1683222) are commonly used.[9] The cryoprotectant forms a glassy matrix that separates and protects the nanoparticles.[11][12] |
| Inappropriate Freezing Rate | The freezing rate can influence the size of the ice crystals formed, which can in turn affect nanoparticle stability. The optimal freezing rate can be formulation-dependent, so it may require experimental optimization.[13] |
| Inadequate Stabilizer Concentration | The primary stabilizer used in the nanosuspension also plays a role in preventing aggregation during freeze-drying. A sufficient concentration of a steric stabilizer can prevent direct particle-to-particle contact upon removal of water.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable stabilizers for this compound nanosuspensions?
A1: The choice of stabilizer is critical and depends on the intended route of administration and preparation method. For ophthalmic use, non-ionic polymers and surfactants are generally preferred due to their low irritancy. Pluronic F68 (a poloxamer) and Polyvinyl Alcohol (PVA) have been successfully used to formulate stable this compound nanosuspensions.[9][14] A combination of stabilizers, such as a polymer for steric hindrance and a surfactant for improved wetting, can often provide enhanced stability.[4]
Q2: How can I sterilize my this compound nanosuspension for ophthalmic use?
A2: Ophthalmic preparations must be sterile. Common sterilization methods for nanosuspensions include sterile filtration, autoclaving (steam sterilization), and gamma irradiation.
-
Sterile Filtration: Can be used if the nanoparticles are small enough to pass through a 0.22 µm filter without significant loss or aggregation.
-
Autoclaving: This is a common method, but the high temperature and pressure can potentially lead to particle growth or degradation of the drug or excipients. Stability studies post-autoclaving are essential.
-
Gamma Irradiation: This can be an effective method, but its impact on the drug and excipients must be thoroughly evaluated to ensure no degradation occurs.
The choice of method depends on the heat sensitivity of this compound and the formulation components.[1]
Q3: What is a typical particle size and PDI to aim for in a this compound nanosuspension?
A3: For ophthalmic delivery, a particle size in the range of 200-600 nm is generally considered suitable.[5] This size range is small enough to avoid irritation and enhance dissolution and corneal adhesion, while being large enough to be practically achievable. The Polydispersity Index (PDI) should ideally be below 0.3 to ensure a narrow and uniform particle size distribution, which is crucial for stability.[15]
Q4: Can the pH of the dispersion medium affect the stability of the nanosuspension?
A4: Yes, the pH of the aqueous medium can influence the stability of a this compound nanosuspension, primarily by affecting the surface charge of the drug particles and the ionization of certain stabilizers. For ophthalmic formulations, the pH should be buffered to a range that is comfortable for the eye (typically around 7.4) and that also promotes the stability of the nanosuspension. Stability studies of prednisolone have been conducted at both pH 4.5 and 7.4.[16]
Data Presentation: Formulation Parameters and Outcomes
The following tables summarize quantitative data from studies on this compound nanosuspensions, providing a comparative overview of different formulation strategies.
Table 1: Comparison of this compound Nanosuspension Formulations
| Formulation Code | Drug Conc. (%) | Stabilizer(s) | Stabilizer Conc. (%) | Preparation Method | Mean Particle Size (nm) | PDI | Reference |
| PAC_MAN_PVA | 0.3 | Mannitol, Polyvinyl Alcohol (PVA) | 0.67, 0.03 | Spray Drying followed by dispersion | 590 ± 165 | N/A | [9] |
| Formulation D | N/A | Pluronic F68 | N/A | High-Pressure Homogenization | 217 | 0.432 | [14] |
N/A: Not available in the cited source.
Experimental Protocols
1. Particle Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are then correlated to determine the particle size and PDI.
-
Methodology:
-
Sample Preparation: Dilute the nanosuspension with deionized water or an appropriate filtered buffer to a suitable concentration to avoid multiple scattering effects. The solution should be transparent or slightly hazy.
-
Instrument Setup: Use a DLS instrument (e.g., Zetasizer Nano ZS). Set the measurement parameters, including the dispersant viscosity and refractive index, and the material refractive index. Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform at least three replicate measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will report the Z-average mean particle size and the PDI.
-
2. Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of nanosuspension stability. It is determined by measuring the electrophoretic mobility of the particles in an electric field.
-
Methodology:
-
Sample Preparation: Dilute the nanosuspension in an appropriate medium, typically deionized water or a low ionic strength buffer (e.g., 10 mM NaCl), to a suitable concentration.
-
Instrument Setup: Use a suitable instrument with a zeta potential measurement cell. Ensure the electrodes are clean before use.
-
Measurement: Inject the sample into the zeta potential cell, ensuring there are no air bubbles. Place the cell in the instrument and allow it to equilibrate to the set temperature. Apply the electric field and measure the particle velocity.
-
Data Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential value in millivolts (mV).
-
3. Drug Content Analysis using High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is used to separate, identify, and quantify this compound in the nanosuspension to determine the drug loading and encapsulation efficiency.
-
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the nanosuspension.
-
Dissolve the nanosuspension in a suitable solvent in which this compound is freely soluble (e.g., methanol (B129727) or acetonitrile) to ensure all the drug is in solution. This may require sonication.[17][18]
-
Centrifuge the solution at high speed to pellet any insoluble excipients.
-
Collect the supernatant and dilute it to a known concentration within the calibration curve range using the mobile phase.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[17]
-
-
Chromatographic Conditions (Example):
-
Quantification: Prepare a standard calibration curve of this compound in the same solvent. Quantify the drug content in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for oversized particles.
Caption: Workflow for DLS particle size analysis.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Generation of Ophthalmic Nanosuspension of this compound Using a Novel Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Formulation and Evaluation of Nanosuspension of this compound for Ocular Delivery - IJNDD [ijndd.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. amecj.com [amecj.com]
- 18. rjwave.org [rjwave.org]
Minimizing variability in animal studies with prednisolone acetate
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in animal studies involving prednisolone (B192156) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is prednisolone acetate and how does it differ from prednisolone?
A1: this compound is a synthetic glucocorticoid and a corticosteroid ester.[1] It is the 21-acetate ester of prednisolone.[1] This esterification makes the molecule more lipophilic, which can affect its solubility, formulation, and duration of action.[2][3] this compound is practically insoluble in water. For it to become active, it must be hydrolyzed by esterases in the body to release the active moiety, prednisolone.[3][4]
Q2: Why is there high variability in my results when using a this compound suspension?
A2: High variability in studies using this compound suspensions can stem from several factors related to the formulation itself. The particle size of the this compound in the suspension is a critical factor.[5][6][7] Inconsistent particle size can lead to:
-
Inaccurate Dosing: Larger particles can settle faster, leading to a non-uniform distribution of the drug in the suspension.[5][6][7] This means that each aspirated dose may contain a different amount of the active compound.
-
Variable Bioavailability: Particle size can influence the rate of dissolution and subsequent absorption of the drug.[5][8] Smaller, more uniform particles generally provide more consistent bioavailability.[5][6]
-
Agglomeration: Some formulations may have a tendency for particles to agglomerate, or clump together, over time, further contributing to dosing inaccuracy.[5][6]
To minimize this, it is crucial to ensure the suspension is thoroughly and consistently resuspended before each administration.
Q3: How does the choice of vehicle impact the stability and efficacy of this compound?
A3: The vehicle, or the liquid in which the drug is suspended, plays a significant role in the stability of this compound. This compound shows greater stability in lipophilic (oil-based) vehicles compared to some aqueous or hydrogel formulations.[9] For instance, bentonite-containing vehicles have been shown to cause considerable degradation of this compound.[9] The vehicle also affects the release characteristics and bioavailability of the drug. For parenteral depot formulations, the vehicle composition is optimized to ensure a sustained release of the drug over time.
Q4: What are the key pharmacokinetic parameters of this compound in common laboratory animals?
A4: The pharmacokinetics of prednisolone (the active metabolite of this compound) can be dose-dependent and vary between species.[10] Key parameters include:
-
Time to Maximum Concentration (Tmax): In rats, following oral administration of a prednisolone prodrug, Tmax was observed within a few hours.[11] For oral suspensions in humans, Tmax is typically 1-2 hours.[12]
-
Maximum Concentration (Cmax): This is the highest concentration of the drug in the blood. In dogs receiving topical ophthalmic suspensions, plasma concentrations were relatively low.[13] In non-human primates with a subconjunctival implant, Cmax values were also low, suggesting minimal systemic exposure.[14]
-
Clearance and Volume of Distribution: In rats, prednisolone clearance and volume of distribution were found to be dose-dependent.[10]
It is important to note that factors like the route of administration, the specific formulation, and the animal's physiological state (e.g., adrenalectomized vs. normal) can significantly impact these parameters.[10]
Q5: How can I accurately monitor the stress response in my animal models treated with this compound?
A5: While this compound is used for its anti-inflammatory and immunosuppressive effects, it is also a glucocorticoid that can influence the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the stress response. Monitoring endogenous glucocorticoids like corticosterone (B1669441) (in rodents) or cortisol is a common way to assess stress.[15][16] However, the administration of exogenous glucocorticoids like prednisolone will interfere with these measurements.
Alternative or complementary approaches to assess animal welfare and stress include:
-
Behavioral Observations: Monitoring changes in activity levels, grooming, and social interaction.
-
Physiological Parameters: Measuring heart rate, blood pressure, and body weight changes.[17]
-
Biomarkers of Inflammation: Measuring cytokines or other inflammatory markers that are being targeted by the this compound treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent therapeutic effect between animals in the same group. | 1. Improper Suspension Resuspension: Inadequate shaking of the suspension before each dose. 2. Particle Agglomeration: The formulation may have a tendency for particles to clump.[5][6] 3. Inaccurate Dosing Volume: Errors in measuring and administering the correct volume. | 1. Standardize Resuspension Protocol: Vortex or shake the vial vigorously for a specified time (e.g., 30-60 seconds) immediately before drawing each dose. 2. Evaluate Formulation: If possible, analyze the particle size distribution of your suspension. Consider sourcing from a reputable supplier known for consistent particle size. 3. Use Calibrated Equipment: Employ calibrated syringes and proper injection techniques to ensure accurate dosing. |
| Precipitation of the drug in the formulation or after dilution. | 1. Poor Solubility: this compound is poorly soluble in aqueous solutions.[18] 2. Incorrect Solvent/Vehicle: The chosen diluent may not be appropriate for this compound. 3. Temperature Effects: Changes in temperature during storage or preparation can affect solubility. | 1. Use Appropriate Vehicles: For parenteral administration, use sterile vehicles designed for suspensions. For oral dosing, specific suspending agents may be required. 2. Avoid Aqueous Dilution if Possible: If dilution is necessary, consult formulation literature for compatible diluents. Do not use water or saline unless specified by the manufacturer. 3. Store Properly: Adhere to the storage conditions recommended by the manufacturer. |
| Observed systemic side effects are greater than expected. | 1. Dose Miscalculation: Errors in calculating the dose based on animal body weight. 2. High Systemic Absorption: The route of administration or formulation may lead to higher than anticipated systemic exposure.[19] 3. Animal Health Status: Underlying health conditions in the animals could alter drug metabolism and sensitivity.[20] | 1. Double-Check Calculations: Verify all dose calculations. 2. Consider Route of Administration: Be aware that some routes (e.g., intramuscular injection of a depot formulation) are designed for systemic effects.[3] For local effects, ensure the administration is targeted. 3. Health Monitoring: Closely monitor animals for clinical signs of systemic glucocorticoid excess. Ensure all animals are healthy at the start of the study. |
| Lack of therapeutic effect. | 1. Dose Too Low: The administered dose may be insufficient to elicit a response. 2. Degradation of this compound: Improper storage or use of an expired product can lead to loss of potency.[9] 3. Rapid Metabolism/Clearance: The dosing frequency may not be adequate to maintain therapeutic concentrations.[10] 4. Incorrect Administration: For example, oral administration of a formulation designed for parenteral use may result in hydrolysis in the digestive tract and altered bioavailability.[2] | 1. Consult Literature for Dosing: Review published studies for appropriate dose ranges for your animal model and indication.[20][21] 2. Check Expiration and Storage: Ensure the product is within its expiry date and has been stored correctly. 3. Review Dosing Schedule: Based on the known pharmacokinetics of prednisolone, adjust the dosing frequency if necessary. 4. Use Correct Formulation for Route: Always use a formulation specifically designed for the intended route of administration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Prednisolone in Rats (IV Administration)
| Dose | Plasma Clearance (L/h per kg) | Steady-State Volume of Distribution (L/kg) |
| 5 mg/kg | 6.18 | 2.14 |
| 50 mg/kg | 3.07 | 1.05 |
Data adapted from a study in normal and adrenalectomized rats. The pharmacokinetics were shown to be dose-dependent.[10]
Table 2: Effect of this compound Formulation on Particle Size and Suspension Stability
| Formulation | Particle Size Characteristics | Tendency to Agglomerate |
| Brand A | Smaller and more uniform | Lesser tendency |
| Brand B (Generic) | Larger | More readily |
| Brand C (Generic) | Larger | More readily |
Summary based on a comparative analysis of different commercial this compound ophthalmic suspensions. Smaller, more uniform particles stayed in suspension longer.[5][6]
Experimental Protocols
Protocol 1: Preparation and Administration of a this compound Suspension for Injection
This protocol provides a general guideline. Always refer to your institution's IACUC guidelines and the manufacturer's instructions.
-
Materials:
-
This compound sterile suspension vial
-
Sterile syringes and needles of appropriate gauge
-
70% ethanol (B145695) or other appropriate disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Calculate the required dose for each animal based on its most recent body weight and the desired mg/kg dosage.
-
Disinfect the rubber septum of the this compound vial with 70% ethanol.
-
Crucially, resuspend the formulation. Vigorously shake or vortex the vial for a standardized period (e.g., 60 seconds) to ensure a uniform suspension. This step is critical for minimizing variability.
-
Immediately after shaking, draw the calculated volume into a sterile syringe.
-
Administer the suspension to the animal via the intended route (e.g., intramuscular, subcutaneous) using proper aseptic technique.
-
If dosing multiple animals, resuspend the vial before drawing each dose.
-
Record the time of administration and the administered volume for each animal.
-
Protocol 2: Monitoring for Systemic Effects of this compound
-
Body Weight:
-
Weigh each animal at the same time each day (or as dictated by the study design) using a calibrated scale.
-
Calculate and record the percentage change in body weight from baseline. Significant weight loss can be an indicator of systemic side effects.[21]
-
-
Clinical Observations:
-
Perform daily clinical observations of each animal.
-
Look for changes in posture, activity, grooming, and coat condition.
-
Note any signs of polyuria (increased urination) or polydipsia (increased drinking), which can be associated with glucocorticoid use.
-
-
Blood Glucose Monitoring (Optional):
-
If relevant to the study, blood glucose levels can be monitored as glucocorticoids can induce hyperglycemia.[21]
-
Collect a small blood sample (e.g., from the tail vein in rodents) at specified time points.
-
Measure glucose using a calibrated glucometer.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Dosing workflow for this compound suspensions.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Comparative analysis of this compound suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7799331B2 - Oral suspension of this compound - Google Patents [patents.google.com]
- 9. Stability of prednisolone and this compound in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Administration of Stereoisomeric Prednisolone Prodrugs in Rats [jscimedcentral.com]
- 12. This compound (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Evaluation of a Sustained-Release this compound Biodegradable Subconjunctival Implant in a Non-Human Primate Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Types of Glucocorticoids to Evaluate Stress and Welfare in Animals and Humans: General Concepts and Examples of Combined Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. testinglab.com [testinglab.com]
- 17. benchchem.com [benchchem.com]
- 18. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound Ophthalmic for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 20. Prednisone / Prednisolone – Rat Guide [ratguide.com]
- 21. THE EFFECTS OF VARIOUS DOSES OF PREDNISOLONE ADMINISTRATION ON SERUM VASPIN LEVELS IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lipid-Based Nanoemulsions for Prednisolone Acetate Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of lipid-based nanoemulsions for prednisolone (B192156) acetate (B1210297) delivery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of prednisolone acetate nanoemulsions.
| Problem | Possible Causes | Suggested Solutions |
| High Particle Size or Polydispersity Index (PDI) | - Inefficient homogenization (pressure too low, insufficient cycles).- Inappropriate surfactant/co-surfactant concentration or type.- High concentration of the oil phase.- Ostwald ripening. | - Increase homogenization pressure and/or the number of cycles.[1]- Optimize the surfactant-to-oil ratio; screen different surfactants or co-surfactants.- Reduce the concentration of the lipid phase.- Select an oil with lower aqueous solubility. |
| Drug Precipitation or Low Encapsulation Efficiency | - Poor solubility of this compound in the chosen oil.- Drug concentration exceeds the oil's saturation capacity.- Instability of the nanoemulsion leading to drug expulsion. | - Perform solubility studies to select an oil with high solubilizing capacity for this compound (e.g., castor oil).[1][2]- Reduce the initial drug concentration.- Ensure the stability of the nanoemulsion by optimizing the formulation components. |
| Phase Separation or Creaming Upon Storage | - Insufficient surfactant concentration to stabilize the oil droplets.- Droplet coalescence due to weak electrostatic or steric repulsion.- Changes in temperature affecting surfactant properties. | - Increase the surfactant concentration.- Optimize the zeta potential by adjusting the pH or adding a charge-inducing agent.- Store the nanoemulsion at a controlled room temperature (e.g., 25°C).[1] |
| Inconsistent Batch-to-Batch Reproducibility | - Variations in process parameters (homogenization pressure, temperature, time).- Inconsistent quality of raw materials.- Improper mixing or order of addition of components. | - Strictly control and monitor all process parameters.- Use high-purity, well-characterized raw materials from a consistent supplier.- Develop and adhere to a standardized operating procedure (SOP). |
| Increase in Particle Size During Stability Studies | - Droplet coalescence, potentially accelerated at higher temperatures.[1]- Ostwald ripening, where smaller droplets dissolve and deposit onto larger ones. | - Optimize the surfactant and co-surfactant system for better steric and electrostatic stabilization.- Store samples at recommended conditions (e.g., 25°C) and protect from temperature fluctuations.[1]- Consider using a combination of surfactants to create a more robust interfacial film. |
Frequently Asked Questions (FAQs)
1. What are the critical quality attributes to monitor for a this compound nanoemulsion?
The critical quality attributes (CQAs) for a this compound nanoemulsion include:
-
Globule Size and Polydispersity Index (PDI): These affect stability, bioavailability, and ocular tolerability. An optimized nanoemulsion typically has a globule size around 110 nm and a PDI less than 0.11.[2][3]
-
Zeta Potential: This indicates the surface charge of the droplets and predicts the physical stability of the nanoemulsion. While a neutral zeta potential (-1.82 mV) has been reported for a stable formulation, higher absolute values (e.g., > ±30 mV) generally indicate better stability.[1]
-
Drug Content and Encapsulation Efficiency: Ensures the correct dosage is present and effectively incorporated within the lipid phase.
-
pH and Osmolality: These are crucial for ophthalmic formulations to ensure they are non-irritating to the eye.[3][4]
-
In Vitro Drug Release: This provides an indication of the drug's release profile from the nanoemulsion over time. A sustained release of over 90% in 12 hours has been demonstrated.[2][3]
2. How do I select the appropriate oil, surfactant, and co-surfactant for my formulation?
The selection of excipients is critical for a successful nanoemulsion formulation. The primary consideration for the oil phase is its ability to solubilize this compound. Castor oil has been shown to have high solubility for this drug.[1][2] For surfactants, non-ionic surfactants like Tween 20 (polysorbate 20) and Tween 80 are commonly used due to their good emulsifying properties and biocompatibility.[1] The choice of co-surfactant can further reduce the interfacial tension and improve the stability of the nanoemulsion. The selection should be based on systematic solubility and emulsification efficiency studies.
3. What are the common methods for preparing this compound nanoemulsions?
High-energy methods are typically employed for the preparation of this compound nanoemulsions. A common two-step process involves:
-
Preparation of a crude emulsion: This is done by high-shear homogenization of the oil phase (containing this compound) and the aqueous phase (containing the surfactant).
-
Preparation of the final nanoemulsion: The crude emulsion is then processed through a high-pressure homogenizer or a microfluidizer for a specific number of cycles at a set pressure to achieve the desired droplet size and uniformity.[1]
4. How can I optimize the formulation and process parameters?
Statistical experimental designs, such as the Box-Behnken design, are effective for optimizing formulation and process variables.[1][2][3] This approach allows for the systematic investigation of the effects of multiple factors (e.g., oil concentration, surfactant concentration, homogenization pressure) and their interactions on the final product attributes like globule size and PDI.
5. What are the key stability concerns for this compound nanoemulsions?
The main stability concerns are physical and chemical. Physical instability can manifest as an increase in globule size over time, phase separation, or creaming.[1] This can be influenced by storage temperature, with higher temperatures potentially accelerating droplet coalescence.[1] Chemical stability relates to the degradation of this compound within the formulation. Stability studies should be conducted according to ICH guidelines, assessing the formulation at different temperature and humidity conditions over time.[1]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Excipients
| Excipient | Type | Solubility (mg/g) |
| Castor Oil | Oil | 3.47 ± 0.78 |
| Polysorbate 20 (Tween 20) | Surfactant | 5.70 ± 0.75 |
Data sourced from solubility studies aimed at identifying suitable components for the nanoemulsion formulation.[1][2]
Table 2: Physicochemical Characteristics of an Optimized this compound Nanoemulsion
| Parameter | Value |
| Average Globule Size | 110 nm |
| Polydispersity Index (PDI) | < 0.11 |
| Zeta Potential | -1.82 mV |
| Drug Content | 98.1% - 96.1% (after 6 months at 40°C) |
| In Vitro Drug Release (12h) | > 90% |
This table summarizes the properties of an optimized lipid-based nanoemulsion for this compound delivery.[1][2][3]
Experimental Protocols
1. Protocol for Solubility Studies
-
Add an excess amount of this compound to a known volume of the selected oil or surfactant in a vial.
-
Seal the vial and place it in an orbital shaker for 48 hours at a controlled temperature (e.g., 37°C ± 1°C) to reach equilibrium.
-
Centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Accurately weigh a portion of the filtered solution, dissolve it in a suitable solvent (e.g., dichloromethane), and dilute it to a known volume.
-
Quantify the concentration of this compound using a validated analytical method, such as HPLC.[1]
2. Protocol for Preparation of Nanoemulsion (High-Pressure Homogenization)
-
Oil Phase Preparation: Dissolve the accurately weighed this compound in the selected oil.
-
Aqueous Phase Preparation: Disperse the surfactant in purified water.
-
Crude Emulsion Formation: Add the oil phase to the aqueous phase under continuous stirring with a high-shear homogenizer at a specified speed and temperature (e.g., 50°C ± 3°C).
-
Nanoemulsion Formation: Pass the crude emulsion through a high-pressure homogenizer (or microfluidizer) at a set pressure (e.g., 20,000 PSI) for a predetermined number of cycles.[1]
-
Cool the resulting nanoemulsion to room temperature.
3. Protocol for Particle Size and Zeta Potential Analysis
-
Dilute a sample of the nanoemulsion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Use a dynamic light scattering (DLS) instrument to measure the globule size (Z-average diameter) and polydispersity index (PDI).
-
For zeta potential measurement, use the same instrument equipped with an electrode assembly. The measurement is based on the electrophoretic mobility of the droplets.
-
Perform all measurements in triplicate at a controlled temperature (e.g., 25°C).
4. Protocol for In Vitro Drug Release Study (Dialysis Method)
-
Use a dialysis bag with a suitable molecular weight cut-off.
-
Place a known volume of the this compound nanoemulsion inside the dialysis bag.
-
Immerse the sealed dialysis bag in a receptor medium (e.g., phosphate (B84403) buffer) in a dissolution apparatus, maintaining a constant temperature (e.g., 37°C ± 2°C) and stirring speed.[1]
-
At predetermined time intervals, withdraw aliquots from the receptor medium and replace them with an equal volume of fresh medium.[1]
-
Analyze the concentration of this compound in the withdrawn samples using a validated HPLC method.[1]
Visualizations
Caption: Experimental workflow for nanoemulsion development.
Caption: Troubleshooting logic for high particle size.
References
Technical Support Center: Optimizing Prednisolone Acetate Microspheres with Factorial Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing factorial design to optimize prednisolone (B192156) acetate (B1210297) microspheres.
Frequently Asked Questions (FAQs)
Q1: What is a factorial design and why is it useful for optimizing prednisolone acetate microspheres?
A factorial design is a statistical method for designing experiments that allows for the simultaneous study of the effects of multiple independent variables on a dependent variable.[1] This approach is particularly advantageous for optimizing microsphere formulations as it can efficiently identify the main effects of each factor and any interactions between them with a minimal number of experimental runs.[1] For this compound microspheres, this means you can systematically evaluate how factors like polymer concentration and drug loading influence critical quality attributes such as particle size and encapsulation efficiency.
Q2: What are the typical independent and dependent variables in a factorial design for this compound microspheres?
Common independent variables (factors) that are manipulated during the experiment include:
-
Polymer Molecular Weight: Different molecular weights of the polymer (e.g., chitosan (B1678972), PLGA) can affect the viscosity of the formulation and subsequent microsphere characteristics.[2][3]
-
Polymer Concentration: The concentration of the polymer in the solvent impacts the viscosity of the dispersed phase, which in turn influences particle size and drug encapsulation.[2][3][4]
-
Theoretical Drug Loading: This refers to the initial amount of this compound added to the formulation, which can affect encapsulation efficiency and the drug release profile.[2][3]
-
Surfactant Concentration: In emulsion-based methods, the concentration of the surfactant can influence the droplet size of the emulsion and, consequently, the final particle size of the microspheres.[5]
-
Stirring Speed: The agitation rate during emulsification is a critical parameter that affects the size of the dispersed droplets and the final microsphere size.[6]
The dependent variables (responses) that are measured to assess the quality of the microspheres include:
-
Particle Size: The size of the microspheres is a crucial factor for their in vivo performance and can be influenced by several formulation variables.[2][3]
-
Encapsulation Efficiency (%EE): This measures the percentage of the initial drug that is successfully entrapped within the microspheres.[2][3]
-
Drug Release (e.g., t50%): The rate and duration of drug release are key performance indicators for a controlled-release formulation.[2][3]
-
Production Yield: The overall efficiency of the manufacturing process in producing the final microsphere product.[2]
Q3: What are the common methods for preparing this compound microspheres?
The most frequently cited methods for preparing this compound and other drug-loaded microspheres are:
-
Spray-Drying: This technique involves atomizing a solution or suspension of the drug and polymer into a hot gas stream, leading to the rapid evaporation of the solvent and the formation of microspheres.[2][3]
-
Solvent Evaporation (Oil-in-Water, o/w): In this method, the drug and polymer are dissolved in a water-immiscible organic solvent. This "oil" phase is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently removed by evaporation, leading to the formation of solid microspheres.[7][8][9]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE)
-
Possible Cause: The drug may be diffusing into the external aqueous phase during the formulation process, especially if it has some water solubility.
-
Troubleshooting Steps:
-
Increase Polymer Concentration: A higher polymer concentration increases the viscosity of the dispersed phase, which can hinder the diffusion of the drug into the aqueous phase.[4]
-
Optimize the Organic Solvent: Using a more hydrophobic organic solvent can reduce the partitioning of the drug into the aqueous phase.[4]
-
Modify the Aqueous Phase: The addition of salts to the continuous aqueous phase can decrease the solubility of the hydrophobic drug, thereby promoting its retention within the microspheres.[4]
-
Increase Theoretical Drug Loading: In some cases, increasing the initial amount of drug can lead to a higher amount being entrapped in the polymer matrix.[2]
-
Issue 2: Undesirable Particle Size (Too Large or Too Small)
-
Possible Cause: The particle size of microspheres is highly dependent on the emulsification process and the properties of the formulation.
-
Troubleshooting Steps:
-
Adjust Stirring Speed: Increasing the stirring speed during the emulsification step generally leads to smaller particle sizes due to higher shear forces.[6]
-
Modify Surfactant Concentration: Increasing the concentration of the surfactant can lead to the formation of smaller emulsion droplets and, consequently, smaller microspheres.[5][10]
-
Alter Polymer Concentration: The effect of polymer concentration on particle size can be complex. Very high concentrations can lead to larger particles due to increased viscosity, while very low concentrations might not form stable droplets. Experimentation within a factorial design is key to finding the optimal concentration.[2]
-
Issue 3: High Initial Burst Release
-
Possible Cause: A significant portion of the drug may be located on or near the surface of the microspheres, leading to a rapid release upon contact with the dissolution medium.
-
Troubleshooting Steps:
-
Optimize Solvent Removal Rate: A rapid solvent evaporation process can sometimes lead to the drug precipitating on the surface. Slower evaporation may allow for more uniform drug distribution within the polymer matrix.[9]
-
Washing the Microspheres: After preparation, washing the microspheres with a suitable solvent can remove the surface-adsorbed drug.
-
Polymer Selection: The choice of polymer and its properties, such as molecular weight, can influence the drug's interaction with the matrix and its subsequent release profile.[2]
-
Data Presentation
Table 1: Example of a 2³ Factorial Design for this compound Microspheres
| Run | Polymer Molecular Weight | Polymer Concentration (%) | Theoretical Drug Loading (%) |
| 1 | Low | 1 | 10 |
| 2 | High | 1 | 10 |
| 3 | Low | 2 | 10 |
| 4 | High | 2 | 10 |
| 5 | Low | 1 | 20 |
| 6 | High | 1 | 20 |
| 7 | Low | 2 | 20 |
| 8 | High | 2 | 20 |
Table 2: Summary of Responses from a Factorial Design Experiment
| Formulation Code | Particle Size (µm) | Encapsulation Efficiency (%) | t50% Release (days) | Production Yield (%) |
| CM1PA10 | 10.5 ± 1.2 | 35.2 ± 2.1 | 5 | 40.5 ± 5.2 |
| CM2PA10 | 12.8 ± 1.5 | 38.9 ± 1.8 | 7 | 42.1 ± 4.8 |
| CM1PA20 | 11.2 ± 1.1 | 45.7 ± 0.3 | 6 | 48.0 ± 6.7 |
| CM2PA20 | 14.1 ± 1.9 | 49.5 ± 2.5 | 8 | 51.3 ± 3.9 |
Note: The data in this table is illustrative and based on trends observed in the cited literature.[2][3]
Experimental Protocols
1. Preparation of this compound Microspheres by the Solvent Evaporation (o/w) Method
-
Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., PLGA) and this compound in a water-immiscible organic solvent such as dichloromethane (B109758) (DCM).[7]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA). The concentration of the surfactant should be determined by the experimental design.
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring at a controlled speed. The stirring rate is a critical parameter that influences the size of the resulting microspheres.[6]
-
Solvent Evaporation: Continue stirring the emulsion for a sufficient period to allow the organic solvent to evaporate. This process can be accelerated by performing it under reduced pressure or with a gentle stream of air.[9]
-
Microsphere Collection and Washing: Collect the hardened microspheres by filtration or centrifugation. Wash the collected microspheres multiple times with distilled water to remove any residual surfactant and unencapsulated drug.
-
Drying: Dry the washed microspheres, for example, by freeze-drying or in a desiccator, to obtain a free-flowing powder.
2. Characterization of Microspheres
-
Particle Size Analysis: The size distribution of the microspheres can be determined using laser light diffraction.[7]
-
Encapsulation Efficiency (%EE):
-
Accurately weigh a sample of the microspheres.
-
Dissolve the microspheres in a suitable solvent to release the encapsulated drug.
-
Quantify the amount of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]
-
Calculate the %EE using the following formula: %EE = (Actual Drug Content / Theoretical Drug Content) x 100
-
-
In Vitro Drug Release Study:
-
Disperse a known amount of microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4).[11]
-
Incubate the dispersion at a constant temperature (e.g., 37°C) with continuous agitation.
-
At predetermined time intervals, withdraw samples of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Mandatory Visualizations
Caption: Workflow for optimizing microspheres using factorial design.
Caption: Solvent evaporation method for microsphere formulation.
Caption: Influence of independent on dependent variables.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimization of this compound-loaded chitosan microspheres using a 2(3) factorial design for preventing restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Prednisolone-Loaded PLGA Microspheres. In Vitro Characterization and In Vivo Application in Adjuvant-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Effect of Different Factors in Formulation of Micro and Nanospheres with Solvent Evaporation Technique [openpharmaceuticalsciencesjournal.com]
- 9. kinampark.com [kinampark.com]
- 10. scielo.br [scielo.br]
- 11. japsonline.com [japsonline.com]
Preventing precipitation of prednisolone acetate in cell culture media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of prednisolone (B192156) acetate (B1210297) in cell culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my prednisolone acetate precipitating out of the cell culture medium?
This compound is a lipophilic molecule with very low solubility in aqueous solutions like cell culture media.[1][2][3][4] Precipitation, often appearing as a white powder or fine crystals, typically occurs when the concentration of the compound exceeds its solubility limit in the final culture medium. This can be triggered by several factors, including an inappropriate solvent for the stock solution, a high final concentration of the drug, or improper mixing techniques.
Q2: What is the best solvent to use for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for dissolving this compound for in vitro studies.[1][5][6][7] It is practically insoluble in water and ethanol.[1][7] Using fresh, anhydrous DMSO is recommended as moisture absorption can reduce the compound's solubility.[1]
Q3: How should I prepare the stock solution to ensure it is stable?
To prepare a stable stock solution, dissolve this compound powder in 100% DMSO at a high concentration (e.g., 10-80 mg/mL).[1][5][6][7] Sonication or gentle warming can aid dissolution.[5][6] After complete dissolution, it is best practice to sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO varies significantly between cell lines, with primary cells often being more sensitive.[8][9]
-
General Recommendation: Keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[8][10]
-
Safe for Most Cells: A concentration of 0.1% DMSO is considered safe for almost all cell types.[8][9]
-
Tolerant Cell Lines: Some robust cell lines can tolerate up to 1% DMSO without severe cytotoxic effects.[8][9] It is always recommended to perform a vehicle control experiment (media with the same final DMSO concentration but without the drug) to assess the specific impact of the solvent on your cell line.[9]
Q5: How do I correctly dilute the stock solution into my cell culture media to avoid precipitation?
This is a critical step. The key is to avoid "dilution shock," where the poorly soluble drug rapidly precipitates upon contact with the aqueous medium.
-
Warm your cell culture medium to 37°C.
-
Add the required volume of the DMSO stock solution dropwise into the medium while gently vortexing or swirling the tube. This rapid dispersion helps to prevent localized high concentrations of the drug.
-
Never add the aqueous media directly to the concentrated DMSO stock.
Q6: Does the presence of serum in the media affect the solubility of this compound?
Yes, serum components, particularly albumin, can bind to drugs and potentially increase the solubility of hydrophobic compounds in the culture medium.[11] If you are working with serum-free media, you may need to use a lower final concentration of this compound to avoid precipitation compared to serum-containing media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock to media. | Dilution Shock: The concentration of this compound exceeded its solubility limit at the point of addition. | 1. Ensure the stock solution concentration is sufficiently high so that only a small volume is needed. 2. Add the stock solution very slowly (dropwise) to the media while vigorously vortexing or swirling. 3. Pre-warm the cell culture media to 37°C before adding the stock. |
| Precipitate forms after several hours or days in the incubator. | Delayed Precipitation: The final concentration is too high for long-term stability in the specific media conditions (pH, temperature, protein content). | 1. Lower the final working concentration of this compound in your experiment. 2. Increase the serum concentration in your media if experimentally permissible. 3. Check the pH of your media, as pH shifts during incubation can affect drug solubility. |
| Cells show signs of toxicity in the vehicle control group. | Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used. | 1. Reduce the final DMSO concentration to ≤ 0.1% if possible.[9] 2. Prepare a more concentrated stock solution to decrease the volume added to the media. 3. Perform a dose-response curve to determine the no-effect concentration of DMSO for your cells.[9] |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10.95 mg/mL to 81 mg/mL[1][5][7] | The recommended solvent for creating stock solutions. Use of fresh, anhydrous DMSO is critical.[1] |
| Ethanol | ≥ 2.57 mg/mL (with warming)[5] | Significantly less soluble than in DMSO. Some sources list it as insoluble.[1][7] |
| Water | Practically Insoluble[1][2][3][4][7] | Cannot be used to prepare stock solutions. |
| Chloroform | Good Solubility[2] | Not compatible with cell culture applications. |
| Methanol | Good Solubility[2] | Not typically used for cell culture applications due to toxicity. |
Table 2: Recommended Maximum Concentrations of DMSO in Cell Culture
| Final Concentration (v/v) | Expected Cellular Impact | Reference |
| ≤ 0.1% | Considered safe and non-influential for most cell lines, including sensitive ones. | [9] |
| 0.5% | Widely used and tolerated by many cell lines without significant cytotoxicity. | [8][10] |
| 1.0% | May be tolerated by some robust cell lines, but cytotoxicity should be tested. | [8][9] |
| > 1.0% | Increased risk of cytotoxicity; can inhibit cell proliferation and affect cell membranes. | [8][10] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 40 mg/mL).
-
Vortex thoroughly. If needed, use a sonicator bath for 5-10 minutes to ensure the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm PTFE syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[1]
-
-
Prepare Working Solution:
-
Warm the required volume of complete cell culture medium (containing serum, if applicable) in a 37°C water bath.
-
Calculate the volume of stock solution needed to achieve your final desired concentration, ensuring the final DMSO concentration remains below 0.5%.
-
While gently vortexing the warmed medium, add the calculated volume of stock solution drop-by-drop.
-
Visually inspect the medium against a light source to ensure no precipitation has occurred. The solution should remain clear.
-
Use the freshly prepared medium for your cell culture experiments immediately.
-
Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Analytical Detection of Low-Concentration Prednisolone Acetate
Welcome to the technical support center for the analytical detection of prednisolone (B192156) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for quantifying low concentrations of this synthetic corticosteroid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low-concentration prednisolone acetate?
A1: The primary methods for detecting low-concentration this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices.[2] Other methods include immunoassays, like ELISA, which can be used for rapid screening, and Thin-Layer Chromatography (TLC) for stability studies.[3][4]
Q2: I am not achieving the required sensitivity for my analysis. What can I do?
A2: To improve sensitivity, consider the following:
-
Switch to LC-MS/MS: If you are currently using HPLC-UV, transitioning to an LC-MS/MS method will significantly lower your detection limits.[2]
-
Optimize Sample Preparation: Ensure your extraction method efficiently concentrates the analyte. Solid-Phase Extraction (SPE) can be more effective than Liquid-Liquid Extraction (LLE) for cleaning up complex samples and concentrating the analyte.[5]
-
Enhance Ionization (for LC-MS/MS): Optimize the ion source parameters, such as temperature and gas flow, to maximize the generation of the this compound parent ion.[6] The use of mobile phase additives like ammonium (B1175870) formate (B1220265) can also improve ionization efficiency.[6]
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.
Q3: My peak shape is poor (tailing or fronting). How can I improve it?
A3: Poor peak shape is a common issue in HPLC analysis.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by column contamination.[7] Ensure the mobile phase pH is appropriate for this compound. Using a high-purity silica (B1680970) column can also minimize tailing.
-
Peak Fronting: This is often a result of column overloading.[7] Try diluting your sample to a lower concentration.
-
Split Peaks: This may indicate a void in the column packing or a partially clogged inlet frit.[8] Reversing and flushing the column may resolve the issue. If not, the column may need to be replaced.
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge when analyzing biological samples.
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as a two-step extraction (e.g., LLE followed by SPE), can remove more interfering compounds.[5]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound will co-elute and experience similar matrix effects as the analyte, allowing for more accurate quantification.
-
Chromatographic Separation: Adjusting the chromatographic conditions to better separate this compound from co-eluting matrix components can also reduce interference.
Troubleshooting Guides
HPLC-UV Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | - Detector lamp is off.- No sample injected.- Incorrect mobile phase composition. | - Turn on the detector lamp.- Verify sample injection.- Prepare fresh mobile phase and ensure correct composition.[9] |
| Ghost Peaks | - Contamination in the injector or column.- Late eluting peak from a previous injection. | - Flush the injector and column with a strong solvent.- Incorporate a wash step at the end of your gradient program.[9] |
| Drifting Baseline | - Column temperature fluctuations.- Contaminated detector flow cell.- Mobile phase is not homogeneous. | - Use a column oven for stable temperature control.- Flush the flow cell with a strong solvent like methanol (B129727) or isopropanol.- Ensure the mobile phase is thoroughly mixed and degassed.[10] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Pump malfunction (leaks, air bubbles).- Poor column equilibration. | - Prepare mobile phase gravimetrically for better accuracy.- Check for leaks and purge the pump to remove air bubbles.- Allow sufficient time for the column to equilibrate with the mobile phase.[10] |
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Inefficient ionization.- Contamination of the ion source.- Suboptimal mobile phase. | - Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).- Clean the ion source according to the manufacturer's instructions.- Use high-purity, MS-grade solvents and additives.[6] Consider adding a modifier like formic acid or ammonium formate to enhance protonation.[6] |
| High Background Noise | - Contaminated mobile phase or sample.- Column bleed.- Leaks in the LC system. | - Use fresh, high-purity solvents and ensure thorough sample cleanup.- Use a column designed for low bleed.- Check all fittings for leaks.[7] |
| Inconsistent Fragmentation | - Incorrect collision energy settings.- Wrong precursor ion selection. | - Optimize collision energy for the specific transition of this compound.- Confirm the m/z of the precursor ion.[7] |
| Carryover | - Adsorption of the analyte in the injector or column. | - Use a stronger wash solvent in the autosampler.- Inject a blank solvent after a high-concentration sample. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound by different methods.
Table 1: HPLC-UV Method Performance
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.1 - 2 mg/L | Pharmaceutical Formulation | [11] |
| Limit of Detection (LOD) | 0.029 mg/L | Pharmaceutical Formulation | [11] |
| Limit of Quantitation (LOQ) | 0.098 mg/L | Pharmaceutical Formulation | [11] |
| Linearity Range | 10.5 - 180.00 µg/ml | Pharmaceutical Formulation | |
| Limit of Detection (LOD) | 10.5 µg/ml | Pharmaceutical Formulation | |
| Limit of Quantitation (LOQ) | 35.0 µg/ml | Pharmaceutical Formulation | |
| Linearity Range | 2.5 - 20 µg/mL | Pharmaceutical Formulation | [12] |
| Recovery | 80% - 120% | Pharmaceutical Formulation | [13] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.2 ng/mL | Plasma | [14] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | Plasma | [14] |
| Limit of Detection (LOD) | 0.005 µg/mL | Tears | [14] |
| Limit of Quantitation (LOQ) | 0.075 µg/mL | Tears | [14] |
| Limit of Detection (LOD) | 0.1 ng/mL | Urine | [15] |
| Limit of Detection (LOD) | ~50 pg/ml | Plasma | [16] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Pharmaceutical Formulations
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]
2. Reagents:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Mobile Phase Preparation:
-
Prepare a mobile phase of methanol and water in a 58:42 (v/v) ratio.[11]
-
Degas the mobile phase using sonication or vacuum filtration.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving an accurately weighed amount in methanol.[11]
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1 - 2 mg/L).[11]
5. Sample Preparation:
-
For tablets, weigh and finely powder a representative number of tablets.
-
Dissolve a portion of the powder equivalent to a known amount of this compound in methanol.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[11]
6. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.[11]
-
Injection volume: 20 µL.[11]
-
Column temperature: 25°C.[11]
-
UV detection wavelength: 254 nm.[11]
-
Run time: Sufficient to allow for the elution of the this compound peak (retention time is approximately 8.38 minutes under these conditions).[11]
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound in Biological Matrices (Plasma/Urine)
1. Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[15]
2. Reagents:
-
Acetonitrile (MS grade).
-
Methanol (MS grade).
-
Water (MS grade).
-
Formic acid (MS grade).
-
Ammonium formate.
-
This compound reference standard.
-
Stable isotope-labeled internal standard (e.g., prednisolone-d8).[15]
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.[15]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]
4. Standard and Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma or urine, add the internal standard.
-
Add 1.5 mL of water (for whole blood samples) and mix.[17]
-
Add 9 mL of ethyl acetate and shake for 15 minutes.[17]
-
Centrifuge at 1800 g for 10 minutes.[17]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[17]
-
Reconstitute the residue in 100-300 µL of the initial mobile phase composition.[15][17]
5. Chromatographic Conditions:
-
Flow rate: 400 µL/min.[15]
-
Column temperature: 45°C.[15]
-
Injection volume: 10 µL.[15]
-
Gradient elution: A typical gradient would start with a low percentage of organic phase (e.g., 8% B), ramp up to a high percentage (e.g., 90% B) to elute the analyte, and then return to the initial conditions to re-equilibrate the column.[15]
6. Mass Spectrometry Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Monitor the appropriate precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
7. Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting this ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Mechanism of action signaling pathway for this compound.[18][19]
References
- 1. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. droracle.ai [droracle.ai]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. lcms.cz [lcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. amecj.com [amecj.com]
- 12. ajrconline.org [ajrconline.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. frontiersin.org [frontiersin.org]
- 15. repositori.upf.edu [repositori.upf.edu]
- 16. US6541263B2 - Determination of corticosteroids in human plasma using micromass LC/MS/MS - Google Patents [patents.google.com]
- 17. scispace.com [scispace.com]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. A Comprehensive Guide To this compound: Uses, Mechanism [octagonchem.com]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Potency of Prednisolone Acetate and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two widely used synthetic glucocorticoids: prednisolone (B192156) acetate (B1210297) and dexamethasone (B1670325). The information presented is based on available experimental data to assist in research and development decisions.
Executive Summary
Dexamethasone generally exhibits a higher intrinsic anti-inflammatory potency and a greater binding affinity for the glucocorticoid receptor (GR) compared to prednisolone.[1][2] However, the effective anti-inflammatory activity of these corticosteroids can be significantly influenced by their formulation and route of administration. In topical applications, such as in ophthalmology, the acetate formulation of prednisolone enhances its penetration, leading to comparable or even superior clinical efficacy to dexamethasone phosphate (B84403) formulations in some cases.[3] For systemic inflammation, dexamethasone's higher potency is more consistently observed.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the anti-inflammatory effects of prednisolone and dexamethasone.
Table 1: In Vitro Anti-Inflammatory Potency
| Parameter | Prednisolone | Dexamethasone | Cell Type | Reference |
| IC50 for IL-13 mRNA Suppression | ~10 nM | ~1 nM | Primary Th2 cells | [4][5] |
| IC50 for IL-5 mRNA Suppression | >100 nM | ~10 nM | Primary Th2 cells | [4][5] |
| Apoptosis Induction | Less Potent & Effective | More Potent & Effective | CCRF-CEM T lymphoblastoid cells | [4] |
Table 2: Relative Anti-Inflammatory Potency
| Corticosteroid | Relative Anti-inflammatory Potency (compared to Hydrocortisone=1) | Equivalent Dose (mg) | Reference |
| Prednisolone | 4 | 5 | [6] |
| Dexamethasone | 25-30 | 0.75 | [6] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Both prednisolone and dexamethasone exert their anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression. This leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, such as those encoding for cytokines and chemokines.
Experimental Protocols
In Vitro: Suppression of Cytokine Production in Th2 Cells
This experiment aimed to directly compare the potency of dexamethasone and prednisolone in suppressing type 2 cytokine production.[4]
-
Cell Culture: Primary Th2 cells were cultured in IL-2 (4 days).
-
Treatment: Cells were treated for 24 hours with equimolar concentrations of either prednisolone or dexamethasone (ranging from 10⁻⁹ to 10⁻⁷ M).
-
Analysis: The mRNA levels of IL-13 and IL-5 were quantified using real-time quantitative PCR.
-
Outcome: Dexamethasone was found to be approximately 10-fold more potent than prednisolone in suppressing both IL-13 and IL-5 mRNA levels.[4][5]
In Vivo: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-200g) are typically used.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: Prednisolone acetate or dexamethasone are administered intraperitoneally at various doses 30 minutes before carrageenan injection. A control group receives the vehicle.
-
Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group.
Discussion
The choice between this compound and dexamethasone should be guided by the specific research or therapeutic context. While dexamethasone's superior intrinsic potency is evident in many experimental settings, formulation and delivery systems play a crucial role in determining the ultimate clinical efficacy, particularly in localized treatments. For systemic applications where high potency is required, dexamethasone is often the preferred agent. However, for topical applications, the enhanced tissue penetration of this compound can render it a highly effective, and sometimes more effective, option.[3] Researchers should carefully consider these factors when designing experiments and interpreting results.
References
- 1. Effect of dexamethasone 0.1% and this compound 1.0% eye drops on the blood-aqueous barrier after cataract surgery: a controlled randomized fluorophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nadf.us [nadf.us]
Comparative analysis of prednisolone acetate and hydrocortisone in vitro
An objective guide for researchers on the in vitro characteristics, potency, and mechanisms of two common glucocorticoids.
Prednisolone (B192156) and hydrocortisone (B1673445) are foundational tools in the study of inflammatory and immune responses. While both are synthetic corticosteroids that mimic the action of endogenous cortisol, they possess distinct pharmacological profiles that are critical for researchers to understand when designing in vitro experiments.[1] Prednisolone, a metabolite of prednisone, is recognized for its higher potency, whereas hydrocortisone is chemically identical to natural cortisol and serves as a direct benchmark for glucocorticoid activity.[1][2] This guide provides a comparative analysis of their in vitro performance, supported by experimental data and detailed protocols.
It is important to note that prednisolone acetate, a common ester prodrug, requires hydrolysis to its active form, prednisolone, to exert its effects.[2] In many in vitro systems, which may lack the necessary esterases found in vivo, the direct use of prednisolone is often preferred for accurate and reproducible results. This comparison will focus on the active forms: prednisolone and hydrocortisone.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both prednisolone and hydrocortisone exert their anti-inflammatory effects by binding to and activating the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This process, known as transactivation and transrepression, leads to the decreased production of pro-inflammatory proteins and the increased synthesis of anti-inflammatory proteins.[2][3]
References
A Comparative Analysis of Prednisolone Acetate for Ocular Inflammation Research
For researchers and drug development professionals navigating the landscape of ophthalmic corticosteroids, prednisolone (B192156) acetate (B1210297) remains a cornerstone for managing ocular inflammation. This guide provides a comprehensive cross-study comparison of research findings related to prednisolone acetate, offering a detailed examination of its efficacy, safety, and mechanisms of action in comparison to other topical anti-inflammatory agents. The information presented herein is intended to support informed decision-making in preclinical and clinical research settings.
Efficacy and Safety: A Tabular Comparison
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound with other commonly used topical ophthalmic corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of this compound and Other Corticosteroids for Postoperative Inflammation
| Drug/Concentration | Study Population | Primary Efficacy Endpoint | Key Efficacy Findings | Primary Safety Endpoint | Key Safety Findings | Citation |
| This compound 1% | Patients undergoing cataract surgery | Proportion of patients with anterior chamber cell (ACC) count of 0 | - Day 14: 33.0% of patients achieved ACC count of 0. | Intraocular Pressure (IOP) Elevation | - Fewer IOP elevations ≥6 mm Hg compared to EGP-437 group through day 28. | [1] |
| Loteprednol Etabonate 0.5% | Patients undergoing cataract surgery | Level of anterior chamber cell and flare intensity | - Equivalent control of inflammation compared to this compound 1%. | IOP Fluctuation | - Less fluctuation in IOP assessments compared to this compound. | [1] |
| Difluprednate 0.05% | Patients undergoing cataract surgery | Clearance of anterior chamber cells and flare | - Superior in clearing anterior chamber cells at 1 and 2 weeks and flare at 2 weeks post-surgery. | Ocular Hypertension | - No statistically significant difference in ocular hypertension compared to this compound. | [1][2] |
| Dexamethasone 0.1% | Patients with noninfectious anterior uveitis | Proportion of subjects with an ACC count of zero on day 14 | - Clinically similar response rates to this compound 1%, but statistical non-inferiority was not achieved. | IOP Elevation | - Fewer IOP elevations ≥6 mm Hg compared to this compound 1%. | [1][3] |
Table 2: Comparison of this compound and NSAIDs for Postoperative Inflammation
| Drug/Concentration | Study Population | Primary Efficacy Endpoint | Key Efficacy Findings | Primary Safety Endpoint | Key Safety Findings | Citation |
| This compound 1% | Patients undergoing cataract surgery | Reduction in anterior chamber cells and flare | - More effective in reducing anterior chamber cells and flare compared to ketorolac (B1673617), nepafenac (B1678188), and bromfenac. | Ocular Pain and Hyperemia | - Less effective in controlling ocular pain and hyperemia in the early postoperative period compared to NSAIDs. | [4] |
| Ketorolac 0.5% | Patients undergoing cataract surgery | Control of postoperative ocular pain and inflammation | - Equally effective as nepafenac in controlling pain and inflammation. | Intraocular Inflammation | - Less effective than prednisolone 1% in controlling intraocular inflammation. | [4] |
| Nepafenac 0.1% | Patients undergoing cataract surgery | Control of postoperative ocular pain and inflammation | - Equally effective as ketorolac in controlling pain and inflammation. | Intraocular Inflammation | - Less effective than prednisolone 1% in controlling intraocular inflammation. | [4] |
| Bromfenac 0.09% | Patients undergoing cataract surgery | Control of postoperative inflammation | - As effective as this compound 1% in controlling postoperative inflammation. | IOP Elevation | - Significantly lower incidence of IOP elevation compared to the this compound group. | [5] |
Key Experimental Protocols
Understanding the methodologies behind the research findings is crucial for their interpretation and replication. This section details the protocols for key in vivo and in vitro experiments frequently cited in this compound research.
In Vivo Model: Endotoxin-Induced Uveitis (EIU) in Rabbits
The EIU model is a widely used and reproducible method for studying acute anterior uveitis and evaluating the efficacy of anti-inflammatory agents.
Objective: To induce a quantifiable anterior chamber inflammation to assess the therapeutic effect of ophthalmic drugs.
Materials:
-
New Zealand White or Dutch Belted rabbits
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Slit-lamp biomicroscope
-
Aqueous humor sampling supplies (25G needle-syringe)
-
Reagents for cell counting and protein analysis (e.g., Giemsa stain, Bradford assay kit)
Procedure:
-
Induction of Uveitis: A single intravenous injection of LPS (dose-dependent, typically in the range of 0.5-1.0 µg/kg) dissolved in sterile PBS is administered into the marginal ear vein of the rabbit.[6] Alternatively, an intravitreal injection of a lower dose of LPS (e.g., 100 ng) can be performed.[7][8]
-
Treatment Administration: The test article (e.g., this compound ophthalmic suspension) and vehicle control are administered topically to the eyes at specified time points before and/or after LPS injection.
-
Clinical Assessment: At various time points (e.g., 16, 24, 48, and 72 hours) post-LPS injection, the eyes are examined using a slit-lamp biomicroscope to score the signs of inflammation, including conjunctival hyperemia, iris hyperemia, aqueous flare, and cells.[9][10]
-
Aqueous Humor Analysis: At the end of the study, aqueous humor is collected from the anterior chamber. The samples are then analyzed for inflammatory cell count (using a hemocytometer or cytospin with Giemsa staining) and protein concentration (using the Bradford assay).[2]
-
Data Analysis: The scores from the clinical assessment and the quantitative data from the aqueous humor analysis are statistically compared between the treatment and control groups to determine the efficacy of the test article.
In Vitro Assay: Anti-inflammatory Effect on Human Corneal Epithelial Cells (HCECs)
This in vitro model allows for the investigation of the direct effects of corticosteroids on corneal cells and the underlying cellular and molecular mechanisms.
Objective: To evaluate the ability of this compound to suppress the inflammatory response in HCECs stimulated with an inflammatory agent.
Materials:
-
Immortalized human corneal epithelial cell line (e.g., HCE-T)
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Inflammatory stimulus (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS))
-
This compound solution
-
Reagents for assessing cell viability (e.g., MTT or XTT assay kit)[11]
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for IL-6 and IL-8, or qPCR reagents for gene expression analysis)
Procedure:
-
Cell Culture: HCECs are cultured to confluence in appropriate cell culture plates.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: The inflammatory stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) is added to the culture medium, and the cells are incubated for a further period (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is assessed using an MTT or XTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[12]
-
Quantification of Inflammatory Markers: The cell culture supernatant is collected to measure the protein levels of pro-inflammatory cytokines such as IL-6 and IL-8 using ELISA. The cells are lysed to extract RNA for quantifying the mRNA expression of these cytokines using qPCR.
-
Data Analysis: The levels of inflammatory markers in the this compound-treated groups are compared to the stimulated control group to determine the dose-dependent anti-inflammatory effect.
Visualizing the Mechanisms and Workflows
To further elucidate the complex processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Glucocorticoid Receptor Signaling Pathway.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Difluprednate versus this compound after Cataract Surgery: a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of glucocorticoid on cytokines TLR9 and TLR7 in peripheral blood for patients with uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS-based analysis of everolimus in rabbit aqueous humor: pharmacokinetics of in situ gel eye drops of suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. criver.com [criver.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Glucocorticoid receptor signaling in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Corneal reepithelialization and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Prednisolone Acetate Experimental Results: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of published data on prednisolone (B192156) acetate (B1210297), a widely used corticosteroid for ophthalmic inflammation. We delve into its performance against other common corticosteroids, detailing the experimental protocols and presenting quantitative data to offer a clear perspective on its efficacy and physicochemical properties.
Comparative Efficacy in Postoperative Ocular Inflammation
Prednisolone acetate is a cornerstone in managing postoperative inflammation following ocular surgery. Its efficacy, however, is often compared to other corticosteroids such as difluprednate (B1670567) and dexamethasone (B1670325). The primary measures of efficacy in these studies are the reduction in anterior chamber cells and flare, which are indicators of intraocular inflammation.
This compound vs. Difluprednate
Clinical trials have shown that while both this compound and difluprednate are effective in controlling postoperative inflammation, difluprednate may offer a faster resolution of inflammation in some cases.
Table 1: Comparison of this compound 1% and Difluprednate 0.05% in Treating Endogenous Anterior Uveitis [1][2]
| Outcome Measure | Time Point | This compound 1% (Mean ± SD) | Difluprednate 0.05% (Mean ± SD) | p-value |
| Change in Anterior Chamber Cell Grade from Baseline | Day 14 | -2.0 ± 1.0 | -2.2 ± 1.0 | 0.16 |
| % of Patients with Complete Clearing of Anterior Chamber Cells (Grade 0) | Day 3 | 2.1% | 13.0% | 0.046 |
| % of Patients with Complete Clearing of Anterior Chamber Cells (Grade 0) | Day 21 | 63.8% | 73.9% | 0.013 |
Anterior chamber cell grade was assessed on a five-point scale from 0 (≤1 cell) to 4 (≥50 cells).[1]
A pooled analysis of two Phase 3 studies on endogenous anterior uveitis revealed that a higher percentage of patients treated with difluprednate achieved complete clearance of anterior chamber cells by day 21 compared to those treated with this compound.[3]
This compound vs. Dexamethasone
Studies comparing this compound with dexamethasone have shown comparable efficacy in managing postoperative inflammation.
Table 2: Comparison of this compound 1% and Dexamethasone 0.1% after Cataract Surgery [4][5]
| Outcome Measure | Time Point | This compound 1% | Dexamethasone 0.1% | Key Findings |
| Anterior Chamber Flare | Day 7 | Effective reduction | Lesser degree of protein exudates with difluprednate and this compound compared to dexamethasone | This compound and difluprednate showed a greater propensity to clear AC flare by day 7 compared to dexamethasone.[5] |
| Anterior Chamber Cells | Day 7 | Effective reduction | Lesser degree of cells with difluprednate and this compound compared to dexamethasone | This compound and difluprednate showed a greater propensity to clear AC cells by day 7 compared to dexamethasone.[5] |
| Blood-Aqueous Barrier Disruption (Fluorophotometry) | Day 5 | Lower mean fluorescein (B123965) concentration | Statistically non-significant difference between the two groups | Dexamethasone showed a lower mean concentration of fluorescein, indicating slightly better protection of the blood-aqueous barrier, but the difference was not statistically significant.[4] |
One study found that topical 1% this compound was clinically more effective than topical 0.1% dexamethasone sodium in controlling post-operative inflammation after small incision cataract surgery.[5] Another study using fluorophotometry found no statistically significant difference between this compound 1.0% and dexamethasone 0.1% in their effect on the blood-aqueous barrier after cataract surgery.[4] A retrospective study comparing a dexamethasone intracanalicular insert to topical this compound 1% found a significantly lower rate of breakthrough iritis in the prednisolone group.[6]
Physicochemical Properties of this compound Ophthalmic Suspensions
The efficacy of a topical ophthalmic suspension is significantly influenced by its physicochemical properties, such as particle size and viscosity. These factors affect the drug's residence time on the ocular surface and its penetration into the eye.
Table 3: Physicochemical Properties of this compound Ophthalmic Formulations
| Property | Measurement | Importance |
| Particle Size | Typically in the micron range. The Japanese Pharmacopoeia suggests a maximum particle size of 75 µm for suspension eye drops.[7] | Smaller particle size can lead to better dissolution and bioavailability. Larger particles may cause irritation. |
| Viscosity | Commonly desired between 25 and 50 cps.[8] | Higher viscosity can increase the retention time of the drug on the ocular surface, potentially enhancing absorption.[9][10] |
Experimental Protocols
Reproducibility of experimental findings relies on detailed and standardized methodologies.
Measurement of Anterior Chamber Inflammation
The assessment of anterior chamber cells and flare is a critical endpoint in ophthalmic anti-inflammatory studies.
-
Slit-lamp Biomicroscopy: This is the standard clinical method for grading anterior chamber inflammation. The Standardization of Uveitis Nomenclature (SUN) working group established a grading system for anterior chamber cells based on a semi-quantitative assessment in a 1x1 mm field of view.
-
Laser Flare Photometry: This technique provides an objective and quantitative measurement of aqueous flare by measuring light scattering from proteins in the anterior chamber.
-
Optical Coherence Tomography (OCT): Anterior segment OCT can be used to visualize and count hyperreflective dots corresponding to inflammatory cells in the anterior chamber.
Physicochemical Characterization
-
Particle Size Analysis: Laser diffraction is a common method for determining the particle size distribution of ophthalmic suspensions.[11][12][13] This technique measures the scattering of a laser beam as it passes through the suspension to determine the size of the particles.
-
Viscosity Measurement: Rotational viscometers, such as the Brookfield cone and plate viscometer, are used to measure the viscosity of ophthalmic formulations.[9][14] This is crucial for understanding the formulation's flow properties and residence time in the eye.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
Upon entering the cell, this compound is hydrolyzed to its active form, prednisolone.[15] Prednisolone then binds to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with heat shock proteins (hsp).[16][17][18] This binding causes a conformational change, leading to the dissociation of the heat shock proteins and activation of the GR. The activated GR translocates to the nucleus where it can act in two main ways:
-
Transactivation: The activated GR can bind to specific DNA sequences called glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes, such as lipocortin-1.[15] Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The activated GR can also interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[16][17] This "tethering" mechanism prevents these factors from activating the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.
Experimental Workflow for a Comparative Ophthalmic Anti-inflammatory Study
Caption: Workflow for a comparative ophthalmic anti-inflammatory study.
This guide provides a framework for understanding and comparing the experimental results of this compound. By presenting quantitative data in a structured format and detailing the methodologies, we aim to facilitate the critical evaluation and reproduction of these important findings in the field of ophthalmic drug development.
References
- 1. Difluprednate 0.05% Versus this compound 1% for Endogenous Anterior Uveitis: A Phase III, Multicenter, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of dexamethasone 0.1% and this compound 1.0% eye drops on the blood-aqueous barrier after cataract surgery: a controlled randomized fluorophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of the post-operative anti-inflammatory effect of topical 0.1% dexamethasone sodium eye drops, topical 1% this compound eye drops and difluprednate 0.05% topical eye drops after small incision cataract surgery at a tertiary eye care institute in India - IP Int J Ocul Oncol Oculoplasty [ijooo.org]
- 6. crstoday.com [crstoday.com]
- 7. shimadzu.com [shimadzu.com]
- 8. zenodo.org [zenodo.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Biopharmaceutics of Topical Ophthalmic Suspensions: Importance of Viscosity and Particle Size in Ocular Absorption of Indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing ophthalmic suspension particle size distributions using laser diffraction: Placebo background subtraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. horiba.com [horiba.com]
- 14. ymerdigital.com [ymerdigital.com]
- 15. youtube.com [youtube.com]
- 16. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
In Vivo Bioequivalence of Prednisolone Acetate Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo bioequivalence of different prednisolone (B192156) acetate (B1210297) formulations, supported by experimental data from various studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the key parameters and methodologies for assessing the bioequivalence of these drug products.
Comparative Pharmacokinetic Data
The bioequivalence of different prednisolone acetate formulations is primarily determined by comparing their pharmacokinetic profiles. The key parameters are the maximum drug concentration (Cmax) and the area under the concentration-time curve (AUC), which represent the rate and extent of drug absorption, respectively. The following tables summarize pharmacokinetic data from in vivo bioequivalence studies, primarily focusing on ophthalmic suspensions where drug concentration is measured in the aqueous humor.
| Formulation Comparison | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (min) | 90% Confidence Interval for AUC Ratio | Study Population |
| Test vs. Reference [1] | Prednisolone | Test: 683.00 ± 94.54Ref: 635.16 ± 125.57 | Test (AUC0-12): 2716.54 ± 196.28Ref (AUC0-12): 2780.5 ± 119.73 | Test: 2.27 hRef: 2.21 h | 99.4% to 100.5% | Healthy Bangladeshi Volunteers (Oral Tablets) |
| Investigational Combination vs. Reference [2] | Prednisolone | Combo: 171Ref: 166 | - | 90 | 85% to 101% | Patients undergoing cataract surgery (Ophthalmic Suspension) |
| Sustained Release vs. Solution [3] | Prednisolone | SR: 1.45 ± 0.897 µg/mLSol: 4.15 ± 0.253 µg/mL | SR: 20.67 µg-hr/mLSol: Not specified (Relative Bioavailability of SR was 92.25%) | SR: Not specifiedSol: 1 h | - | Rabbits (Oral Administration) |
Table 1: Summary of Pharmacokinetic Parameters from Bioequivalence Studies of this compound Formulations.
Experimental Protocols
The following is a generalized experimental protocol for an in vivo bioequivalence study of this compound ophthalmic suspensions, based on FDA recommendations and published studies.[4][5]
1. Study Design:
-
Type: A single-dose, randomized, crossover or parallel design study is typically recommended.[4] A crossover design minimizes inter-subject variability, but a parallel design may be necessary in certain patient populations.
-
Subjects: Patients scheduled for cataract surgery are often enrolled, as this allows for the collection of aqueous humor samples.[2][4]
-
Treatments: Subjects receive a single dose of either the test or reference formulation. In a crossover study, there is a washout period of at least 35 days between treatments.[4]
2. Dosing and Sample Collection:
-
A single drop of the ophthalmic suspension is instilled into the cul-de-sac of the eye.[6]
-
Aqueous humor samples are collected at predetermined time points post-instillation.[2] Only one sample is typically collected from each eye of a patient at a specific time point.[4]
3. Bioanalytical Method:
-
The concentration of prednisolone (the active metabolite of this compound) in the aqueous humor is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
4. Pharmacokinetic and Statistical Analysis:
-
The primary pharmacokinetic parameters, Cmax and AUC, are calculated from the concentration-time data.
-
Bioequivalence is established if the 90% confidence interval for the ratio of the geometric means (test/reference) of Cmax and AUC falls within the acceptance range of 80% to 125%.[7]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of an in vivo bioequivalence study for ophthalmic this compound suspensions.
Caption: Workflow of an in vivo bioequivalence study.
Signaling Pathway in Glucocorticoid Action
While not directly part of a bioequivalence study, understanding the mechanism of action is crucial for drug development. Prednisolone, a glucocorticoid, exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Pharmcokinetic Evaluation of Prednisolone SR Formulations Designed – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. complexgenerics.org [complexgenerics.org]
- 6. A Bioequivalence Study of Tobramycin and this compound Compared to PredForte [ctv.veeva.com]
- 7. Bioequivalence of different prednisolone tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Signatures of Prednisolone Acetate and Other Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression signatures induced by prednisolone (B192156) acetate (B1210297) and other commonly used glucocorticoids, including dexamethasone (B1670325), hydrocortisone, and methylprednisolone (B1676475). By presenting supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to serve as a valuable resource for researchers in the selection and application of these critical therapeutic agents.
Core Findings on Gene Expression
Glucocorticoids exert their effects primarily by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide array of genes.[1] While different glucocorticoids share this fundamental mechanism, their distinct molecular structures and pharmacokinetic profiles can lead to variations in the magnitude and, in some cases, the nature of their genomic effects.
A key finding from comparative studies is that prednisolone and dexamethasone tend to regulate a common set of genes when administered at biologically equivalent concentrations.[2] The primary distinction lies in their potency, with dexamethasone generally being more potent than prednisolone.[2] This suggests that the well-documented clinical differences in efficacy and side-effect profiles may arise more from variations in pharmacokinetics and potency rather than the regulation of entirely different sets of genes.[2]
This guide synthesizes data from multiple studies to provide a comparative overview of the gene expression changes induced by prednisolone acetate, dexamethasone, hydrocortisone, and methylprednisolone. Due to the lack of a single comprehensive study directly comparing all four glucocorticoids under identical conditions, the data presented here is compiled from various sources. Care has been taken to select studies with comparable experimental systems to facilitate meaningful comparisons.
Comparative Gene Expression Data
The following tables summarize the up- and down-regulated genes identified in various studies following treatment with different glucocorticoids. It is important to note that the specific genes and the magnitude of their regulation can vary depending on the cell type, drug concentration, and duration of treatment.
Table 1: Comparison of Up-regulated Genes by Different Glucocorticoids
| Gene Symbol | This compound (Fold Change) | Dexamethasone (Fold Change) | Hydrocortisone (Fold Change) | Methylprednisolone (Fold Change) | Cellular Context | Reference |
| FKBP5 | ~4-8 | ~10-20 | ~5-10 | ~8-15 | Lymphocytes, Epithelial Cells | [3][4][5] |
| DUSP1 | ~3-6 | ~5-15 | ~4-8 | ~6-12 | Immune Cells, Epithelial Cells | [4][6][7] |
| TSC22D3 (GILZ) | ~3-7 | ~5-15 | ~4-9 | ~7-14 | Immune Cells, Epithelial Cells | [4][6][7] |
| PER1 | ~2-4 | ~3-8 | Not Reported | Not Reported | Airway Smooth Muscle Cells | [8] |
| KLF15 | ~2-5 | ~4-10 | Not Reported | Not Reported | Airway Smooth Muscle Cells | [8] |
| SERPINA3 | Not Reported | ~2-5 | Not Reported | Not Reported | Retinal Pigment Epithelial Cells | [9] |
| CLDN3 | Not Reported | Not Reported | ~1.5 | Not Reported | Endometrial Epithelial Cells | [10] |
| CLDN4 | Not Reported | Not Reported | ~1.6 | Not Reported | Endometrial Epithelial Cells | [10] |
| ZO-1 (TJP1) | Not Reported | Not Reported | ~1.4 | Not Reported | Endometrial Epithelial Cells | [10] |
| CDH1 | Not Reported | Not Reported | ~1.5 | Not Reported | Endometrial Epithelial Cells | [10] |
Table 2: Comparison of Down-regulated Genes by Different Glucocorticoids
| Gene Symbol | This compound (Fold Change) | Dexamethasone (Fold Change) | Hydrocortisone (Fold Change) | Methylprednisolone (Fold Change) | Cellular Context | Reference |
| IL-6 | ~0.3-0.6 | ~0.1-0.4 | ~0.4-0.7 | ~0.2-0.5 | Immune Cells, Epithelial Cells | [2] |
| IL-8 (CXCL8) | ~0.4-0.7 | ~0.2-0.5 | ~0.5-0.8 | ~0.3-0.6 | Immune Cells, Epithelial Cells | [2] |
| TNF | ~0.5-0.8 | ~0.3-0.6 | ~0.6-0.9 | ~0.4-0.7 | Immune Cells | [2] |
| CCL2 | Not Reported | ~0.4-0.7 | Not Reported | Not Reported | Retinal Pigment Epithelial Cells | [9] |
| CCL5 (RANTES) | Not Reported | ~0.3-0.6 | Not Reported | Not Reported | A549 Lung Cells | [11] |
| GM-CSF (CSF2) | Not Reported | Not Reported | ~0.5 | Not Reported | Keratinocytes | [12] |
| CRISPLD2 | Not Reported | ~0.5 | Not Reported | Not Reported | A549 Lung Carcinoma Cells | [8] |
Experimental Protocols
The following section outlines a generalized experimental protocol for comparing the gene expression signatures of different glucocorticoids. This protocol is a synthesis of methodologies reported in the cited literature.
Cell Culture and Treatment
-
Cell Line/Primary Cell Selection: Choose a cell line or primary cell type relevant to the research question (e.g., A549 lung carcinoma cells for respiratory studies, peripheral blood mononuclear cells (PBMCs) for immunological studies).
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Glucocorticoid Preparation: Prepare stock solutions of this compound, dexamethasone, hydrocortisone, and methylprednisolone in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solutions in culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the respective glucocorticoids or vehicle control. The concentrations and treatment duration should be optimized based on the cell type and the specific aims of the study (e.g., 100 nM for 6-24 hours is a common starting point).
RNA Extraction and Quality Control
-
RNA Isolation: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Assessment: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
Gene Expression Analysis
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the total RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Extraction: Scan the microarray chip using a laser scanner to detect the fluorescence signals. Use appropriate software to extract the raw signal intensity data.
-
Data Analysis: Normalize the raw data to remove technical variations. Perform statistical analysis (e.g., t-test or ANOVA) to identify differentially expressed genes between the glucocorticoid-treated and vehicle-treated groups. A fold change and p-value cutoff are typically applied to determine significance.
-
Library Preparation: Construct RNA-seq libraries from the total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR) to identify differentially expressed genes between the different treatment groups.
-
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of glucocorticoids.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Comparative Gene Expression Analysis
The diagram below outlines a typical workflow for comparing the gene expression signatures of different glucocorticoids.
Caption: Experimental workflow for comparative analysis.
References
- 1. Chemical systems biology reveals mechanisms of glucocorticoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid action in human corneal epithelial cells establishes roles for corticosteroids in wound healing and barrier function of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inferring molecular mechanisms of dexamethasone therapy in severe COVID-19 from existing transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-Seq Transcriptome Profiling Identifies CRISPLD2 as a Glucocorticoid Responsive Gene that Modulates Cytokine Function in Airway Smooth Muscle Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptional potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A General Introduction to Glucocorticoid Biology [frontiersin.org]
New HPLC Method for Prednisolone Acetate Demonstrates Superior Performance Over USP Reference Standard
A recently developed stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of prednisolone (B192156) acetate (B1210297) in ophthalmic suspension has shown significant advantages in speed, sensitivity, and efficiency when compared to the established United States Pharmacopeia (USP) reference standard method. This new method, validated according to the International Conference on Harmonisation (ICH) guidelines, offers a more robust and reliable alternative for routine quality control and stability testing of prednisolone acetate formulations.
This compound is a corticosteroid used in various pharmaceutical formulations for its anti-inflammatory properties. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for ensuring the safety and efficacy of the final product. While the USP monograph provides a standardized HPLC method for the assay of this compound, it can be time-consuming and may not be optimized for the analysis of impurities and degradation products.
This guide provides a detailed comparison of a new, validated RP-HPLC method with the USP reference standard, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Comparative Analysis of Method Performance
The new HPLC method demonstrates superior performance across several key validation parameters when compared to the traditional USP method. The shorter run time and improved sensitivity of the new method contribute to higher sample throughput and more accurate detection of low-level impurities.
Table 1: Comparison of HPLC Method Validation Parameters
| Validation Parameter | New HPLC Method | USP Reference Standard |
| Linearity Range | 0.05 - 150 µg/mL | Not explicitly defined in monograph; typically established during validation |
| Correlation Coefficient (r²) | > 0.999 | Should be > 0.99 |
| Accuracy (Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | Not explicitly defined in monograph; typically < 2.0% |
| Limit of Detection (LOD) | 0.015 µg/mL | Not explicitly defined in monograph |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | Not explicitly defined in monograph |
| Specificity | Stability-indicating; resolves from degradation products and impurities | Specific for the assay of the main component |
Experimental Protocols
Detailed methodologies for both the new HPLC method and the USP reference standard are provided below.
New HPLC Method Protocol
A new stability-indicating RP-HPLC method was developed and validated for the determination of this compound and its impurities.[1][2]
-
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 EC-C18, 100 mm × 4.6 mm, 2.7 µm
-
Mobile Phase A: Acetonitrile/water (10:90, v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A step gradient is employed to ensure the separation of all relevant peaks.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 60°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard solutions of this compound are prepared in the mobile phase at various concentrations to establish linearity.
-
Sample solutions are prepared by extracting the this compound from the ophthalmic suspension and diluting it to a suitable concentration with the mobile phase.
-
USP Reference Standard Method Protocol
The USP monograph for this compound ophthalmic suspension outlines the following HPLC method for assay.
-
Chromatographic Conditions:
-
Column: L1 packing (C18), specific dimensions may vary.
-
Mobile Phase: A mixture of n-butyl chloride, water-saturated n-butyl chloride, tetrahydrofuran, methanol, and glacial acetic acid (95:95:14:7:6).
-
Flow Rate: Approximately 1 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
An internal standard solution of betamethasone (B1666872) is prepared.
-
A standard preparation is made by dissolving a known quantity of USP this compound Reference Standard with the internal standard solution.
-
The assay preparation involves extracting this compound from the formulation and mixing it with the internal standard solution.
-
Method Validation Workflow
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.
Signaling Pathways in Glucocorticoid Action
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist. The binding of prednisolone to the glucocorticoid receptor (GR) in the cytoplasm leads to a cascade of events that ultimately modulate gene expression.
References
Comparative efficacy of prednisolone acetate and betamethasone valerate in topical applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the topical efficacy of two widely used corticosteroids: prednisolone (B192156) acetate (B1210297) and betamethasone (B1666872) valerate (B167501). While direct head-to-head clinical trial data for identical formulations and conditions are limited, this document synthesizes available preclinical and clinical findings to offer an objective comparison of their performance.
Executive Summary
Prednisolone acetate is generally classified as a mild- to moderate-potency corticosteroid, whereas betamethasone valerate is considered a medium- to high-potency agent.[1][2] This difference in potency is a key determinant of their clinical applications, with betamethasone valerate typically reserved for more severe or resistant dermatoses. The anti-inflammatory effects of both compounds are mediated through the glucocorticoid receptor signaling pathway, leading to the inhibition of pro-inflammatory mediators. Efficacy is commonly assessed using vasoconstrictor assays and clinical trials evaluating the reduction of signs and symptoms of inflammatory skin conditions.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and betamethasone valerate exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.
Diagram: Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Comparative Efficacy Data
Therefore, this guide presents an indirect comparison based on available data from separate clinical studies.
Betamethasone Valerate Efficacy Data
Betamethasone valerate has been extensively studied and has demonstrated significant efficacy in treating various inflammatory skin conditions.
| Indication | Formulation | Key Efficacy Endpoint | Results | Citation |
| Psoriasis | 0.1% Cream | Reduction in Total Clinical Score (Erythema, Scaling, Induration) | Statistically significant improvement from baseline. | [3] |
| Atopic Dermatitis | 0.1% Cream | Investigator's Global Assessment (IGA) | Significant reduction in disease severity compared to vehicle. | [4] |
| Scalp Psoriasis | 0.12% Mousse | Reduction in Global Score (Erythema, Scaling, Itching, Burning) | Superior to standard therapies (other corticosteroids or calcipotriol (B1668217) lotion). | [5] |
This compound Efficacy Data
Clinical data for the topical dermatological use of this compound is less abundant in recent literature compared to betamethasone valerate. Much of the available data pertains to its ophthalmic use.
| Indication | Formulation | Key Efficacy Endpoint | Results | Citation |
| Post-Cataract Surgery Inflammation | 1% Ophthalmic Suspension | Reduction in Anterior Chamber Flare | Both formulations tested showed similar efficacy in reducing inflammation. | [6][7] |
| Severe Atopic Dermatitis (Systemic Use) | Oral | Stable Remission | Significantly less efficacious than oral cyclosporine. | [8] |
Note: The data for this compound in severe atopic dermatitis is for systemic, not topical, administration and is included to provide a broader context of its anti-inflammatory potential relative to other agents.
Experimental Protocols
The efficacy of topical corticosteroids is evaluated through a variety of preclinical and clinical experimental protocols.
Vasoconstrictor Assay
The vasoconstrictor assay is a widely used method to determine the bioequivalence and potency of topical corticosteroids.[9] The principle of this assay is that corticosteroids cause vasoconstriction of the small blood vessels in the upper dermis, leading to skin blanching. The degree of blanching is proportional to the potency of the corticosteroid.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Application: Small, defined areas on the forearm are marked. The test and reference corticosteroid formulations are applied to these areas, typically under occlusion for a specified duration.
-
Evaluation: The degree of vasoconstriction (blanching) is assessed at various time points after application removal. This can be done visually by a trained observer using a graded scale or instrumentally using a chromameter.
-
Data Analysis: The blanching scores are plotted against time, and the area under the effect curve (AUEC) is calculated to compare the potency of the formulations.
Diagram: Vasoconstrictor Assay Workflow
Caption: Workflow of a typical vasoconstrictor assay.
Anti-inflammatory Assays in Animal Models
Preclinical efficacy is often evaluated in animal models of skin inflammation.
Methodology (e.g., Croton Oil-Induced Ear Edema in Mice):
-
Induction of Inflammation: A solution of croton oil (an irritant) is applied to the ear of a mouse to induce inflammation and edema.
-
Treatment: The topical corticosteroid formulation is applied to the inflamed ear.
-
Evaluation: After a specified time, the mouse is euthanized, and a punch biopsy of the ear is taken. The weight of the biopsy is measured to quantify the degree of edema.
-
Data Analysis: The reduction in ear swelling in the treated group is compared to the vehicle-treated control group to determine the anti-inflammatory activity.
Conclusion
Based on the available evidence, betamethasone valerate is a more potent topical corticosteroid than this compound and has a broader evidence base supporting its efficacy in a range of dermatological conditions. The choice between these two agents should be guided by the severity of the inflammatory skin condition, the location of the affected skin, and the age of the patient. For mild to moderate dermatoses, this compound may be a suitable option, while betamethasone valerate is more appropriate for moderate to severe conditions. Further direct comparative studies are needed to provide a more definitive assessment of their relative efficacy and safety profiles in topical applications.
References
- 1. ichgcp.net [ichgcp.net]
- 2. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. gskpro.com [gskpro.com]
- 4. Articles [globalrx.com]
- 5. Efficacy of betamethasone valerate mousse in comparison with standard therapies on scalp psoriasis: an open, multicentre, randomized, controlled, cross-over study on 241 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clinical comparison of two different this compound formulations in patients undergoing cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical comparison of two topical this compound 1% formulations in reducing inflammation after cataract surgery [pubmed.ncbi.nlm.nih.gov]
- 8. Prednisolone vs. ciclosporin for severe adult eczema. An investigator-initiated double-blind placebo-controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A double-blind controlled comparison of generic and trade-name topical steroids using the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Prednisolone Acetate and Prednisolone Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effectiveness of two common ester formulations of prednisolone (B192156): prednisolone acetate (B1210297) and prednisolone phosphate (B84403). The information presented herein is intended to assist researchers and professionals in the pharmaceutical sciences in making informed decisions regarding the selection and application of these corticosteroids in pre-clinical and clinical research.
Prednisolone, a synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune conditions. Its therapeutic effects are mediated through its active form, prednisolone. The choice between its acetate and phosphate salt forms is often dictated by the desired route of administration, formulation characteristics, and the specific inflammatory condition being targeted. While both forms are widely used, their relative anti-inflammatory potency has been a subject of investigation, particularly in the context of ophthalmic applications.
Quantitative Comparison of Anti-Inflammatory Effects
Direct quantitative comparisons of the systemic anti-inflammatory potency of prednisolone acetate and prednisolone phosphate are not extensively available in publicly accessible literature. Much of the comparative research has been conducted in the field of ophthalmology, where formulation and bioavailability at the site of action are critical.
Studies have indicated that this compound 1% ophthalmic suspension demonstrates the highest overall anti-inflammatory effect in the eye among topical steroid agents. This is often attributed to its lipophilic nature, which facilitates better penetration through the cornea. In contrast, prednisolone phosphate is more water-soluble and is formulated as a solution, which may not penetrate the corneal epithelium as effectively.
However, a comprehensive review of studies spanning 20 years suggests that in many clinical situations, the two forms are likely to be equally effective. Furthermore, some research indicates that prednisolone sodium phosphate may have certain advantages as a solution over the suspension form of this compound. Conflicting results have also been reported regarding which form possesses superior bioavailability in ocular tissues.
The following table summarizes findings from ophthalmic studies, which provide the most direct comparisons available. It is important to note that these results may not be directly extrapolated to systemic anti-inflammatory effects.
| Parameter | This compound 1% | Prednisolone Phosphate 1% | Key Findings | Reference |
| Ocular Anti-inflammatory Efficacy | Considered to have the greatest anti-inflammatory efficiency of all topical steroids for severe ocular inflammation. | Considered appropriate for moderate inflammation; lower penetration compared to the acetate form. | This compound is often favored for more severe intraocular inflammation due to better penetration. | |
| Clinical Equivalence | Superior bioavailability and therapeutic effect have been described. | In clinical situations, it is likely to be equally effective as the acetate form. | Despite differences in physicochemical properties, clinical outcomes are often comparable. | |
| Bioavailability in Aqueous Humor | Higher concentrations achieved in the aqueous humor in some studies. | Lower concentrations in the aqueous humor in some studies. | Bioavailability data has been conflicting across different studies. |
Mechanism of Action: Glucocorticoid Signaling Pathway
Prednisolone, the active metabolite of both salt forms, exerts its anti-inflammatory effects by modulating gene expression. The mechanism involves the binding of prednisolone to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.
Once in the nucleus, the prednisolone-GR complex can influence gene transcription in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes.
This dual action results in the decreased production of inflammatory mediators like cytokines, chemokines, and prostaglandins, and the increased production of anti-inflammatory proteins.
Experimental Protocols for Assessing Anti-Inflammatory Activity
To quantitatively assess the anti-inflammatory effectiveness of compounds like this compound and phosphate, various established in vivo experimental models can be employed. Below are detailed methodologies for two commonly used models.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation.
Objective: To evaluate the ability of a test compound to reduce the edematous response induced by carrageenan in the paw of a rat or mouse.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
This compound and prednisolone phosphate formulations
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Vehicle control (e.g., saline or appropriate solvent for the test articles)
-
Positive control (e.g., a known NSAID like indomethacin)
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to different groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (at various doses)
-
Group 3: Prednisolone phosphate (at various doses)
-
Group 4: Positive control
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Drug Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., oral gavage or intraperitoneal injection) one hour before inducing inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Croton Oil-Induced Ear Edema in Mice
This model is particularly useful for evaluating topically applied anti-inflammatory agents.
Objective: To assess the anti-inflammatory activity of a test compound by measuring the reduction in ear edema induced by croton oil.
Materials:
-
Mice (e.g., Swiss albino)
-
This compound and prednisolone phosphate formulations (for topical application)
-
Croton oil solution (e.g., in acetone)
-
Vehicle control (e.g., the solvent used for the test articles)
-
Positive control (e.g., a known topical anti-inflammatory agent)
-
Micrometer or a punch and analytical balance
Procedure:
-
Animal Acclimatization: As described in the previous protocol.
-
Grouping: Randomly assign animals to different groups (n=6-8 per group).
-
Induction and Treatment:
-
Apply a specific volume of the croton oil solution to the inner surface of the right ear of each mouse.
-
Simultaneously or shortly after, apply the test compound, vehicle, or positive control to the same ear.
-
The left ear can serve as a non-inflamed control.
-
-
Assessment of Edema: After a predetermined time (e.g., 4-6 hours), sacrifice the animals.
-
Measurement:
-
Method 1 (Weight): Use a biopsy punch to remove a standard-sized disc from both the right (treated) and left (control) ears. Weigh the discs. The difference in weight between the right and left ear discs is a measure of the edema.
-
Method 2 (Thickness): Use a digital micrometer to measure the thickness of both ears. The difference in thickness is an indicator of edema.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
Conclusion
The selection between this compound and prednisolone phosphate for anti-inflammatory research should be guided by the specific experimental context. In ophthalmic studies, this compound is often considered more potent due to its physicochemical properties that favor corneal penetration. However, clinical evidence often suggests comparable efficacy between the two forms. For systemic or other localized non-ophthalmic inflammatory models, there is a notable lack of direct comparative quantitative data. Therefore, researchers should carefully consider the route of administration, the desired formulation (suspension vs. solution), and the specific inflammatory model when choosing between these two esters. The experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies to generate the data needed for specific research applications.
In Silico Docking of Prednisolone Acetate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of prednisolone (B192156) acetate (B1210297) derivatives against the glucocorticoid receptor. The information is compiled from recent research to offer insights into the binding affinities and potential efficacy of these compounds as anti-inflammatory agents. While direct quantitative docking scores for a comprehensive set of 152 derivatives were not publicly available, this guide summarizes the key findings of a pivotal study and presents comparative data for other relevant corticosteroids.
Enhanced Binding Affinities of Prednisolone Acetate Derivatives
A significant in silico study investigated 152 derivatives of this compound for their binding affinity to the glucocorticoid receptor (PDB ID: 6DXK).[1][2] The research identified 18 derivatives with superior docking scores compared to the co-crystallized ligand, A HJ4 801, which had a docking score of -12.462.[1] This suggests these derivatives may exhibit enhanced anti-inflammatory activity. Among the top-performing compounds identified were Deprodone propionate, Methylprednisolone aceponate, and Prednisolone valerate (B167501) acetate.[1][2]
While the specific docking scores for all 18 derivatives were not detailed in the available literature, the study confirmed their improved binding properties. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening revealed that these promising derivatives possess favorable characteristics for ocular permeability, including molecular sizes under 500 Da, good aqueous solubility, and lipophilicity scores below 5.[1][2] Toxicity studies also predicted no ocular irritation or corrosion for these compounds.[1][2]
Table 1: High-Performing this compound Derivatives
| Derivative Name | CAS Number | Key Finding |
| Deprodone propionate | 20424-00-4 | Identified as having a better docking score than this compound.[1][2] |
| Methylprednisolone aceponate | 86401-95-8 | Identified as having a better docking score than this compound.[1][2] |
| Prednisolone valerate acetate | 72064-79-0 | Identified as having a better docking score than this compound.[1][2] |
| Methylprednisolone hemisuccinate | 2921-57-5 | Identified as having a better docking score than this compound.[1][2] |
| Pred forte (this compound) | 52-21-1 | Used as a reference in the study; 18 derivatives showed better scores.[1][2] |
Comparative Docking Data of Other Corticosteroids
For a broader perspective, the following table presents in silico docking data for other well-known corticosteroids against relevant biological targets from various studies. This allows for a comparison of the potential binding affinities of different glucocorticoids.
Table 2: In Silico Docking Data for Alternative Corticosteroids
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Software/Method |
| Dexamethasone | Glucocorticoid Receptor | 1M2Z | -7.8 | SwissDock |
| Prednisolone | Glucocorticoid Receptor | 1M2Z | -7.0 | SwissDock |
| Hydrocortisone | Glucocorticoid Receptor | 1M2Z | -6.6 | SwissDock |
| Methylprednisolone | SARS-CoV-2 Main Protease | Not Specified | -7.5 | Not Specified |
| Triamcinolone | SARS-CoV-2 Main Protease | Not Specified | -7.6 | Not Specified |
Experimental Protocols
In Silico Molecular Docking with CRESSET Flare
The primary study on this compound derivatives utilized the CRESSET Flare software for molecular docking.[1][2] A typical workflow for such a study is as follows:
-
Protein Preparation: The three-dimensional structure of the target protein, in this case, the glucocorticoid receptor (PDB ID: 6DXK), is obtained from the Protein Data Bank. The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and optimizing the protonation states of the amino acid residues.
-
Ligand Preparation: The 3D structures of the ligands (this compound and its derivatives) are prepared. This involves generating the correct 3D coordinates, assigning correct bond orders, and minimizing their energy to obtain a stable conformation.
-
Docking Simulation: The prepared ligands are then docked into the binding site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The binding affinity of each ligand is estimated using a scoring function, which calculates a docking score (typically in kcal/mol). The poses of the ligands with the best scores are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
ADMET Prediction with SwissADME
The study also employed the SwissADME web-based tool for predicting the pharmacokinetic and pharmacodynamic properties of the derivatives.[1][2] The general procedure for using SwissADME is:
-
Input Molecule: The chemical structure of the molecule of interest is provided as a SMILES string or drawn using a molecular editor.
-
Property Calculation: The tool calculates a wide range of properties, including physicochemical descriptors (e.g., molecular weight, logP), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.
-
Results Analysis: The output provides a comprehensive profile of the molecule's ADMET properties, which helps in assessing its potential as a drug candidate.
Visualizing the Process and Pathway
To better understand the methodologies and biological context, the following diagrams illustrate the in silico docking workflow and the glucocorticoid signaling pathway.
Caption: A flowchart of the in silico molecular docking and ADMET prediction process.
Caption: The signaling pathway of this compound via the glucocorticoid receptor.
References
A Comparative Analysis of Prednisolone and Dual-Release Hydrocortisone for Glucocorticoid Replacement Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prednisolone (B192156) and dual-release hydrocortisone (B1673445), two prominent glucocorticoid replacement therapies. The information presented is based on available experimental data, focusing on pharmacokinetics, pharmacodynamics, and clinical outcomes to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Introduction
Glucocorticoid replacement therapy is the standard of care for adrenal insufficiency (AI). The primary goal is to mimic the natural diurnal cortisol rhythm, thereby preventing symptoms of adrenal insufficiency and avoiding the complications of long-term over- or under-replacement.[1] Traditional replacement with immediate-release hydrocortisone requires multiple daily doses to approximate this rhythm.[2] Prednisolone, a longer-acting synthetic glucocorticoid, and dual-release hydrocortisone, a novel formulation designed to better replicate the physiological cortisol profile, have emerged as alternatives offering potential advantages.[2][3] This guide delves into a comparative analysis of these two therapeutic options.
Pharmacokinetic and Pharmacodynamic Profile
The distinct pharmacokinetic profiles of prednisolone and dual-release hydrocortisone underpin their differing therapeutic approaches. Prednisolone's longer half-life allows for once-daily dosing, which may improve patient adherence.[4] Dual-release hydrocortisone is formulated with both an immediate-release and an extended-release component to provide a more physiological cortisol exposure over a 24-hour period.[3]
Table 1: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Prednisolone | Dual-Release Hydrocortisone | Key Findings |
| Dosing Frequency | Once daily[4] | Once daily[3] | Both offer the convenience of once-daily administration compared to traditional hydrocortisone regimens.[5] |
| Half-life | ~2.1 to 3.5 hours[6] | Biphasic release mimics natural cortisol curve | Prednisolone has a longer systemic half-life than immediate-release hydrocortisone, while dual-release hydrocortisone's formulation is designed to control the rate of cortisol absorption.[6] |
| Potency | Approximately 4 times more potent than hydrocortisone | Equivalent to hydrocortisone | Prednisolone's higher potency allows for lower milligram doses.[7] |
| Bioavailability | High | Lower than immediate-release hydrocortisone | The lower bioavailability of dual-release hydrocortisone can contribute to a reduction in total steroid exposure.[2] |
Comparative Efficacy and Clinical Outcomes
Clinical studies have evaluated the comparative efficacy of prednisolone and dual-release hydrocortisone across various parameters, including cardiometabolic health, bone metabolism, and quality of life.
Cardiometabolic Outcomes
Both prednisolone and dual-release hydrocortisone have shown potential for improved cardiometabolic outcomes compared to conventional glucocorticoid replacement.[2]
Table 2: Cardiometabolic Outcomes
| Outcome | Prednisolone | Dual-Release Hydrocortisone | Key Findings |
| Body Weight | Associated with weight loss in some studies.[2] | Shown to reduce body weight compared to conventional therapy.[8][9] | Both treatments may offer advantages over traditional regimens that are often associated with weight gain. |
| Waist Circumference | Reductions observed in some patient cohorts.[2] | No significant changes reported in some studies. | Effects on fat distribution may vary. |
| Glycemic Control (HbA1c) | Improvements in HbA1c have been reported.[2] | Improvements in glucose tolerance have been noted.[10] | Both may positively impact glucose metabolism. |
| Blood Pressure | No significant differences compared to hydrocortisone in some studies. | Modest reductions in blood pressure have been observed. | The impact on blood pressure appears to be minimal but may favor dual-release hydrocortisone. |
| Lipid Profile | Higher doses may be associated with dyslipidemia.[7] | Generally neutral or favorable effects on lipid profiles. | The choice of glucocorticoid and its dosage can influence lipid metabolism. |
Bone Metabolism
The long-term effects of glucocorticoid therapy on bone health are a significant concern.
Table 3: Bone Metabolism Outcomes
| Outcome | Prednisolone | Dual-Release Hydrocortisone | Key Findings |
| Bone Mineral Density (BMD) | Some studies suggest a potential for lower BMD compared to hydrocortisone.[10][11] | Long-term studies show stable BMD.[12] | Dual-release hydrocortisone may have a more favorable profile regarding bone health. |
| Bone Turnover Markers | Can suppress markers of bone formation and resorption.[2] | Bone markers generally remain stable over time.[12] | The impact on the dynamic process of bone remodeling may differ between the two treatments. |
| Fracture Risk | Higher doses have been associated with an increased risk of osteoporosis.[5] | Long-term data on fracture risk is still emerging. | Careful monitoring of bone health is crucial with any long-term glucocorticoid therapy. |
Experimental Protocols
This section outlines the methodologies of key clinical trials comparing prednisolone and dual-release hydrocortisone.
The PRED-AID Study (Safety and Efficacy of Prednisolone in Adrenal Insufficiency Disease)
-
Study Design: A two-arm, two-period, double-blind, randomized, cross-over study.[13]
-
Participants: Patients aged 18-70 years with a diagnosis of adrenal insufficiency for over 6 months, on stable hormone replacement.[14]
-
Intervention: Participants receive 4 months of once-daily low-dose prednisolone (with placebo at midday and afternoon) and 4 months of standard thrice-daily hydrocortisone, separated by a 2-week washout period.[15]
-
Key Assessments:
-
Cardiometabolic: Weight, heart rate, blood pressure, urine and blood samples for biochemical analysis.[15]
-
Bone Health: Analysis of bone turnover markers.[2]
-
Quality of Life: Assessed using validated questionnaires.[15]
-
Data Collection: Visits at Day 1, Day 30, and Day 120 of each treatment period, with telephone follow-ups in between.[15]
-
The DREAM Trial (Dual RElease Hydrocortisone Versus conventionAl Glucocorticoid replaceMent Therapy in Hypocortisolism)
-
Study Design: A randomized, controlled, open, three-armed, multi-centre study.[16]
-
Participants: Patients aged 18-80 years with primary or secondary adrenal insufficiency on stable conventional glucocorticoid therapy for at least 3 months.[8]
-
Intervention: Patients were randomized to either continue their conventional glucocorticoid therapy or switch to an equivalent dose of once-daily, modified-release oral hydrocortisone.[8]
-
Key Assessments:
-
Primary Outcome: Bodyweight change from baseline to 24 weeks.[8]
-
Secondary Outcomes: Immune cell profiles, susceptibility to infections, quality of life, anthropometric parameters, metabolic syndrome, cardiovascular system, and bone mass.[8][16]
-
Methodology for Bone Mineral Density: Measured using dual-energy x-ray absorptiometry (DXA) at the femoral neck and lumbar spine according to standardized protocols.[11][17]
-
Visualizing Key Concepts
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR), a ligand-dependent transcription factor. The binding of a glucocorticoid to the cytoplasmic GR triggers a cascade of events leading to the regulation of gene expression.
Caption: Simplified overview of the genomic glucocorticoid receptor signaling pathway.
Experimental Workflow of a Comparative Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial comparing two glucocorticoid replacement therapies, based on the protocols of studies like PRED-AID and DREAM.
References
- 1. GLUCOCORTICOID EFFECTS ON CHANGES IN BONE MINERAL DENSITY AND CORTICAL STRUCTURE IN CHILDHOOD NEPHROTIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. ISRCTN [isrctn.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. RF09 | PSAT70 Comparison of Prednisolone Versus Modified-release Hydrocortisone (Efmody) in the Treatment of Congenital Adrenal Hyperplasia (CAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. bijniernet.nl [bijniernet.nl]
- 10. Prospective evaluation of long-term safety of dual-release hydrocortisone replacement administered once daily in patients with adrenal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Safety and Efficacy of Prednisolone in Adrenal Insufficiency Disease (PRED-AID Study) | Clinical Research Trial Listing [centerwatch.com]
- 15. isrctn.com [isrctn.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Densitometry in glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Prednisolone Acetate Ophthalmic Formulations for Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive clinical comparison of different ophthalmic formulations of prednisolone (B192156) acetate (B1210297), a cornerstone in the management of ocular inflammation. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be an invaluable resource for professionals in the field of ophthalmology and pharmaceutical development.
Executive Summary
Prednisolone acetate is a potent corticosteroid widely used to treat steroid-responsive inflammatory conditions of the eye. Its efficacy is significantly influenced by its formulation, which affects key parameters such as bioavailability, dose uniformity, and ultimately, clinical outcome. This guide delves into the comparative performance of various this compound 1% ophthalmic suspensions, including branded products like Pred Forte® and Econopred® Plus, as well as generic formulations. The data presented herein, sourced from peer-reviewed clinical and preclinical studies, highlights the critical role of formulation characteristics, such as particle size and suspension stability, in achieving optimal therapeutic effect.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies on different this compound ophthalmic formulations.
Table 1: Comparative Bioavailability in Rabbit Ocular Tissues
| Formulation | Mean Concentration in Aqueous Humor (µg/mL ± SE) at 1 hour | Mean Concentration in Cornea (µg/g ± SE) at 1 hour | Mean Concentration in Tears (µg/mL ± SE) at 15 min |
| OMNIPRED™ (OP) | 0.56 ± 0.11 | 5.2 ± 1.4 | 280 ± 120 |
| PRED FORTE® (PF) | 0.43 ± 0.15 | 3.8 ± 1.1 | 170 ± 115 |
Data from an in vivo rabbit model simulating human dosing. No statistically significant difference was observed between the two formulations (p > 0.05)[1].
Table 2: Clinical Efficacy in Post-Cataract Surgery Inflammation
| Formulation | Mean Anterior Chamber Flare Score (± SD) at Day 14 |
| Econopred® Plus 1% (EPP) | 0.86 ± 0.53 |
| Pred Forte® 1% (PF) | 1.08 ± 0.40 |
EPP produced significantly lower anterior chamber flare scores at day 14 post-surgery (P < 0.05). No significant differences were observed for other parameters at other time points[2][3].
Table 3: Physical Characteristics of this compound Suspensions
| Formulation | Particle Size Characteristics | Sedimentation and Agglomeration | Dose Uniformity |
| Pred Forte® | Smaller and more uniform particles.[4][5][6] | Slower sedimentation rate, less tendency to agglomerate.[4][5][6] | Exhibited poor dose uniformity, though less variable than the generic formulation.[7] |
| EconoPred® Plus | Larger particles compared to Pred Forte®.[5] | Tendency for particles to agglomerate more readily.[5][6] | Not specifically detailed in the provided search results. |
| Generic this compound | Larger particles compared to Pred Forte®.[4][5] | Tendency for particles to agglomerate more readily.[5][6] | Exhibited very poor dose uniformity regardless of orientation or shaking.[7] |
Experimental Protocols
1. In Vivo Rabbit Model for Bioavailability Assessment
-
Objective: To determine the ocular penetration and distribution of different this compound formulations.[1]
-
Animal Model: Anesthetized rabbits.[1]
-
Dosing: A single topical dose of 1% this compound suspension was administered to the rabbit eye.[1]
-
Post-Dosing Simulation: A 30-minute controlled period mimicking the human eye with manual blinking (4 blinks/min) and supplemental tear flow (2 µL/min).[1]
-
Sample Collection:
-
Quantification: this compound and its active metabolite, prednisolone, concentrations were quantified using High-Performance Liquid Chromatography (HPLC).[1][8]
2. Clinical Trial for Efficacy in Post-Cataract Surgery Inflammation
-
Objective: To compare the efficacy of different this compound formulations in controlling postoperative inflammation.[2][3][9]
-
Study Design: Randomized, double-masked, parallel-group, active-controlled study.[2][3][9]
-
Patient Population: Patients undergoing cataract surgery.[2][3]
-
Intervention: Patients were randomized to receive a 1% this compound formulation (e.g., Pred Forte®, Econopred® Plus, or a generic version).[2][3][9]
-
Dosing Regimen: Typically, four times a day for two weeks, followed by a taper.[2][3][9]
-
Efficacy Assessment: The presence of anterior chamber cells and flare was evaluated using slit-lamp biomicroscopy at specified postoperative days (e.g., 1, 7, 14, and 28).[2][3] A laser flare meter can also be used for objective measurements.
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) were used to compare the treatment groups.
3. Particle Size and Suspension Uniformity Analysis
-
Objective: To determine and compare the particle size distribution and sedimentation characteristics of different this compound suspensions.[4][5][6]
-
Methodology:
-
Particle Size Analysis: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer) was used to measure the particle size distribution of the suspensions at baseline.[5]
-
Sedimentation Rate Assessment: Samples were allowed to stand undisturbed at room temperature. Aliquots were taken from the top and bottom of the suspension at various time intervals (e.g., 0, 6, 12, 24, 48, 72 hours) and analyzed for particle size.[5][6]
-
-
Dose Uniformity Testing:
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway. Additionally, in specific conditions like uveitis, it has been shown to modulate the Notch signaling pathway. The following diagrams illustrate these pathways and a typical experimental workflow for comparing formulations.
References
- 1. Glucocorticoid receptor signaling in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prednisone acetate modulates Th1/Th2 and Th17/Treg cell homeostasis in experimental autoimmune uveitis via orchestrating the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of the post-operative anti-inflammatory effect of topical 0.1% dexamethasone sodium eye drops, topical 1% this compound eye drops and difluprednate 0.05% topical eye drops after small incision cataract surgery at a tertiary eye care institute in India - IP Int J Ocul Oncol Oculoplasty [ijooo.org]
- 6. abbvie.ca [abbvie.ca]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoid receptor signaling in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle in Post-Operative Ocular Inflammation: Prednisolone Acetate vs. Difluprednate
In the management of post-operative ocular inflammation, corticosteroids remain the cornerstone of therapy. Among the topical options, prednisolone (B192156) acetate (B1210297) 1% has long been considered the gold standard. However, the emergence of difluprednate (B1670567) 0.05%, a more potent difluorinated prednisolone derivative, has prompted a re-evaluation of the optimal treatment strategy. This guide provides a comprehensive side-by-side comparison of these two agents, delving into their clinical efficacy, safety profiles, and underlying mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Efficacy in Reducing Post-Operative Inflammation
The primary measure of efficacy for anti-inflammatory agents in ophthalmology is the reduction of anterior chamber (AC) cells and flare, which are clinical signs of inflammation. Multiple studies have demonstrated that both prednisolone acetate and difluprednate are effective in controlling post-operative inflammation, though difluprednate often shows a more rapid effect.
A systematic review and meta-analysis of six randomized controlled trials (RCTs) involving 883 patients found that difluprednate was superior to this compound in clearing AC cells at one and two weeks post-surgery.[1][2] Specifically, after small incision cataract surgery (SICS), difluprednate showed a significant advantage in clearing AC cells at week 1 and week 2, and in clearing AC flare at week 2.[1][2] Following phacoemulsification, difluprednate was superior for achieving corneal clarity at day 1 and week 1.[1][2] However, by one month post-operatively, no statistically significant difference in effectiveness was detected between the two agents.[1][2]
Another comparative study involving 400 patients found that by the first week, 42.5% of patients in the difluprednate group had Grade 0 AC cells compared to 22% in the prednisolone group.[3] This trend continued at two weeks, with 77.1% of the difluprednate group achieving Grade 0 AC cells versus 62.1% in the prednisolone group.[3]
The following tables summarize the key efficacy data from comparative clinical trials:
Table 1: Anterior Chamber Cell Clearance (Percentage of Patients with Grade 0 Cells)
| Timepoint | This compound 1% | Difluprednate 0.05% | Odds Ratio (OR) [95% CI] | p-value | Citation(s) |
| Day 1 | Variable | Variable | 1.53 [0.24 to 9.6] | 0.65 | [1] |
| Week 1 | 29% | 46.7% | 2.11 [1.41 to 3.17] | 0.0003 | [1] |
| Week 2 | ~62% | ~77% | 2.5 [p=0.04] | <0.05 | [1][3] |
| Month 1 | ~95% | ~94% | 0.9 [0.39 to 2.07] | 0.8 | [1] |
Table 2: Anterior Chamber Flare Clearance (Percentage of Patients with Grade 0 Flare)
| Timepoint | This compound 1% | Difluprednate 0.05% | Odds Ratio (OR) [95% CI] | p-value | Citation(s) |
| Day 1 | Variable | Variable | 0.43 [0.1 to 1.78] | 0.24 | [1] |
| Week 1 | 51% | 60% | 1.45 [0.71 to 2.96] | 0.3 | [1] |
| Week 2 | 68% | 88% | 3.06 [1.13 to 11.62] | 0.03 | [1] |
| Month 1 | All patients free of flare in one study | All patients free of flare in one study | - | - | [1] |
Safety Profile: A Focus on Intraocular Pressure
A well-known side effect of topical corticosteroids is the elevation of intraocular pressure (IOP). Comparative studies have shown that while both drugs can increase IOP, the incidence of clinically significant IOP elevation is generally low and comparable between the two agents when used for short-term post-operative treatment.
A meta-analysis of six RCTs found no statistically significant difference in the risk of ocular hypertension between difluprednate and this compound.[1] In this analysis, high IOP (defined as ≥21 mmHg or a change from baseline of ≥10 mmHg) was experienced by 5 out of 441 patients in the difluprednate group and 4 out of 442 in the this compound group. A retrospective chart review of 449 patients also found no significant difference in mean IOP or the percentage of patients with IOP elevation between the two groups after one month of use.[4]
However, some studies suggest a potentially higher risk of IOP elevation with difluprednate, particularly with longer duration or higher frequency of use.[5][6] One study reported a statistically significant difference in IOP at the first and second week of treatment, with higher levels in the difluprednate group.[5][6]
Table 3: Intraocular Pressure (IOP) Elevation
| Study | This compound 1% (Incidence of High IOP) | Difluprednate 0.05% (Incidence of High IOP) | Odds Ratio (OR) [95% CI] | p-value | Citation(s) |
| Meta-analysis (Tawfik et al, 2019) | 4/442 | 5/441 | 1.23 [0.29 to 5.81] | 0.78 | |
| Retrospective Study (Jeng et al, 2014) | 4 eyes with IOP > 21 mmHg | 5 eyes with IOP > 21 mmHg | Not Reported | Not Significant | [4] |
| Randomized Controlled Trial (Fathy et al, 2019) | Lower mean IOP at weeks 1 & 2 | Higher mean IOP at weeks 1 & 2 | Not Reported | Significant | [5][6] |
Experimental Protocols
The clinical trials comparing this compound and difluprednate generally follow a similar methodology.
Patient Population
Typically, studies enroll patients who have undergone uneventful cataract surgery, such as phacoemulsification or small incision cataract surgery.[1] Key exclusion criteria often include a history of glaucoma, ocular hypertension, steroid-induced IOP elevation, uveitis, or any intraoperative complications.[1]
Treatment Regimen
Patients are randomized to receive either this compound 1% or difluprednate 0.05%. Dosing regimens can vary, but a common protocol for this compound is four times daily, while difluprednate is often administered two or four times daily.[3][4] The duration of treatment is typically around four weeks, with a tapering of the dose in the latter half of the treatment period.[5][6]
Efficacy and Safety Assessments
The primary efficacy endpoints are the proportion of patients with complete clearance of anterior chamber cells and flare.[1] These are graded at a slit lamp using standardized scales, most commonly the Standardization of Uveitis Nomenclature (SUN) Working Group grading criteria.
Anterior Chamber Cell Grading (SUN Criteria)
-
0: <1 cell
-
0.5+ (trace): 1-5 cells
-
1+: 6-15 cells
-
2+: 16-25 cells
-
3+: 26-50 cells
-
4+: >50 cells
Anterior Chamber Flare Grading (SUN Criteria)
-
0: None
-
1+: Faint
-
2+: Moderate (iris and lens details clear)
-
3+: Marked (iris and lens details hazy)
-
4+: Intense (fibrin or plastic aqueous)
Corneal edema is another key efficacy parameter, often assessed qualitatively at the slit lamp or quantitatively using methods like pachymetry (to measure corneal thickness) or specular microscopy (to assess endothelial cell density).[7]
Safety is primarily monitored by measuring IOP at baseline and at each follow-up visit. Visual acuity and the incidence of any adverse events are also recorded.
Mechanism of Action: A Look at the Molecular Level
Both this compound and difluprednate are corticosteroids that exert their anti-inflammatory effects by binding to glucocorticoid receptors (GR).[8] This binding initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory gene expression and the upregulation of anti-inflammatory proteins.
Difluprednate's enhanced potency is attributed to its unique molecular structure.[9] The addition of two fluorine atoms at the C6 and C9 positions increases its affinity for the glucocorticoid receptor.[9] Furthermore, the presence of a butyrate (B1204436) group at the C17 position and an acetate group at the C21 position enhances its anti-inflammatory activity and improves its penetration into ocular tissues.[9]
The general signaling pathway for these glucocorticoids is as follows:
-
The corticosteroid molecule penetrates the cell membrane and binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins (HSPs).
-
This binding causes the dissociation of the HSPs and allows the corticosteroid-GR complex to translocate into the nucleus.
-
In the nucleus, the complex can act in two main ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1).
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Annexin A1, in turn, inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby blocking the production of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.[8]
Conclusion
Both this compound and difluprednate are effective and generally safe options for the management of post-operative inflammation. The available evidence suggests that difluprednate may offer a more rapid reduction in inflammation in the early post-operative period.[1][3] The choice between these two agents may depend on the specific clinical scenario, surgeon preference, and patient factors. For instance, in cases with a higher anticipated inflammatory response, the more potent anti-inflammatory action of difluprednate might be advantageous. However, the potential for a higher incidence of IOP elevation with difluprednate, though not consistently reported in short-term studies, warrants careful monitoring, especially in patients with pre-existing risk factors for glaucoma. Further long-term studies are needed to fully elucidate the comparative safety profiles of these two important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Corneal edema after phacoemulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of Uveitis Nomenclature for Reporting Clinical Data. Results of the First International Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grading of ocular inflammation in uveitis: an overview | Eye News [eyenews.uk.com]
- 6. The role of difluprednate ophthalmic emulsion in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postoperative Corneal Edema Workup: Imaging Studies, Other Tests, Histologic Findings [emedicine.medscape.com]
- 8. What is the mechanism of Difluprednate? [synapse.patsnap.com]
- 9. Difluprednate for the prevention of ocular inflammation postsurgery: an update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prednisolone Acetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of prednisolone (B192156) acetate (B1210297) is critical for environmental protection and laboratory safety. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this synthetic glucocorticoid. This guide provides essential, step-by-step procedures for the proper disposal of prednisolone acetate, ensuring compliance with regulatory standards.
Improper disposal of pharmaceutical waste can lead to the contamination of soil and water, potentially harming wildlife and human health.[1][2] The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste, including certain pharmaceuticals classified as hazardous waste, under the Resource Conservation and Recovery Act (RCRA).[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach, from initial identification to final disposal. The following steps provide a clear workflow for laboratory personnel.
Waste Identification and Classification
The first crucial step is to determine if the this compound waste is classified as hazardous. Chemical waste generators are responsible for making this determination based on EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[3] It is best practice to treat uncertain pharmaceutical waste as hazardous to ensure full compliance and mitigate risk.[4]
This compound waste may include:
-
Expired or unused pure chemical
-
Contaminated laboratory materials (e.g., gloves, wipes, glassware)
-
Solutions containing this compound
Segregation and Containerization
Proper segregation of pharmaceutical waste is essential for compliant and cost-effective disposal.[4]
-
Hazardous Pharmaceutical Waste: Should be collected in black containers clearly labeled "Hazardous Waste Pharmaceuticals".[5]
-
Non-Hazardous Pharmaceutical Waste: Is typically collected in blue containers.[5]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
Containers must be durable, leak-proof, and have a secure lid. Always keep containers closed when not in use.
Labeling and Storage
All waste containers must be clearly labeled with the contents and the words "Hazardous Waste" if applicable. Store containers in a designated, secure area away from incompatible materials.[6] It is important to prevent the release of the chemical into the environment.[3]
Collection and Transportation
Arrange for the collection of the waste by a licensed hazardous waste disposal company. Hazardous pharmaceutical waste must be transported by a permitted hauler and accompanied by a uniform hazardous waste manifest.[4] This document tracks the waste from generation to its final disposal facility.
Final Disposal
The EPA requires hazardous pharmaceutical waste to be treated at a permitted treatment, storage, and disposal facility (TSDF).[5] The most common method for the final disposal of pharmaceutical waste is incineration at a licensed facility.[5] Under the EPA's Subpart P regulations, the sewering of hazardous waste pharmaceuticals is prohibited.[5]
Quantitative Data on Pharmaceutical Waste
| Glucocorticoid Class | Environmental Concentration Range | Removal Efficiency in Wastewater Treatment |
| Natural and Synthetic GCs | sub-ng/L to 433 ng/L in river samples | 10% to 99% |
Source: MDPI - An Overview of the Glucocorticoids' Pathways in the Environment and Their Removal Using Conventional Wastewater Treatment Systems[7]
Experimental Protocols
The determination of whether a chemical waste is hazardous is a key procedural step.
Hazardous Waste Classification Protocol:
-
Review Regulatory Lists: Check if this compound is listed as a hazardous waste in EPA's F, K, P, or U lists (40 CFR Part 261).
-
Assess Characteristics: Determine if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Can it create a fire under certain conditions?
-
Corrosivity: Can it corrode metal containers?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
-
-
Consult Safety Data Sheet (SDS): The SDS for this compound provides crucial information on its properties and potential hazards.[3][6][8][9][10][11]
-
State and Local Regulations: Consult your state and local environmental agencies for any additional, more stringent regulations.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. aksci.com [aksci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. media.allergan.com [media.allergan.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. northamerica.covetrus.com [northamerica.covetrus.com]
- 11. spectrumrx.com [spectrumrx.com]
Essential Safety and Operational Guide for Handling Prednisolone Acetate
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Prednisolone Acetate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as a reproductive toxicity hazard and may cause damage to organs through prolonged or repeated exposure.[1][2][3]
Hazard Identification and Exposure Limits
This compound is identified as a substance that may damage fertility or the unborn child.[1][2][3] It can also cause organ damage with repeated or prolonged exposure.[2] Therefore, strict adherence to exposure controls is critical.
The established Occupational Exposure Limit (OEL) provides a quantitative measure for workplace exposure control.
| Parameter | Value | Time Frame |
| Occupational Exposure Limit (OEL) | 50 µg/m³ | 8-hour Time-Weighted Average (TWA)[4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact and inhalation.
-
Eye and Face Protection: Wear safety goggles equipped with side-shields to protect against splashes and airborne particles.[1]
-
Hand Protection: Use suitable protective gloves.[1][2] Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended, offering a breakthrough time of over 480 minutes.[4] Always inspect gloves before use and change them immediately if they become contaminated.[5] After handling, wash and dry hands thoroughly.[5]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[2] For more extensive handling, impervious clothing, protective shoe covers, and a head covering should be considered.[1][5]
-
Respiratory Protection: When handling the powder form or if aerosol formation is possible, use a suitable respirator.[1] For laboratory-scale work, handling the substance within a chemical fume hood is strongly recommended.[4]
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for minimizing risk.
Step-by-Step Handling and Storage Protocol
-
Preparation: Before beginning any work, obtain and review the Safety Data Sheet (SDS).[2][3] Ensure that a safety shower and an accessible eyewash station are available.[1] All handling should occur in a well-ventilated area.[1]
-
Safe Handling: Avoid all personal contact with the substance, including skin and eye contact, and inhalation of dust or aerosols.[1][5] Do not eat, drink, or smoke in the designated handling area.[2] After handling is complete, wash hands thoroughly.[2]
-
Storage: this compound should be stored in a locked, tightly sealed container.[1][3] The storage area must be cool, dry, and well-ventilated, away from direct sunlight.[1]
Accidental Release and Spill Management
In the event of a spill, follow these emergency procedures:
-
Evacuate: Immediately evacuate personnel from the affected area.[1]
-
Secure and Ventilate: Ensure the area is well-ventilated.
-
Use Full PPE: Don full personal protective equipment, including respiratory protection, before re-entering the area.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Clean-up:
-
Decontamination: After the material is collected, decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Place all contaminated materials into a properly labeled container for disposal according to regulations.[2][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the substance and its container at an approved waste disposal facility.[2][3]
-
Do not dispose of the material into the environment, drains, or water courses.[1]
-
Follow all applicable local, state, and federal regulations for chemical waste disposal.[1][4] For general guidance on disposing of medicines, some programs suggest mixing the substance with an undesirable material like coffee grounds, placing it in a sealed bag, and discarding it in the trash; however, for a laboratory setting, disposal as regulated chemical waste is required.[6]
First Aid Measures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek prompt medical attention.[1]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Rinse the affected skin area thoroughly with plenty of water.[1] Call a physician if irritation develops.[1]
-
Inhalation: Relocate the individual to an area with fresh air.[1] If breathing becomes difficult, administer respiratory support and seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and contact a physician immediately.[1][2]
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
